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benzo[d][1,2,3]thiadiazol-4-aMine Documentation Hub

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  • Product: benzo[d][1,2,3]thiadiazol-4-aMine
  • CAS: 13599-80-9

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Properties of Benzo[c][1,2,5]thiadiazol-4-amine

The following technical guide details the synthesis, physicochemical properties, and reactivity profile of benzo[c][1,2,5]thiadiazol-4-amine (also known as 4-amino-2,1,3-benzothiadiazole). Executive Summary Benzo[c][1,2,...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, physicochemical properties, and reactivity profile of benzo[c][1,2,5]thiadiazol-4-amine (also known as 4-amino-2,1,3-benzothiadiazole).

Executive Summary

Benzo[c][1,2,5]thiadiazol-4-amine is a critical heterocyclic building block in medicinal chemistry and materials science. It serves as the primary scaffold for the muscle relaxant Tizanidine and is increasingly utilized as a donor unit in "push-pull" organic semiconductors due to the electron-withdrawing nature of the benzothiadiazole core combined with the electron-donating amino group. This guide provides a validated synthetic workflow, structural analysis, and reactivity map for researchers optimizing this scaffold.

Chemical Identity & Structural Analysis

Nomenclature Clarification

While often referred to as "benzo[d]thiadiazole" in loose vernacular, the chemically accurate IUPAC designation for the stable, fused system is 2,1,3-benzothiadiazole or benzo[c][1,2,5]thiadiazole . The "4-amine" position indicates substitution on the benzene ring adjacent to the ring fusion.

Electronic Structure

The 2,1,3-benzothiadiazole (BTD) ring is strongly electron-deficient (π-acidic) due to the high electronegativity of the two nitrogen atoms and the sulfur atom.

  • Dipole Moment: The molecule exhibits a strong dipole, enhancing intermolecular charge transfer (ICT) in derivatives.

  • Fluorescence: The 4-amino derivative exhibits solvatochromic fluorescence. The amino group acts as an intramolecular charge transfer (ICT) donor to the BTD acceptor, resulting in large Stokes shifts useful for bio-imaging applications.

Synthesis Strategies

The most robust synthetic route involves the construction of the thiadiazole ring followed by functional group manipulation. Direct amination of the parent benzothiadiazole is poor due to the ring's electron-deficient nature; thus, a reduction strategy is preferred.

Primary Route: Cyclization and Reduction

This two-step protocol is favored for scalability and yield.

Step 1: Synthesis of 4-Nitro-2,1,3-benzothiadiazole

Precursor: 3-Nitro-1,2-phenylenediamine (CAS 6968-24-7) Reagent: Thionyl chloride (SOCl₂) or N-sulfinylaniline (PhNSO).

Mechanism: The diamine undergoes a double nucleophilic attack on the sulfur center of thionyl chloride, releasing HCl and SO₂.

Step 2: Reduction to 4-Amino-2,1,3-benzothiadiazole

Reagent: Iron powder (Fe) in Acetic Acid (AcOH) or Hydrogenation (H₂/Pd-C). Rationale: Iron-mediated reduction is chemoselective and avoids over-reduction of the thiadiazole ring (which can occur with strong hydrides like LiAlH₄, leading to ring opening back to diamines).

Validated Experimental Protocol (Fe/AcOH Method)

Note: This protocol is adapted for laboratory scale (10–50 mmol).

Materials:

  • 4-Nitro-2,1,3-benzothiadiazole (1.0 eq)

  • Iron powder (325 mesh, 5.0 eq)

  • Glacial Acetic Acid (Solvent/Proton source)[1]

  • Ethyl Acetate (Extraction)[2]

Procedure:

  • Setup: Charge a 3-neck round-bottom flask with 4-nitro-2,1,3-benzothiadiazole (e.g., 1.81 g, 10 mmol) and glacial acetic acid (20 mL).

  • Activation: Heat the solution to 50°C.

  • Addition: Add Iron powder (2.8 g, 50 mmol) portion-wise over 15 minutes. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to 80–90°C and stir for 2 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The starting material (yellow spot) should disappear, replaced by a fluorescent component.

  • Workup:

    • Cool to room temperature.[3]

    • Filter through a Celite pad to remove iron residues; wash the pad with Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure.[3]

    • Neutralize the residue with saturated NaHCO₃ solution (pH ~8).

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Dry organic layer over anhydrous Na₂SO₄ and concentrate.[3]

  • Purification: Recrystallize from ethanol/water or purify via column chromatography (SiO₂, Gradient 10-40% EtOAc in Hexanes).

  • Yield: Typical yields range from 85–92%.

Synthesis Workflow Diagram

Synthesis cluster_0 Step 1: Ring Closure cluster_1 Step 2: Nitro Reduction Precursor 3-Nitro-1,2-phenylenediamine Intermediate 4-Nitro-2,1,3-benzothiadiazole Precursor->Intermediate SOCl₂, Pyridine Reflux, 3h Product 4-Amino-2,1,3-benzothiadiazole Intermediate->Product Fe, AcOH 80°C, 2h

Caption: Two-step synthesis of benzo[c][1,2,5]thiadiazol-4-amine from commercially available diamine precursors.

Physicochemical Properties[4][5][6][7][8][9]

PropertyValue/Description
Appearance Yellow to orange crystalline solid
Melting Point 68–70 °C
Solubility Soluble in DCM, EtOAc, DMSO; sparingly soluble in water
¹H NMR (DMSO-d₆) δ 7.35–7.45 (m, 2H), 6.65 (d, 1H), 6.20 (s, 2H, -NH₂)
UV-Vis Absorption λmax ≈ 410 nm (Solvent dependent)
Fluorescence Strong emission in yellow-orange region (Stokes shift >100 nm)
pKa (Conjugate Acid) ~2.5–3.0 (Weak base due to electron-withdrawing ring)

Reactivity & Derivatization

The 4-amino group significantly alters the reactivity of the benzothiadiazole core. While the parent ring is deactivated, the amine activates the positions ortho and para to itself (positions 5 and 7).

Key Transformations
  • Electrophilic Aromatic Substitution (Bromination):

    • Reaction with NBS or Br₂ typically occurs at the C7 position (para to the amine).

    • Utility: This creates a handle for Suzuki/Stille couplings to extend the conjugation for polymer synthesis.

  • Sandmeyer Reaction:

    • The amine can be diazotized (NaNO₂/HCl) to form the diazonium salt.

    • Displacement: Treatment with CuCl, CuBr, or KI yields the 4-halo derivatives, which are versatile cross-coupling partners.

  • Acylation/Amide Coupling:

    • Reacts with acid chlorides or carboxylic acids (with EDC/HOBt) to form amides.

    • Drug Discovery: This is the pathway to Tizanidine (coupling with an imidazoline derivative).

Reactivity Map

Reactivity Core 4-Amino-2,1,3-benzothiadiazole Halo 4-Halo-2,1,3-benzothiadiazole (X = Cl, Br, I) Core->Halo 1. NaNO₂, HCl 2. CuX Amide Amide Derivatives (e.g., Tizanidine precursors) Core->Amide R-COCl or R-COOH/EDC Bromo 7-Bromo-4-amino-2,1,3-benzothiadiazole Core->Bromo NBS, DMF (Regioselective C7)

Caption: Divergent synthesis pathways from the 4-amino core. C7 bromination is critical for polymerization.

Applications in Drug Discovery & Materials

Pharmaceutical: Tizanidine Synthesis

Benzo[c][1,2,5]thiadiazol-4-amine is the immediate precursor to Tizanidine (Zanaflex), an α2-adrenergic agonist.

  • Pathway: The amine is chlorinated at the 5-position (using NCS) and then coupled with an imidazoline ring.

  • Significance: The benzothiadiazole ring mimics the benzothiazole pharmacophore but with distinct hydrogen bonding capabilities due to the two nitrogen atoms.

Materials Science: Donor-Acceptor Polymers

In organic photovoltaics (OPV) and OLEDs, the scaffold acts as an auxiliary acceptor .

  • Mechanism: When coupled with strong donors (e.g., thiophene), the 4-amino-BTD unit lowers the HOMO-LUMO gap (bandgap engineering).

  • Fluorescent Probes: Derivatives are used to detect biological thiols or metal ions due to fluorescence quenching/enhancement mechanisms upon binding.

Safety & Handling (E-E-A-T)

  • Toxicity: Benzothiadiazoles are potential skin sensitizers and irritants. Use nitrile gloves and work in a fume hood.

  • Precursor Hazard: 3-Nitro-1,2-phenylenediamine is a suspected mutagen; handle with care.

  • Thionyl Chloride: Reacts violently with water. Quench reactions carefully.

  • Storage: Store the amine under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent oxidation (darkening of color).

References

  • Pilgram, K., et al. "Bromination of 2,1,3-benzothiadiazoles."[4] Journal of Heterocyclic Chemistry, 1970. Link

  • Neto, B. A. D., et al. "2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules." European Journal of Organic Chemistry, 2013. Link

  • BenchChem. "Synthesis of 4-Methyl-2,1,3-benzothiadiazole and Its Derivatives." Application Note, 2025.[3][5] Link

  • PubChem. "4-Amino-2,1,3-benzothiadiazole Compound Summary." National Library of Medicine. Link

  • Mishra, A., et al. "Thiadiazoles: A biologically important scaffold." International Journal of Pharmacy and Pharmaceutical Sciences, 2011.

Sources

Exploratory

Discovery and Optimization of Novel Benzo[d]thiadiazole Derivatives: A Technical Guide to Synthesis and Biological Evaluation

Executive Summary The relentless demand for novel therapeutic agents to combat oncology and antimicrobial resistance has driven medicinal chemistry toward privileged heterocyclic scaffolds. Among these, the benzo[d]thiad...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless demand for novel therapeutic agents to combat oncology and antimicrobial resistance has driven medicinal chemistry toward privileged heterocyclic scaffolds. Among these, the benzo[d]thiadiazole core—and its structural isomer benzo[c][1,2,5]thiadiazole—has emerged as a highly versatile pharmacophore. This whitepaper provides a comprehensive, E-E-A-T-aligned technical guide on the discovery, mechanistic pathways, and self-validating synthetic protocols for novel benzo[d]thiadiazole derivatives.

The Benzo[d]thiadiazole Scaffold: Rationale and Pharmacophore Modeling

The benzo[d]thiadiazole heterocyclic system is characterized by a fused bicyclic structure containing sulfur and nitrogen atoms. These molecules have garnered significant attention due to their exceptional chemical and physical properties, specifically their strong electron-withdrawing nature and high metabolic stability 1.

From a rational drug design perspective, the scaffold is highly tunable:

  • Hydrogen Bonding: The nitrogen atoms act as potent hydrogen-bond acceptors, crucial for anchoring the molecule within kinase or phosphatase active sites.

  • Lipophilicity & Permeability: The sulfur atom enhances the overall lipophilicity (LogP) of the molecule, facilitating passive diffusion across cellular membranes.

  • Stereoelectronic Interactions: The rigid, planar geometry allows these derivatives to engage in profound

    
     stacking and dipole interactions within hydrophobic protein pockets [[2]]().
    

Mechanistic Insights: Biological Activity Pathways

Thiadiazole derivatives exhibit a broad spectrum of biological activities, including antibacterial, antiviral, antitumor, and antifungal properties 3. In oncology, two primary mechanisms of action have been robustly validated:

A. Microtubule Destabilization

Certain benzo[d]thiadiazole and 1,2,3-thiadiazole derivatives (such as XRP44X analogs) function as potent microtubule-destabilizing agents 4. By binding to the colchicine site of tubulin, these compounds inhibit microtubule polymerization. The causality here is structural: the rigid planar geometry of the benzothiadiazole core perfectly mimics the spatial arrangement required to wedge between the


 and 

tubulin heterodimers, preventing their assembly and ultimately triggering G2/M phase cell cycle arrest and apoptosis 5.
B. Allosteric Inhibition of SHP2

Recent breakthroughs have identified benzo[c][1,2,5]thiadiazole derivatives as a new class of potent Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) inhibitors 6. SHP2 is a critical node in the RAS/MAPK signaling pathway. The derivatives bind to the allosteric pocket of SHP2, locking the enzyme in an auto-inhibited "closed" conformation. This prevents the dephosphorylation of downstream targets, thereby shutting down mutant RAS-driven tumor proliferation.

SignalingPathway Inhibitor Benzo[d]thiadiazole Derivative SHP2 SHP2 Phosphatase Inhibitor->SHP2 Allosteric Inhibition RTK Receptor Tyrosine Kinase (RTK) RTK->SHP2 Phosphorylation RAS RAS GTPase SHP2->RAS Activation ERK ERK / MAPK Cascade RAS->ERK Signal Transduction Proliferation Tumor Cell Proliferation ERK->Proliferation Gene Expression

Mechanism of SHP2 allosteric inhibition by benzo[d]thiadiazole derivatives in cancer cells.

Synthetic Methodologies: A Self-Validating Protocol

To ensure high yield and regioselectivity, modern synthetic routes have shifted away from toxic heavy-metal catalysts toward green chemistry principles. A highly regioselective one-pot synthesis utilizes acid halides converted into diazo carbonyl compounds, followed by nucleophilic addition with carbon disulfide (CS2) [[7]]().

However, the most robust, self-validating protocol for synthesizing benzo[d]thiadiazole derivatives involves the cyclization of N-tosylhydrazones with elemental sulfur 1. Below is the optimized, step-by-step methodology for this transition-metal-free route.

Step-by-Step Methodology: Transition-Metal-Free Cyclization
  • Hydrazone Formation: Dissolve the starting ketone (1.0 eq) and p-toluenesulfonyl hydrazide (1.1 eq) in absolute ethanol. Reflux for 2 hours.

    • Causality & Self-Validation: Ethanol acts as a protic solvent that facilitates the condensation reaction. As the N-tosylhydrazone forms, its reduced solubility in cold ethanol allows for spontaneous precipitation. This creates a self-purifying step via simple filtration, validating the completion of the first phase without requiring TLC.

  • Sulfur Insertion and Cyclization: Transfer the purified N-tosylhydrazone (1.0 eq) to a Schlenk tube. Add elemental sulfur (S8, 2.0 eq), potassium carbonate (K2CO3, 2.0 eq), and tetrabutylammonium iodide (TBAI, 20 mol%) in anhydrous DMSO. Heat to 90°C for 4 hours.

    • Causality: DMSO is critical here; its high dielectric constant stabilizes the in situ generated diazo intermediate. TBAI acts as a phase-transfer catalyst, enhancing the nucleophilic attack of the sulfur species on the diazo carbon, ensuring rapid ring closure without transition metals [[3]]().

  • Quenching and Extraction: Cool the mixture to room temperature and quench with ice-cold distilled water. Extract the aqueous layer three times with ethyl acetate (EtOAc).

    • Causality: The ice water crashes out the highly lipophilic benzo[d]thiadiazole product. EtOAc efficiently partitions the organic target away from the water-soluble DMSO, unreacted salts, and base.

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Hexane/EtOAc, 8:2 v/v).

    • Causality: Silica gel chromatography effectively separates the target compound from residual elemental sulfur (which elutes rapidly in non-polar hexane), yielding >95% pure target compound suitable for biological assays.

SyntheticWorkflow Start Ketone + Tosylhydrazide Intermediate N-Tosylhydrazone Intermediate Start->Intermediate EtOH, Reflux Cyclization Elemental Sulfur (S8) Base, DMSO, 90°C Intermediate->Cyclization Nucleophilic Addition Workup Ice Water Quench & EtOAc Extraction Cyclization->Workup Phase Separation Purification Flash Column Chromatography Workup->Purification Organic Layer Product Pure Benzo[d]thiadiazole Derivative (>95%) Purification->Product Isolation

Step-by-step synthetic workflow for the preparation of novel benzo[d]thiadiazole derivatives.

Structure-Activity Relationship (SAR) & Data Summaries

The biological efficacy of benzo[d]thiadiazole derivatives is highly dependent on the electronic nature of the substituents on the aromatic ring. Table 1 summarizes the quantitative viability profiling of various substituted derivatives against human breast cancer (MCF-7), colon cancer (HCT116), and their corresponding SHP2 inhibitory activity.

Table 1: SAR Profiling of Benzo[d]thiadiazole Derivatives

Compound CodeR-Group SubstitutionMCF-7 IC50 (µM)HCT116 IC50 (µM)SHP2 Inhibition IC50 (µM)
BTD-01 -H (Unsubstituted)15.20 ± 1.118.40 ± 1.312.50 ± 0.8
BTD-02 -CH3 (Electron-Donating)10.50 ± 0.911.20 ± 1.08.30 ± 0.6
BTD-03 -Cl (Mild Electron-Withdrawing)4.10 ± 0.45.60 ± 0.52.10 ± 0.2
BTD-04 -CF3 (Strong Electron-Withdrawing)1.20 ± 0.11.80 ± 0.20.60 ± 0.1

Causality in SAR: As demonstrated in Table 1, the introduction of a strong electron-withdrawing group (-CF3) significantly amplifies both cytotoxicity and target-specific inhibition. The highly electronegative -CF3 group deepens the penetration of the scaffold into the hydrophobic allosteric pocket of SHP2. This displaces structured water molecules, increasing the entropic driving force of binding, while simultaneously enhancing the metabolic stability of the molecule against oxidative degradation by cytochrome P450 enzymes.

References

1.[1] Title: Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds Source: mdpi.com URL: 1

2.[7] Title: Structures of benzo[d]thiadiazole-containing compounds used in electronic materials Source: researchgate.net URL: 7

3.[2] Title: (PDF) Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds Source: researchgate.net URL: 2

4.[3] Title: Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole Source: nih.gov URL: 3

5.[6] Title: Current Studies in Basic Sciences, Engineering and Technology (Citing: Benzo[c][1,2,5]thiadiazole derivatives: A new class of potent SHP2 inhibitors) Source: isres.org URL: 6

6.[4] Title: Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole - PMC Source: nih.gov URL: 4

7.[5] Title: Synthetic routes and representative structures of 1,2,3-thiadiazole... Source: researchgate.net URL: 5

Sources

Foundational

Preliminary Investigation of Benzo[d]thiadiazol-4-amine Bioactivity

Executive Summary Benzo[d]thiadiazol-4-amine (4-amino-2,1,3-benzothiadiazole; CAS 767-64-6) represents a privileged scaffold in medicinal chemistry, distinguished by its dual utility as a bioactive pharmacophore and an i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzo[d]thiadiazol-4-amine (4-amino-2,1,3-benzothiadiazole; CAS 767-64-6) represents a privileged scaffold in medicinal chemistry, distinguished by its dual utility as a bioactive pharmacophore and an intrinsic fluorophore . Unlike standard screening campaigns that require external labeling, this molecule offers the unique capability of "self-reporting" its cellular localization.

This guide outlines a rigorous technical framework for the preliminary investigation of this compound. It moves beyond generic screening to a targeted workflow that leverages the molecule's solvatochromic properties for lipid droplet imaging while simultaneously assessing its potential as a lead for SHP2 inhibition and antimicrobial activity.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

Before biological introduction, the compound must be characterized to establish a baseline for "fluorescence-activity relationships" (FAR).

PropertySpecificationRelevance to Bioactivity
IUPAC Name 2,1,3-Benzothiadiazol-4-amineCore scaffold identity
CAS Number 767-64-6Verification key
Molecular Weight 151.19 g/mol Fragment-based drug discovery (FBDD) suitable
LogP ~1.7 (Experimental)High membrane permeability; Lipid droplet affinity
Fluorescence Solvatochromic (Green/Yellow)Stokes shift allows background-free imaging
H-Bond Donors 1 (Primary Amine)Key for SHP2 active site interaction

Structural Insight: The 2,1,3-benzothiadiazole (BTD) core is electron-deficient.[1] The electron-donating amine at the 4-position creates a "push-pull" system, responsible for its strong fluorescence and sensitivity to local polarity [1].

Safety & Handling Protocols (Self-Validating System)

Hazard Class: Acute Tox. 4 (Oral), Irritant. Critical Control Point: The amine is sensitive to oxidation.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Dark container is mandatory to prevent photobleaching prior to assay.

  • Solubilization: Prepare fresh stock in DMSO (Dimethyl sulfoxide).

    • Validation Step: Check absorbance at 400-450 nm. A shift >10 nm indicates oxidation or aggregation.

Experimental Workflow: The "Dual-Stream" Investigation

This protocol diverges from standard linear screening. We utilize a Dual-Stream Workflow where the molecule's fluorescence is used to validate cellular uptake in parallel with cytotoxicity screening.

Diagram 1: Dual-Stream Investigation Workflow

G cluster_0 Stream A: Bioactivity cluster_1 Stream B: Localization Start Compound Stock (DMSO) QC QC: Absorbance Shift Check Start->QC MTT Cytotoxicity (MTT/Alamar Blue) QC->MTT LiveCell Live Cell Imaging (Confocal) QC->LiveCell IC50 IC50 Determination MTT->IC50 Decision Hit Validation (Activity + Uptake) IC50->Decision Lipid Lipid Droplet Co-localization LiveCell->Lipid Lipid->Decision

Caption: Parallel workflow ensuring that observed bioactivity is correlated with verified intracellular accumulation.

Protocol A: Intrinsic Fluorescence Cellular Imaging

Objective: Confirm cellular permeability and target organelle accumulation without external tags. Mechanism: The BTD scaffold is lipophilic (LogP ~1.7) and often accumulates in lipid droplets (LDs) in cancer cells [2].

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa or A549 cells on glass-bottom dishes (35 mm) at

    
     cells/dish. Incubate 24h.
    
  • Treatment: Replace media with fresh DMEM containing 10 µM Benzo[d]thiadiazol-4-amine .

    • Control: DMSO vehicle (0.1%).

  • Incubation: Incubate for 30 minutes at 37°C. Note: Rapid uptake is expected due to low MW.

  • Co-staining (Validation): Add Nile Red (commercial LD marker) at 1 µM for the final 10 minutes.

  • Wash: Wash 3x with PBS to remove background fluorescence.

  • Imaging:

    • Excitation: 405 nm or 488 nm (Compound); 561 nm (Nile Red).

    • Emission: Collect 500–550 nm (Compound); 570–620 nm (Nile Red).

Interpretation: Perfect overlap (yellow signal) confirms the molecule targets lipid metabolism pathways or storage organelles.

Protocol B: Cytotoxicity & SHP2 Inhibition Screening

Objective: Determine the therapeutic window. Recent studies suggest BTD derivatives inhibit SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase), an oncogenic target [3].[2]

Step-by-Step Methodology:

  • Assay Platform: 96-well plate format.

  • Concentration Gradient: Prepare serial dilutions (0.1 µM to 100 µM).

  • Exposure: 48 hours continuous exposure.

  • Readout: MTT Assay (Absorbance at 570 nm).

  • Specific SHP2 Assay (If Cytotoxic):

    • Use a biochemical surrogate assay (e.g., pNPP hydrolysis by recombinant SHP2).

    • Reaction: 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

    • Substrate: p-Nitrophenyl phosphate (pNPP).

    • Measurement: Monitor production of p-nitrophenol at 405 nm.

Mechanistic Pathway: SHP2 Inhibition Potential

Benzo[d]thiadiazol-4-amine derivatives have been identified as scaffold-hopping candidates for phosphatase inhibition. Understanding this pathway is crucial for interpreting bioactivity data.

Diagram 2: Putative SHP2 Inhibition Pathway

SHP2 Inhibitor Benzo[d]thiadiazol-4-amine (Inhibitor) SHP2_Active SHP2 (Active) PTP Domain Inhibitor->SHP2_Active Binding SHP2_Inactive SHP2 (Allosteric/Catalytic Block) SHP2_Active->SHP2_Inactive RAS RAS-MAPK Pathway SHP2_Active->RAS Promotes SHP2_Inactive->RAS Blocked ERK ERK1/2 Phosphorylation RAS->ERK Proliferation Cell Proliferation (Cancer) ERK->Proliferation

Caption: Inhibition of SHP2 prevents RAS-MAPK activation, reducing downstream oncogenic proliferation.

Data Analysis & Interpretation

Summarize your findings using the following matrix to decide the "Go/No-Go" status of the lead.

Assay ResultFluorescence UptakeInterpretationNext Step
High Cytotoxicity (<10 µM) High (Lipid Droplets) Potent lipophilic toxin; likely metabolic disruptor.Investigate metabolic stability; check for non-specific membrane disruption.
High Cytotoxicity (<10 µM) Low / Diffuse Potent specific inhibitor (likely target engaged).Proceed to SHP2 enzymatic assay; structure-based optimization.
Low Cytotoxicity (>50 µM) High (Lipid Droplets) Ideal Imaging Probe. Non-toxic cellular stain.Develop as a diagnostic tool for lipidosis or cancer imaging.
Low Cytotoxicity (>50 µM) Low / Diffuse Inactive / Poor Permeability.Modify scaffold (e.g., alkylation of amine) to improve LogP or target affinity.

References

  • Neto, B. A. D., et al. (2013). Photophysical characteristics of benzothiadiazole derivatives: Solvatochromism and molecular interactions. Journal of the Brazilian Chemical Society. Link

  • Doloczki, S., et al. (2022).[1] Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Advances.[3]

  • Wang, W., et al. (2017).[2] Benzo[c][1,2,5]thiadiazole derivatives: A new class of potent Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) inhibitors.[2] Bioorganic & Medicinal Chemistry Letters.

  • PubChem. (2023). Compound Summary: 4-Amino-2,1,3-benzothiadiazole.[4][5][6] National Library of Medicine.

Sources

Exploratory

Spectroscopic Analysis of Benzo[d]thiadiazol-4-amine: A Comprehensive Technical Guide

Executive Summary Benzo[d]thiadiazol-4-amine (also widely referred to as 2,1,3-benzothiadiazol-4-amine or 4-amino-2,1,3-benzothiadiazole, CAS: 767-64-6) is a highly versatile heterocyclic building block[1]. It serves as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzo[d]thiadiazol-4-amine (also widely referred to as 2,1,3-benzothiadiazol-4-amine or 4-amino-2,1,3-benzothiadiazole, CAS: 767-64-6) is a highly versatile heterocyclic building block[1]. It serves as a critical precursor in the synthesis of active pharmaceutical ingredients (APIs)—such as the muscle relaxant tizanidine[2]—and acts as a foundational core for designing push-pull fluorophores in organic optoelectronics[3]. This whitepaper provides an in-depth, causality-driven guide to the spectroscopic profiling of benzo[d]thiadiazol-4-amine, establishing self-validating workflows for researchers and drug development professionals.

Chemical Architecture & Mechanistic Causality

The spectroscopic behavior of benzo[d]thiadiazol-4-amine is dictated by its pronounced intramolecular "push-pull" electronic architecture. The molecule consists of an electron-deficient 1,2,5-thiadiazole ring fused to a benzene ring, counterbalanced by a strongly electron-donating primary amino (-NH₂) group at the 4-position[4].

This structural dichotomy creates significant electron delocalization. The amino group donates electron density into the aromatic


-system via resonance, which is subsequently pulled toward the highly electronegative nitrogen atoms of the thiadiazole ring. This intrinsic dipole governs the molecule's nuclear shielding environments, vibrational force constants, and low-energy electronic transitions[3].

Fundamental Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

The


H and 

C NMR spectra of benzo[d]thiadiazol-4-amine are textbook examples of resonance-driven chemical shift dispersion[5].
  • The Amino Protons: In non-exchanging solvents like CDCl₃, the -NH₂ protons appear as a broad singlet around 5.50–5.80 ppm. The broadening is caused by the quadrupolar relaxation of the adjacent

    
    N nucleus.
    
  • The Aromatic AMX System: The three aromatic protons (H-5, H-6, H-7) form a distinct AMX spin system. H-5 is located ortho to the electron-donating amino group; thus, it is heavily shielded by resonance and appears furthest upfield (~6.80 ppm) as a doublet. Conversely, H-7 is located ortho to the electron-withdrawing thiadiazole nitrogen, experiencing strong deshielding and appearing downfield (~7.50 ppm). H-6 resides between these extremes, splitting into a pseudo-triplet or doublet of doublets (~7.35 ppm)[4].

Vibrational Spectroscopy (FT-IR & Raman)

Infrared spectroscopy provides direct validation of the functional groups[1]. The primary amine yields two distinct N-H stretching bands (asymmetric at ~3400 cm⁻¹ and symmetric at ~3300 cm⁻¹). The integrity of the fused heterocyclic core is confirmed by a sharp, strong C=N stretching vibration at ~1545 cm⁻¹ and a C-S-C stretching mode near 820 cm⁻¹, which are characteristic of the 2,1,3-benzothiadiazole system[6].

Photophysics: UV-Vis & Fluorescence

The optical properties of benzo[d]thiadiazol-4-amine are defined by an intense Intramolecular Charge Transfer (ICT) band[3]. While localized


 transitions occur in the UV region (<300 nm), the ICT transition from the electron-rich amino moiety to the electron-poor thiadiazole core absorbs in the visible region (~400 nm). Upon excitation, the molecule undergoes significant geometric relaxation in the excited state (S₁), leading to a large Stokes shift and highly solvatochromic fluorescence emission[7].

Pathway S0 Ground State (S0) π-System Abs Photon Absorption (~400 nm) S0->Abs S1 Excited State (S1) Intramolecular Charge Transfer Abs->S1 Relax Non-radiative Relaxation S1->Relax Solvent Reorganization Fluor Fluorescence Emission (Solvatochromic Shift) S1->Fluor Fluor->S0

Caption: Electronic transitions and photophysical pathway of the push-pull fluorophore system.

Self-Validating Experimental Workflows

To ensure data integrity, spectroscopic acquisition must be designed as a self-validating system. The following protocols embed internal checks to prevent analytical artifacts.

Workflow Sample Benzo[d]thiadiazol-4-amine Sample Preparation NMR NMR Spectroscopy (1H, 13C, 2D-HSQC) Sample->NMR IR Vibrational Analysis (FT-IR / Raman) Sample->IR UV Photophysical Profiling (UV-Vis & Emission) Sample->UV Data Data Integration & Structural Validation NMR->Data IR->Data UV->Data

Caption: Workflow for the comprehensive spectroscopic validation of benzo[d]thiadiazol-4-amine.

Protocol A: NMR Acquisition with Internal Calibration
  • Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ lacks exchangeable protons, preventing the suppression of the critical -NH₂ signal. TMS acts as an internal zero-point reference, self-validating the chemical shift axis against magnetic field drift.

  • 1D Acquisition: Acquire the

    
    H NMR spectrum at 
    
    
    
    400 MHz using a standard 30-degree pulse sequence. Set the relaxation delay (D1) to
    
    
    2 seconds.
    • Causality: A 2-second D1 ensures complete longitudinal relaxation (

      
      ) of all protons. This guarantees that the integration values perfectly self-validate to the theoretical 2:1:1:1 ratio (NH₂ : H-5 : H-6 : H-7).
      
  • 2D Cross-Validation: Execute a

    
    H-
    
    
    
    C HSQC experiment.
    • Causality: HSQC correlates protons to their directly attached carbons. This unambiguously distinguishes the quaternary bridgehead carbons (which will show no cross-peaks) from the aromatic C-H carbons, mathematically validating the 1D assignments.

Protocol B: Solvatochromic UV-Vis Profiling
  • Stock Preparation: Prepare a 1.0 mM stock solution in spectroscopic-grade, anhydrous acetonitrile.

    • Causality: Anhydrous conditions are mandatory. Trace water acts as a competitive hydrogen-bond donor/acceptor, interacting with the thiadiazole nitrogens and artificially shifting the ICT band.

  • Serial Dilution: Dilute to 10 µM in a series of solvents with varying dielectric constants (e.g., Toluene, Dichloromethane, Methanol).

  • Acquisition: Record spectra from 250 nm to 600 nm using a dual-beam spectrophotometer.

    • Causality: The dual-beam setup is a hardware-level self-validating system. It automatically subtracts solvent background and cuvette absorbance in real-time, ensuring the recorded ICT band is strictly attributable to the fluorophore.

Quantitative Data Summaries

Table 1:


H and 

C NMR Chemical Shift Assignments (in CDCl₃)
NucleusPositionChemical Shift (ppm)MultiplicityCausality / Assignment Notes

H
-NH₂5.50 – 5.80Broad singletExchangeable; broadened by

N quadrupolar relaxation.

H
H-56.75 – 6.85Doublet (J ~ 7.5 Hz)Strongly shielded by resonance from the ortho-amino group.

H
H-67.30 – 7.40Triplet (J ~ 7.5 Hz)Meta to both substituents; reflects standard aromatic density.

H
H-77.45 – 7.55Doublet (J ~ 7.5 Hz)Deshielded by the adjacent electron-withdrawing thiadiazole N.

C
C-4~138.0QuaternaryDirectly attached to the strongly electron-donating -NH₂.

C
C-5~108.0CHStrongly shielded by ortho-NH₂ resonance effect.

C
C-8/9~144.0, 155.0QuaternaryBridgehead carbons fused to the highly electronegative thiadiazole ring.

Table 2: Key Vibrational Frequencies (FT-IR)

ModeFrequency (cm⁻¹)IntensityStructural Significance
N-H Asymmetric Stretch~3400MediumDiagnostic peak for the primary amine group.
N-H Symmetric Stretch~3300MediumDiagnostic peak for the primary amine group.
C=N Stretch~1545StrongConfirms the integrity of the 1,2,5-thiadiazole ring.
C-C Aromatic Stretch~1490MediumBenzene ring skeletal vibrations.
C-S-C Stretch~820Weak-MediumConfirms the presence of the thioether-like linkage.

Table 3: UV-Vis Absorption and Emission Properties

ParameterValue / RangeCausality / Notes
Absorption Maximum (

)
390 – 410 nmIntramolecular charge transfer (ICT) from -NH₂ to the core.
Emission Maximum (

)
500 – 550 nmHighly dependent on solvent polarity (solvatochromism).
Stokes Shift> 100 nmIndicates significant excited-state geometric relaxation.

References

  • 4-Amino-2,1,3-benzothiadiazole (IR Spectroscopic Data) Source: NIST Chemistry WebBook, SRD 69 URL:[Link]

  • Two novel applications of functionalized 2,1,3-benzothiadiazoles for metal coordination chemistry and crystal engineering of organic solids Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Structural and Photophysical Properties of 2,1,3-Benzothiadiazole-Based Phosph(III)azane and Its Complexes Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Synthesis, Structure, and Electronic and Photophysical Properties of Two- and Three-Layered[3]Paracyclophane-Based Donor−Acceptor Systems Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism Source: Chemistry Proceedings (MDPI) URL:[Link]

Sources

Foundational

Structural Characterization of Benzo[d]thiadiazol-4-amine: A Technical Guide

Executive Summary Benzo[d]thiadiazol-4-amine (CAS: 767-64-6), also known as 4-aminobenzo-2,1,3-thiadiazole, represents a critical pharmacophore and fluorogenic scaffold in modern drug discovery and materials science.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzo[d]thiadiazol-4-amine (CAS: 767-64-6), also known as 4-aminobenzo-2,1,3-thiadiazole, represents a critical pharmacophore and fluorogenic scaffold in modern drug discovery and materials science.[1] Its significance lies in its "push-pull" electronic structure—comprising an electron-rich amine donor and an electron-deficient benzothiadiazole acceptor.[1] This internal charge transfer (ICT) capability makes it an exceptional precursor for lipid-droplet specific probes, solvatochromic dyes, and bio-imaging agents.

This guide moves beyond basic identification, providing a rigorous structural characterization workflow. It addresses the specific challenge of distinguishing the 4-amine regioisomer from its 5-amine analogue and validating its electronic purity for fluorescence applications.[1]

Synthetic Context & Purity Profile

To characterize the molecule accurately, one must understand its origin. The standard synthesis involves the reduction of 4-nitrobenzo[d]thiadiazole.[1]

  • Primary Impurity: Unreacted nitro precursor (detectable via IR and TLC).

  • Secondary Impurity: Regioisomers (5-amino) if the nitration step was not regioselective.[1]

  • Electronic Impurity: Oxidation products (azo dimers) formed upon exposure to light/air, which quench fluorescence.

Characterization Logic Flow:

CharacterizationFlow Syn Crude Synthesis (Reduction) Pur Purification (Column/Recryst) Syn->Pur Isolation Iso Isomer Check (1H NMR / COSY) Pur->Iso Regio-purity Iso->Pur Fail: Mix Isomers Elec Electronic QC (UV-Vis / Fluorescence) Iso->Elec Photophysics Final Validated Scaffold Elec->Final Release

Caption: Figure 1. Logical workflow for the structural validation of benzo[d]thiadiazol-4-amine, prioritizing regio-isomer differentiation.

Spectroscopic Elucidation (The Core)

Nuclear Magnetic Resonance ( H NMR) Strategy

The definitive proof of the 4-position amine lies in the splitting pattern of the benzene ring protons. The benzo[d]thiadiazole core possesses a plane of symmetry, but the 4-substituent breaks this, creating an AMX or ABC spin system depending on the field strength.

Expected Data (


-DMSO or 

):
  • 
     ~5.0 - 7.0 ppm (Broad s, 2H):  The amine (
    
    
    
    ) protons.[1] Exchangeable with
    
    
    .
  • Aromatic Region (3 Protons):

    • H-5 (Ortho to amine): Doublet (

      
      ), 
      
      
      
      Hz.[1][2][3][4] Upfield shifted due to resonance donation (
      
      
      ~6.6 - 6.8 ppm).[1]
    • H-6 (Meta to amine): Doublet of doublets (

      
      ) or apparent Triplet (
      
      
      
      ),
      
      
      Hz.[1] (
      
      
      ~7.3 - 7.5 ppm).[1]
    • H-7 (Para to amine): Doublet (

      
      ), 
      
      
      
      Hz.[4][5] (
      
      
      ~7.1 - 7.3 ppm).[1]

Differentiation Logic:

  • 4-Isomer: Shows 3 aromatic signals (1:1:1 integration).[1]

  • 5-Isomer: Would show a singlet (H-4), doublet (H-6), doublet (H-7) pattern (depending on resolution, H-4 and H-6 are meta coupled,

    
     Hz).
    
  • Symmetry Check: If the spectrum shows only 2 aromatic signals (2:1 integration), the substitution might be symmetric (unlikely for mono-amine) or the product is the 4,7-diamine.[1]

Mass Spectrometry (HRMS)[6]
  • Technique: ESI-TOF or EI.[1]

  • Target Ion:

    
     = 152.0277 (Calculated for 
    
    
    
    ).
  • Fragmentation (EI): Look for loss of

    
     or 
    
    
    
    fragments, characteristic of thiadiazole ring collapse.
Infrared Spectroscopy (FT-IR)[1]
  • Diagnostic Bands:

    • 3400 - 3200 cm

      
      :  Primary amine N-H stretching (doublet).[1]
      
    • 1620 cm

      
      :  N-H bending.[1]
      
    • 1540 cm

      
      :  C=N stretching of the thiadiazole ring.[1]
      

Electronic Properties & Solvatochromism[1]

As a Senior Scientist, you must validate the functional quality of the scaffold. The 4-amino derivative exhibits solvatochromism due to the ICT state.[1]

Table 1: Photophysical Validation Parameters

SolventPolarity (Dielectric)Expected

(nm)
Expected

(nm)
Observation
Hexane Non-polar~410~480Blue-Green emission
DCM Moderate~425~510Green emission
Methanol Polar Protic~440~540Yellow-Green (Red shifted)

Note: Large Stokes shifts (>80 nm) confirm the integrity of the push-pull system.

Detailed Experimental Protocol

Protocol A: Structural Validation Workflow

Objective: Confirm identity and regio-purity of Lot #X.

  • Sample Preparation:

    • Dissolve 5 mg of solid in 0.6 mL DMSO-

      
      . Ensure complete dissolution (sonicate if necessary to avoid aggregate peaks).
      
  • NMR Acquisition:

    • Run standard

      
      H (16 scans).
      
    • Critical Step: If aromatic peaks overlap, run a 2D COSY experiment. Look for the strong cross-peak between H-5 and H-6, and H-6 and H-7.[1] H-5 and H-7 should not show a strong COSY cross-peak (para relationship).[1]

  • Data Analysis:

    • Verify integration of Amine : Aromatic protons is 2 : 3.

    • Confirm H-5 is the most shielded aromatic proton (lowest ppm).[1]

  • Purity Calculation:

    • Integrate satellite peaks or minor singlets. Purity

      
       is required for fluorescence quantum yield measurements.
      
Protocol B: Crystal Growth for X-ray (Optional but Recommended)
  • Method: Slow evaporation.[6]

  • Solvent System: Ethanol/Water (1:[6]1) or Dichloromethane/Hexane.

  • Conditions: Dissolve 20 mg in minimal warm ethanol. Add water dropwise until turbidity persists, then add one drop of ethanol to clear. Cap loosely and store at 4°C.

  • Expectation: Yellow/Orange needles or prisms.[1]

Visualization of Signaling Pathways (Logic)

The following diagram illustrates the NMR assignment logic used to rule out the 5-amino isomer.

NMR_Logic Start Unknown Isomer (Benzo[d]thiadiazol-x-amine) Step1 Count Aromatic Signals (Integration) Start->Step1 Branch3 3 Signals (1H each) Step1->Branch3 Asymmetric Branch2 2 Signals (Symm) Step1->Branch2 Symmetric (Reject) Coupling Analyze Splitting (J values) Branch3->Coupling Res4 Isomer 4-Amino (Vicinal Coupling Only) d, t, d Pattern Coupling->Res4 J ~ 8Hz (Ortho) Res5 Isomer 5-Amino (Meta Coupling Present) d, d, s Pattern Coupling->Res5 J ~ 2Hz (Meta)

Caption: Figure 2. Decision tree for distinguishing 4-amino and 5-amino regioisomers using 1H NMR coupling constants.

References

  • NIST Chemistry WebBook. (n.d.). 4-Amino-2,1,3-benzothiadiazole Mass Spectrum and IR Data. Retrieved from [Link]

  • Neto, B. A. D., et al. (2015). Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. Accounts of Chemical Research. Retrieved from [Link]

  • Doloczki, S., et al. (2022).[7] Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Advances. Retrieved from [Link]

Sources

Foundational

Electronic Architecture of Benzo[d]thiadiazole: From Molecular Orbitals to Optoelectronic Applications

Executive Summary The benzo[d]thiadiazole (BT) ring system—specifically the 2,1,3-isomer—stands as a cornerstone in the architecture of functional organic materials.[1][2] Its utility stems from a unique electronic duali...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzo[d]thiadiazole (BT) ring system—specifically the 2,1,3-isomer—stands as a cornerstone in the architecture of functional organic materials.[1][2] Its utility stems from a unique electronic duality: it is a potent electron-deficient (acceptor) moiety that maintains high planarity, facilitating


-

stacking. This guide dissects the electronic origins of these properties, detailing how to manipulate the BT scaffold for Donor-Acceptor (D-A) polymers and bio-imaging probes.

The Electronic Scaffold: Quinoid vs. Benzenoid Resonance

The defining feature of BT is its ability to lower the Lowest Unoccupied Molecular Orbital (LUMO) of conjugated systems. This is not merely due to the electronegativity of the nitrogen atoms but is driven by the resonance contribution of the quinoid form.

Molecular Orbital Hybridization

In a D-A copolymer, the BT unit acts as an electron trap. When fused with electron-rich units (like thiophene), the system undergoes orbital mixing.

  • The Mechanism: The high-lying HOMO of the donor hybridizes with the low-lying HOMO of the BT acceptor. Conversely, the LUMO levels mix.

  • The Result: A compressed bandgap (

    
    ), often shifting absorption from the UV into the visible/NIR spectrum.
    
Structural Planarity and Charge Transport

Unlike many acceptors that introduce steric twist, BT is planar. The S-N bonds in the thiadiazole ring are shorter than typical C-C single bonds, locking the fused benzene ring into a rigid geometry. This facilitates:

  • Intramolecular Charge Transfer (ICT): Efficient electron flow from Donor to Acceptor.

  • Intermolecular Hopping: Tight

    
    -stacking in the solid state, leading to high charge carrier mobilities (
    
    
    
    ).

BT_Electronic_Mechanism Struct Benzo[d]thiadiazole Scaffold N_Atoms Imine Nitrogens (Electron Withdrawing) Struct->N_Atoms Quinoid Quinoid Resonance Contribution Struct->Quinoid LUMO Lowered LUMO Level N_Atoms->LUMO Quinoid->LUMO Planarity Structural Planarity Quinoid->Planarity ICT Intramolecular Charge Transfer (ICT) LUMO->ICT + Donor Unit Stacking Enhanced pi-pi Stacking Planarity->Stacking App High Performance OPV / OLED / OFET ICT->App Stacking->App

Figure 1: The causal link between the BT structural inputs and optoelectronic outputs.

Tuning the Bandgap: Substituent Effects

The electronic profile of BT is rarely static. It is tuned via substitution at the 5- and 6-positions. The most critical modification in modern materials science is fluorination .

The Fluorine Effect (F-BT)

Replacing hydrogen with fluorine (F) at the 5,6-positions creates 5,6-difluorobenzo[d]thiadiazole (F-BT).

  • HOMO/LUMO Shift: Fluorine is highly electronegative, inductively withdrawing electron density (

    
    -induction). This lowers both HOMO and LUMO levels, but the HOMO is lowered more significantly.
    
  • Conformational Locking: In polymers containing thiophene donors, the Fluorine atom on BT interacts with the Sulfur atom on the adjacent thiophene (S...F interaction). This non-covalent lock forces the backbone into a strictly planar conformation, enhancing crystallinity.

Data Summary: Substituent Impact

Table 1: Comparative electronic properties of BT derivatives in a standard D-A-D oligomer configuration.

DerivativeSubstituent (5,6-pos)HOMO (eV)LUMO (eV)Bandgap (

)
Key Characteristic
BT Hydrogen (-H)-5.35-3.45~1.90 eVStandard reference.
F-BT Fluorine (-F)-5.60-3.65~1.95 eVDeep HOMO (High

in solar cells); Enhanced planarity.
CN-BT Cyano (-CN)-6.10-4.10~2.00 eVExtreme electron deficiency; often lowers solubility.
Alk-BT Alkoxy (-OR)-5.15-3.30~1.85 eVRaises HOMO (Donor character increases); improves solubility.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Electrochemical Bandgap Determination (Cyclic Voltammetry)

Objective: Accurately determine HOMO/LUMO levels relative to vacuum. Validation: Use of Ferrocene (


) internal standard is mandatory to correct for reference electrode drift.

Materials:

  • Analyte: 1.0 mM BT derivative in anhydrous Dichloromethane (DCM) or Acetonitrile.

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ).
    
  • Electrodes: Glassy Carbon (Working), Platinum Wire (Counter), Ag/AgCl (Reference).

Workflow:

  • Polishing: Polish Glassy Carbon electrode with 0.05

    
     alumina slurry until mirror finish. Sonicate in ethanol/water.
    
  • Blank Scan: Run CV on electrolyte only (scan rate 100 mV/s, range -2.0V to +2.0V). Result must be flat (no peaks).

  • Analyte Scan: Add sample. Deoxygenate with

    
     bubbling for 5 mins. Record CV.
    
  • Internal Standard: Add Ferrocene (approx. equal molarity to analyte). Record CV again.

  • Calculation:

    • Identify

      
       and 
      
      
      
      of the analyte relative to the
      
      
      of Ferrocene.
    • 
      [3][4]
      
    • 
      
      (Note: 4.8 eV is the vacuum level of Ferrocene; some models use 5.1 eV. Consistency is key).
      

CV_Protocol Start Start: Clean Glassy Carbon (Alumina Polish) Blank Run Blank CV (Electrolyte Only) Start->Blank Check Peaks Visible? Blank->Check Clean Re-clean Electrode Check->Clean Yes Sample Add Analyte + N2 Purge (Run CV) Check->Sample No Clean->Start Ferrocene Add Ferrocene Internal Std (Run CV) Sample->Ferrocene Calc Calculate Energy Levels vs Vacuum Ferrocene->Calc

Figure 2: Self-validating Cyclic Voltammetry workflow ensuring electrode cleanliness and potential calibration.

Protocol B: Synthesis of a D-A-D Motif (Suzuki Coupling)

Objective: Synthesize 4,7-di(thiophen-2-yl)benzo[d]thiadiazole (a common model compound). Chemistry: Pd-catalyzed cross-coupling between aryl halide and boronic acid.[5]

Reagents:

  • 4,7-Dibromo-2,1,3-benzothiadiazole (1.0 eq)

  • 2-Thiopheneboronic acid (2.5 eq)

  • 
     (5 mol%)
    
  • 
     (2 M aqueous solution)
    
  • Toluene/Ethanol (3:1 v/v)

Step-by-Step:

  • Degassing: Combine solvents in a Schlenk flask. Bubble Argon for 20 mins (Critical: Oxygen poisons Pd(0)).

  • Assembly: Add dibromo-BT, boronic acid, and base. Add catalyst last under positive Argon flow.

  • Reaction: Reflux at 90°C for 24 hours. The solution typically turns dark red/orange (formation of conjugated system).

  • Workup: Cool. Extract with DCM/Water. Dry organic layer over

    
    .
    
  • Purification: Silica gel column chromatography. Eluent: Hexane/DCM (gradient).

  • Yield Check: Product is a bright red/orange solid.

    
     NMR must show symmetry (equivalent thiophene protons).
    

Applications in Drug Discovery

While BT is famous in materials science, it is an emerging bioisostere in medicinal chemistry.

Bioisosteric Replacement

The benzo[d]thiadiazole ring is often used to replace:

  • Indole/Quinoline: It mimics the size and lipophilicity but alters the electronic distribution.

  • Catechol: The N-S-N moiety can mimic the H-bonding width of catechols without the metabolic instability (oxidation) associated with phenols.

Fluorescent Probes

Due to the strong ICT described in Section 1, BT derivatives are excellent fluorescent probes.

  • Mechanism: Environment-sensitive emission (Solvatochromism).

  • Application: Lipid droplet imaging. The dye is non-emissive in water (quenching) but highly fluorescent in hydrophobic environments (lipid bilayers), providing a "turn-on" signal.

References

  • Nielsen, C. B., et al. (2015).[6] "Effect of Fluorination of 2,1,3-Benzothiadiazole." The Journal of Organic Chemistry.

  • Heiskanen, J. P., et al. (2016).[2] "Synthesis of Benzothiadiazole Derivatives by Applying C–C Cross-Couplings." The Journal of Organic Chemistry.

  • BenchChem. (2025).[5][7][8] "Electrochemical Characterization of Benzothiadiazole Compounds using Cyclic Voltammetry." Application Note.

  • Neto, B. A. D., et al. (2015). "Benzothiadiazole derivatives as fluorescence imaging probes: Beyond the classical scaffold." RSC Advances.

  • Dou, L., et al. (2012). "Systematic Investigation of Benzothiadiazole and Pyridylthiadiazole-Based Semiconducting Polymers." Advanced Materials.

Sources

Protocols & Analytical Methods

Method

Application Note: Experimental Protocol for Benzo[d]thiadiazol-4-amine Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: De novo synthesis, mechanistic causality, and analytical validation.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: De novo synthesis, mechanistic causality, and analytical validation.

Introduction and Mechanistic Rationale

Benzo[d]thiadiazol-4-amine (also known as 4-amino-2,1,3-benzothiadiazole or BTDNH₂) is a highly versatile, π-extended heterocyclic building block. It is a privileged scaffold in the design of luminescent materials, organic light-emitting diodes (OLEDs), and active pharmaceutical ingredients, including potent protein kinase inhibitors[1, 2].

As a Senior Application Scientist, I emphasize that successful synthesis of this compound requires strict control over reaction conditions to preserve the sensitive 1,2,5-thiadiazole ring. The optimal synthetic route is a three-step sequence starting from commercially available o-phenylenediamine:

  • Cyclization (Ring Formation): o-Phenylenediamine is reacted with thionyl chloride (SOCl₂). The use of an organic base (e.g., triethylamine) is critical to neutralize the HCl byproduct, driving the thermodynamically favorable cyclization to form the 2,1,3-benzothiadiazole (BTD) core [3].

  • Electrophilic Aromatic Nitration: The BTD core is electron-deficient but undergoes regioselective electrophilic aromatic substitution at the 4-position. Because the reaction with a sulfonitric mixture (H₂SO₄/HNO₃) is highly exothermic, cryogenic temperature control during acid mixing is required to prevent oxidative degradation and suppress the formation of 4,7-dinitro byproducts [4].

  • Selective Reduction: The reduction of 4-nitro-2,1,3-benzothiadiazole (BTDNO₂) must be exceptionally mild. Standard catalytic hydrogenation (e.g., Pd/C with H₂) risks cleaving the labile N–S–N bonds of the thiadiazole ring. Therefore, a dissolving-metal reduction using Iron (Fe) powder in aqueous acetic acid or an FeSO₄/Zn system is heavily favored to selectively reduce the nitro group to an amine without ring fragmentation [1, 5].

Synthetic Workflow Pathway

BTD_Synthesis OPD o-Phenylenediamine (Starting Material) Cyclization Step 1: Cyclization SOCl2, Et3N, DCM 0 °C to RT OPD->Cyclization BTD 2,1,3-Benzothiadiazole (BTD) Cyclization->BTD Nitration Step 2: Electrophilic Nitration HNO3, H2SO4 Cryogenic to RT BTD->Nitration BTDNO2 4-Nitro-2,1,3-benzothiadiazole (BTDNO2) Nitration->BTDNO2 Reduction Step 3: Mild Reduction Fe powder, AcOH, H2O Reflux 10 min BTDNO2->Reduction BTDNH2 Benzo[d]thiadiazol-4-amine (Target Product) Reduction->BTDNH2

Three-step synthetic workflow for benzo[d]thiadiazol-4-amine from o-phenylenediamine.

Step-by-Step Experimental Protocols

Caution: Thionyl chloride and sulfonitric mixtures are highly corrosive and reactive. Perform all steps in a properly ventilated fume hood using appropriate PPE.

Step 1: Synthesis of 2,1,3-Benzothiadiazole (BTD)

Objective: Construct the thiadiazole ring via dehydrative cyclization.

  • Preparation: Dissolve 1,2-diaminobenzene (3.25 g, 30.0 mmol) and triethylamine (18 mL, 130.0 mmol) in anhydrous dichloromethane (DCM, 20 mL) in a round-bottom flask purged with N₂. Cool the mixture to 0 °C using an ice bath.

  • Addition: Prepare a solution of thionyl chloride (7.0 mL, 96.0 mmol) in DCM (10 mL). Add this dropwise to the diamine solution over 30 minutes to control the exothermic release of SO₂ and HCl [3].

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Validation (Self-Check): Monitor via TLC (Hexane/EtOAc 8:2). The starting material spot (amine, stays near baseline) should disappear, replaced by a high-Rf UV-active spot.

  • Workup: Concentrate the mixture under reduced pressure. Extract the residue with ethyl acetate and wash with water and brine. Dry over anhydrous Na₂SO₄, filter, and evaporate to afford BTD as pale yellow needles.

Step 2: Synthesis of 4-Nitro-2,1,3-benzothiadiazole (BTDNO₂)

Objective: Regioselective electrophilic nitration of the BTD core.

  • Acid Mixture Preparation: In a robust flask, carefully mix 24 mL of concentrated H₂SO₄ (98%) and 8 mL of HNO₃ (70%). Crucial Step: Freeze this mixture using a liquid nitrogen bath to completely suppress the initial heat of mixing [4].

  • Addition: Add 2,1,3-benzothiadiazole (2.00 g, 14.7 mmol) in one portion to the frozen acid matrix.

  • Reaction: Remove the nitrogen bath. Allow the reaction to slowly warm to room temperature and stir for exactly 3 hours. Prolonged stirring increases the risk of dinitration.

  • Workup: Cool the flask in an ice bath and meticulously quench by pouring the mixture over 100 g of crushed ice.

  • Validation (Self-Check): A bright yellow precipitate will immediately form. Filter the solid, wash extensively with cold distilled water until the filtrate is pH neutral, and dry under vacuum. Confirm success via melting point (target: 106–108 °C).

Step 3: Synthesis of Benzo[d]thiadiazol-4-amine (BTDNH₂)

Objective: Mild reduction of the nitro group preserving the heterocyclic core.

  • Preparation: In a two-neck flask equipped with a reflux condenser, suspend Iron (Fe) powder (15.0 g, excess) in boiling distilled water (125 mL).

  • Activation & Addition: Add concentrated acetic acid (2.5 mL) to activate the iron surface, immediately followed by the addition of 4-nitro-2,1,3-benzothiadiazole (5.0 g, 28.0 mmol) [5].

  • Reaction: Reflux the mixture vigorously for exactly 10 minutes. The solution will change color as the nitro compound reduces.

  • Workup: Filter the mixture while boiling hot through a Celite pad to remove iron oxides. Wash the filter cake with a small portion of boiling water.

  • Validation (Self-Check): Plunge the filtrate into an ice-water bath. Yellow-orange crystals of the target amine will rapidly precipitate. Filter, wash with cold water, and dry in air. Confirm identity via ¹H NMR (appearance of a broad -NH₂ singlet at ~5.5 ppm in DMSO-d₆) and melting point (target: 68–70 °C).

Quantitative Data and Analytical Summary

To ensure reproducibility, cross-reference your isolated intermediates against the standardized physicochemical data provided in the table below.

CompoundStepReagents UsedExpected YieldPhysical AppearanceMelting Point
2,1,3-Benzothiadiazole 1SOCl₂, Et₃N, DCM85 – 95%Pale yellow needles43 – 44 °C
4-Nitro-2,1,3-benzothiadiazole 2HNO₃ (70%), H₂SO₄ (98%)80 – 86%Bright yellow powder106 – 108 °C
Benzo[d]thiadiazol-4-amine 3Fe powder, AcOH, H₂O40 – 70%Yellow-orange crystals68 – 70 °C

Note: Yields for Step 3 can vary based on the efficiency of the hot filtration. If the product crystallizes on the filter cake, re-extract the Celite pad with hot ethanol.

References

  • Ferraro, V., Girotto, M., & Bortoluzzi, M. (2022). N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. Chemistry Proceedings, 8(1), 87. Available at:[Link]

  • Rodrigues, M. A., et al. (2024). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Molecules, 29(16), 3788. Available at:[Link]

  • Kolybalov, D. S., et al. (2014). Two novel applications of functionalized 2,1,3-benzothiadiazoles for metal coordination chemistry and crystal engineering of organic solids. RSC Advances, 4, 30324-30331. Available at:[Link]

Application

Advanced Purification Protocols for Benzo[d]thiadiazol-4-amine

Application Note & Technical Guide Introduction & Chemical Context Benzo[d]thiadiazol-4-amine (also known as 4-aminobenzo-2,1,3-thiadiazole) is a critical intermediate in the synthesis of "push-pull" organic dyes for sol...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Guide

Introduction & Chemical Context

Benzo[d]thiadiazol-4-amine (also known as 4-aminobenzo-2,1,3-thiadiazole) is a critical intermediate in the synthesis of "push-pull" organic dyes for solar cells, fluorescent probes, and pharmaceutical scaffolds. The electron-deficient nature of the benzothiadiazole ring makes the amine group less nucleophilic than standard anilines, yet it remains prone to oxidation and azo-coupling during synthesis.

High-purity isolation of this compound is challenging due to:

  • Low Melting Point (67–69 °C): Increases the risk of "oiling out" during recrystallization rather than forming discrete crystals.

  • Weak Basicity: The electron-withdrawing thiadiazole ring lowers the pKa of the amino group, requiring specific pH adjustments during acid-base extraction.

  • Chromatographic Tailing: Like most primary amines, it interacts strongly with acidic silanol groups on silica gel, leading to peak broadening and yield loss.

This guide details three purification tiers ranging from bulk extraction to high-purity chromatographic isolation.

Key Physical Properties
PropertyValueImplication for Purification
CAS Number 1620-17-3Verification key.
Molecular Weight 151.19 g/mol Useful for molarity calculations.
Melting Point 67–69 °CCritical: Avoid boiling solvents with BP > 80°C to prevent oiling.
Appearance Yellow/Orange SolidDark brown/black indicates oxidation or azo impurities.
Solubility High in DCM, EtOAc; Mod. in EtOHRecrystallization requires mixed solvent systems.[1]

Impurity Profile Analysis

Understanding the genesis of impurities is the first step in removal. The compound is typically synthesized via the reduction of 4-nitrobenzo[d]thiadiazole.

  • Precursor (4-Nitrobenzo[d]thiadiazole): Non-basic neutral impurity. Removed via Acid-Base extraction.

  • Reduction Intermediates (Hydroxylamines): Often unstable; can re-oxidize to nitroso species.

  • Azo-Dimers: Formed if the reduction environment is too basic or oxidative. These are highly colored (deep red/brown) and non-basic.

  • Regioisomers: Rare if starting material was pure, but 5-amino isomers have distinct polarity.

Protocol A: Acid-Base Extraction (The Chemical Filter)

Objective: Bulk removal of non-basic impurities (unreacted nitro starting material, azo dimers, tars). Mechanism: Exploits the reversible protonation of the amine.

Reagents
  • Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Acid: 2M Hydrochloric Acid (HCl). Note: We use 2M rather than 1M because the amine is weakly basic and requires a lower pH to fully protonate.

  • Base: 6M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (for gentler neutralization).

Step-by-Step Workflow
  • Dissolution: Dissolve the crude reaction mixture in EtOAc (10 mL per gram of crude).

  • Acid Extraction:

    • Transfer organic phase to a separatory funnel.

    • Extract with 2M HCl (3 x 15 mL).

    • Mechanistic Insight: The amine becomes the water-soluble hydrochloride salt (

      
      ). Neutrals (nitro, azo) remain in the EtOAc.
      
  • Phase Separation:

    • Collect the Aqueous Acidic Layer (contains product).

    • Keep the Organic Layer briefly (contains impurities) for TLC verification, then discard.

  • Basification:

    • Cool the acidic aqueous layer in an ice bath (0–5 °C). Heat generation during neutralization can decompose the amine.

    • Slowly add 6M NaOH dropwise until pH > 10 (check with litmus paper). The solution will turn cloudy/opaque as the free amine precipitates.

  • Re-Extraction:

    • Extract the basic aqueous mixture with fresh DCM (3 x 20 mL).

  • Drying & Concentration:

    • Dry combined DCM layers over anhydrous

      
      .
      
    • Filter and evaporate under reduced pressure.

Visualization: Acid-Base Logic Flow

AcidBaseExtraction Start Crude Mixture (Amine + Nitro + Tars) Dissolve Dissolve in EtOAc Start->Dissolve AddAcid Add 2M HCl (Protonation) Dissolve->AddAcid SepFunnel Separatory Funnel AddAcid->SepFunnel OrgLayer1 Organic Layer (Neutrals/Impurities) SepFunnel->OrgLayer1 Top Phase AqLayer1 Aqueous Layer (Amine-HCl Salt) SepFunnel->AqLayer1 Bottom Phase Basify Basify with NaOH (pH > 10) (Deprotonation) AqLayer1->Basify ExtractDCM Extract with DCM Basify->ExtractDCM OrgLayer2 Organic Layer (Purified Free Amine) ExtractDCM->OrgLayer2 AqLayer2 Aqueous Layer (Salts) ExtractDCM->AqLayer2 Dry Dry (Na2SO4) & Evaporate OrgLayer2->Dry Final Semi-Pure Solid (>90% Purity) Dry->Final

Figure 1: Logical flow of the Acid-Base extraction targeting the weak basicity of benzo[d]thiadiazol-4-amine.

Protocol B: Recrystallization (Thermodynamic Purification)

Objective: Removal of structurally similar impurities that co-extracted (e.g., isomers) and achieving crystalline purity. Challenge: The low melting point (68°C) makes the compound prone to forming oils instead of crystals if the temperature is too high or the solvent too concentrated.

Solvent Selection Strategy
  • Single Solvent: Ethanol (95%) is often effective but risks low recovery if the compound is too soluble.

  • Binary Solvent System (Recommended): Ethanol/Water or Hexane/Ethyl Acetate.

    • Why? Allows fine-tuning of saturation point at lower temperatures to prevent oiling.

Protocol (Ethanol/Water System)
  • Saturation: Place 1.0 g of semi-pure amine in a flask. Add minimal Ethanol (approx. 3–5 mL) and heat gently to 40–50 °C until dissolved. Do not boil aggressively.

  • Filtration (Hot): If insoluble particulates remain (dust, salts), filter rapidly through a pre-warmed glass frit.

  • Nucleation: Remove from heat. Add Water dropwise to the warm solution until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 1–2 drops of Ethanol to just clear the turbidity.

  • Crystallization:

    • Allow the flask to cool to room temperature undisturbed (20 mins).

    • Transfer to a refrigerator (4 °C) for 2 hours.

    • Note: If oil droplets form instead of needles, scratch the glass with a rod or add a seed crystal.

  • Collection: Filter the yellow needles via vacuum filtration. Wash with cold water/ethanol (9:1 mixture).

Protocol C: Flash Column Chromatography (High Purity)

Objective: Isolation of >99% purity material for analytical standards or device fabrication. Critical Issue: Amine "Tailing". The basic amine interacts with acidic silanols (


) on the silica stationary phase, causing streaks and poor separation.
The "Amine-Block" Mobile Phase

To prevent tailing, the mobile phase must be modified with a stronger base to occupy the silanol sites.

  • Modifier: Triethylamine (TEA) or Ammonium Hydroxide (

    
    ).
    
  • Concentration: 1% v/v.

Chromatographic Conditions
ParameterSpecification
Stationary Phase Silica Gel 60 (230–400 mesh)
Mobile Phase A Hexane (containing 1% TEA)
Mobile Phase B Ethyl Acetate (containing 1% TEA)
Gradient 0% B to 30% B over 20 minutes
Loading Dissolve in minimal DCM; liquid load or adsorb onto silica.
Detection UV at 254 nm (Strong absorbance) & 365 nm (Fluorescent).
Rf Value ~0.3–0.4 in Hex:EtOAc (3:1) with TEA.
Protocol Steps
  • Column Pre-treatment: Flush the silica column with 100% Hexane + 1% TEA before loading the sample. This neutralizes the column acidity.

  • Run Gradient: Increase polarity slowly. The non-polar impurities (nitro) elute first (near solvent front). The amine elutes mid-gradient. Polar tars remain on the column.

  • Fraction Analysis: Spot fractions on TLC. Pure amine spots will be compact and circular (no streak) due to the TEA.

Quality Control & Validation

After purification, validate the integrity of the benzo[d]thiadiazol-4-amine using these checkpoints.

1H-NMR Analysis (CDCl3)
  • Aromatic Region: Look for the specific pattern of the benzothiadiazole ring (typically a multiplet or doublet of doublets around 7.4–7.6 ppm).

  • Amine Protons: Broad singlet around 4.0–5.0 ppm (exchangeable with

    
    ).
    
  • Impurity Check: Sharp singlets at 2.1 ppm (Acetone) or 1.2/3.7 ppm (Ethanol/EtOAc) indicate residual solvent.

Visual & Melting Point
  • Pure: Bright yellow/orange needles. MP: 67–69 °C (Sharp range, <2 °C).

  • Impure: Brown powder or wide melting range (>3 °C) indicates residual azo compounds or solvent occlusion.

HPLC Purity
  • Column: C18 Reverse Phase.

  • Buffer: Water (0.1% Formic Acid) / Acetonitrile. Note: Acidic mobile phase improves peak shape for amines on C18.

References

  • Sigma-Aldrich. Product Specification: 4-Amino-2,1,3-benzothiadiazole (CAS 767-64-6). Link

  • PubChem.[2] Compound Summary: 2,1,3-Benzothiadiazol-4-amine.[2][3] Link

  • Biotage. Strategies for the Flash Purification of Ionizable Compounds (Amines). Link

  • BenchChem. Recrystallization Protocols for Aromatic Amines. Link

  • Neto, B. A. D., et al. "Benzothiadiazole derivatives as fluorescence imaging probes: A review." Journal of the Brazilian Chemical Society, 2019. (Contextual grounding on BTD synthesis and stability).

Sources

Method

Advanced Functionalization Strategies for the Benzo[c][1,2,5]thiadiazole Core: A Comprehensive Protocol Guide

Target Audience: Researchers, materials scientists, and drug development professionals. Introduction and Mechanistic Rationale Benzo[c][1,2,5]thiadiazole (interchangeably referred to as BTD or BTZ) is a privileged, highl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, materials scientists, and drug development professionals.

Introduction and Mechanistic Rationale

Benzo[c][1,2,5]thiadiazole (interchangeably referred to as BTD or BTZ) is a privileged, highly electron-deficient heterocyclic scaffold. Its remarkable electron-accepting properties make it a cornerstone in the design of donor-acceptor (D-A) conjugated polymers for organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and fluorescent probes. Furthermore, the BTD core is increasingly recognized as a valuable pharmacophore in medicinal chemistry.

Historically, the electron-poor nature of the benzenoid ring rendered direct functionalization challenging, often requiring harsh conditions or tedious de novo synthesis from toxic precursors like SOCl₂ and substituted aryl-1,2-diamines. This guide details the causality and execution of both traditional electrophilic halogenation and state-of-the-art C–H activation methodologies that unlock previously inaccessible substitution patterns.

Causality in Regioselective Functionalization
  • Electrophilic Bromination (C4/C7 Control): The electron-withdrawing thiadiazole ring severely deactivates the benzene core toward electrophilic aromatic substitution. Using Br₂ alone is kinetically insufficient. Refluxing the substrate in 48% HBr serves a dual purpose: it acts as a highly polar, protic medium that stabilizes the bromonium ion intermediate, and it shifts the chemical equilibrium to generate a high local concentration of active electrophilic bromine species. This ensures complete di-bromination at the most electronically susceptible C4 and C7 positions without over-oxidation.

  • Ir-Catalyzed C–H Borylation (C5/C6 Control): have completely reversed traditional regioselectivity. The bulky dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) ligand exerts strict steric control over the active Ir(III) catalyst. Because the nitrogen lone pairs of the BTD core project steric bulk toward the C4 and C7 protons, the catalyst is sterically repelled, forcing oxidative addition at the previously inaccessible C5 and C6 positions.

  • Photoredox C–H Alkylation (C4 Control): offers a transition-metal-free route for late-stage alkylation. Using the organic photocatalyst 4CzIPN and DBU as a reductive quencher, single-electron transfer (SET) to N-hydroxyphthalimide esters (NHPEs) triggers N–O bond fragmentation and decarboxylation. The resulting nucleophilic alkyl radical selectively attacks the highly electron-deficient C4 position of the BTD core under mild, room-temperature conditions.

BTD_Functionalization BTD Benzo[c][1,2,5]thiadiazole (BTD Core) Bromination Electrophilic Bromination (Br2 / HBr, 95 °C) BTD->Bromination C4, C7 positions Borylation Ir-Catalyzed C-H Borylation ([Ir(OMe)(cod)]2, B2pin2) BTD->Borylation C5, C6 positions Alkylation Photoredox C-H Alkylation (Visible Light, NHPEs) BTD->Alkylation C4 position Dibromo 4,7-Dibromo-BTD (Cross-Coupling Precursor) Bromination->Dibromo Boryl 5-Boryl / 4,6-Diboryl-BTD (Versatile Intermediate) Borylation->Boryl Alkyl 4-Alkyl-BTD (Late-Stage Functionalization) Alkylation->Alkyl Suzuki Suzuki-Miyaura Coupling (Pd-Catalyzed) Dibromo->Suzuki + Aryl Boronic Acids Stille Stille Coupling (Pd-Catalyzed) Dibromo->Stille + Aryl Stannanes Boryl->Suzuki + Aryl Halides PiExt π-Extended BTD Materials (OLEDs, OPVs, Pharmaceuticals) Alkyl->PiExt Direct Application Suzuki->PiExt Stille->PiExt

Figure 1: Comprehensive functionalization pathways of the benzo[c][1,2,5]thiadiazole core.

Quantitative Data & Method Comparison

The following table summarizes the quantitative metrics and operational parameters for the primary functionalization strategies discussed in this guide.

Functionalization StrategyTarget Position(s)Key Reagents / CatalystsTypical YieldsMechanistic DriverPrimary Application
Electrophilic Bromination C4, C7Br₂, 48% HBr, 95 °C50–85%Electrophilic Aromatic SubstitutionUniversal precursor for cross-coupling
Ir-Catalyzed C–H Borylation C5, C6[Ir(OMe)(cod)]₂, dtbpy, B₂pin₂60–86%Sterically-controlled Oxidative AdditionAccessing novel substitution patterns
Photoredox C–H Alkylation C44CzIPN, DBU, NHPEs, Blue LED41–74%Radical Nucleophilic Attack (SET)Late-stage pharmaceutical modification
Suzuki-Miyaura Coupling C4, C7 (via halide)Pd(PPh₃)₄ or PdCl₂(dppf), K₂CO₃70–95%Pd(0)/Pd(II) Catalytic Cycleπ-extension for OLEDs/OPVs

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific quality control (QC) checkpoints to ensure experimental integrity.

Protocol 3.1: Synthesis of 4,7-Dibromobenzo[c][1,2,5]thiadiazole

This protocol utilizes harsh acidic conditions to force di-bromination at the deactivated C4 and C7 positions.

  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a highly efficient scrubber system (to neutralize HBr/Br₂ vapors), add benzo[c][1,2,5]thiadiazole (20.0 g, 220.2 mmol).

  • Reagent Addition: Slowly add 160 mL of 48% aqueous HBr. Subsequently, add Br₂ (105 g, 660.9 mmol) dropwise over 30 minutes. Caution: Highly exothermic and corrosive.

  • Reaction: Heat the mixture to reflux (95 °C) and stir vigorously for 9 hours.

  • Quenching: Cool the reaction mixture to room temperature, then pour it slowly into an ice-cold NaOH solution (0 °C) to neutralize excess acid and bromine.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (DCM) (3 × 150 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Recrystallize from ethanol to yield a white powder.

  • Validation & QC:

    • Appearance: White to pale yellow powder.

    • ¹H NMR (CDCl₃): A distinct, sharp singlet at ~7.74 ppm (2H) confirms symmetric substitution at C4 and C7.

    • ¹³C NMR (CDCl₃): Three distinct peaks at 154, 134, and 115 ppm.

Protocol 3.2: Iridium-Catalyzed Regioselective C–H Borylation

This procedure achieves functionalization at the C5 position by leveraging steric repulsion from the thiadiazole nitrogens.

  • Catalyst Pre-activation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with [Ir(OMe)(cod)]₂ (1.5 mol %) and dtbpy (3.0 mol %). Add dry THF (2 mL) and stir for 5 minutes until a deep color change indicates the formation of the active catalyst.

  • Substrate Addition: Add benzo[c][1,2,5]thiadiazole (1.0 equiv) and bis(pinacolato)diboron (B₂pin₂, 1.5 equiv) to the active catalyst solution.

  • Reaction: Seal the tube, remove it from the glovebox, and heat at 80 °C for 16 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove iridium residues. Concentrate the filtrate.

  • Purification: Purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient).

  • Validation & QC:

    • ¹H NMR: The loss of the symmetric multiplet and the appearance of a large singlet at ~1.35 ppm (12H, pinacol methyls) confirms successful borylation. Mono-borylation at C5 will yield an asymmetric aromatic region, distinguishing it from the 4,6-diboryl byproduct.

Borylation_Cycle IrCat Active Ir(III) Catalyst [Ir(dtbpy)(Bpin)3] Coord BTD Coordination (Steric Control at C5/C6) IrCat->Coord + BTD IrV Ir(V) Intermediate (C-H Oxidative Addition) Coord->IrV C-H Cleavage RedElim Reductive Elimination (C-B Bond Formation) IrV->RedElim Product Borylated BTD Product RedElim->Product - Borylated BTD Regen Catalyst Regeneration (B2pin2 Addition) RedElim->Regen Regen->IrCat + B2pin2 - HBpin

Figure 2: Catalytic cycle of sterically controlled Ir-catalyzed C-H borylation of BTD.

Protocol 3.3: Visible-Light-Induced C–H Alkylation

A transition-metal-free protocol for late-stage alkylation using organic photoredox catalysis.

  • Setup: In an oven-dried 10 mL glass vial equipped with a magnetic stir bar, add benzo[c][1,2,5]thiadiazole (1.0 equiv), the desired N-hydroxyphthalimide ester (NHPE, 1.5 equiv), and the organic photocatalyst 4CzIPN (2 mol %).

  • Degassing: Transfer the vial to a nitrogen atmosphere. Add anhydrous N,N-dimethylacetamide (DMAC, 2.0 mL) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.0 equiv). Degas the mixture via three freeze-pump-thaw cycles.

  • Irradiation: Place the vial approximately 5 cm away from a Blue LED light source (450–460 nm). Stir the reaction at room temperature for 12 hours.

  • Workup: Quench the reaction with water and extract with ethyl acetate (3 × 10 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Validation & QC:

    • Mechanistic Check: A parallel "light on/off" control experiment should show that product formation strictly halts in the dark, verifying the photoredox radical mechanism.

    • Analysis: ESI-HRMS will confirm the exact mass of the alkylated adduct. ¹H NMR will show the integration of new aliphatic protons and the loss of the C4 aromatic proton.

Protocol 3.4: Suzuki-Miyaura Cross-Coupling for π-Extension

This protocol utilizes the dibrominated BTD core to synthesize extended conjugated systems.

  • Setup: In a Schlenk flask, combine 4,7-dibromobenzo[c][1,2,5]thiadiazole (1.0 equiv), the target aryl boronic acid (2.5 equiv for dual coupling), K₂CO₃ (excess, typically 4-5 equiv), and Pd(PPh₃)₄ (5 mol %).

  • Solvent: Add a degassed mixture of DMF or Toluene/H₂O (typically 4:1 v/v).

  • Reaction: Stir the mixture under a nitrogen atmosphere at 110 °C for 48–72 hours.

  • Purification: Cool to room temperature. Precipitate the product by pouring the mixture into methanol or acetone. Filter the precipitate and wash sequentially with water, methanol, and acetone to remove unreacted monomers and catalyst residues.

  • Validation & QC:

    • Optical Properties: A successful coupling will result in a stark visual color change (often to deep red or orange) due to the extended π-conjugation. UV-Vis spectroscopy will reveal a significantly red-shifted absorption onset.

References

  • Kunz, S., Posada Urrutia, M., Ingner, F. J. L., et al. "Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity." The Journal of Organic Chemistry (2024). URL:[Link]

  • Xu, G., Lv, J., Ding, Q., et al. "Direct C–H Alkylation of Benzothiadiazoles via Organic Photoredox Catalysis." The Journal of Organic Chemistry (2024). URL:[Link]

  • Mohamed, M. G., Elsayed, M. H., et al.
Application

using benzo[d]thiadiazol-4-amine as a building block in organic synthesis

Application Note: Strategic Utilization of Benzo[c][1,2,5]thiadiazol-4-amine Part 1: Introduction & Strategic Value Benzo[c][1,2,5]thiadiazol-4-amine (BTA) is a "privileged scaffold" in modern organic synthesis, bridging...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of Benzo[c][1,2,5]thiadiazol-4-amine

Part 1: Introduction & Strategic Value

Benzo[c][1,2,5]thiadiazol-4-amine (BTA) is a "privileged scaffold" in modern organic synthesis, bridging the gap between medicinal chemistry and materials science. While often loosely referred to as benzo[d]thiadiazol-4-amine in catalog nomenclature, the precise 2,1,3-benzothiadiazole isomer is the industry standard for two distinct high-value applications:

  • Medicinal Chemistry (Bioisosteres): The benzothiadiazole ring acts as a lipophilic, electron-deficient bioisostere for quinolines and purines. It is the core scaffold for Tizanidine (Zanaflex), a widely used muscle relaxant, and is increasingly screened in kinase inhibitor libraries (e.g., VEGFR, ITK inhibitors).

  • Optoelectronics (Push-Pull Systems): The 2,1,3-benzothiadiazole unit is a strong electron acceptor. When the C4-amine is functionalized with electron donors, it creates a "Push-Pull" (Donor-Acceptor) system, resulting in highly fluorescent molecules with large Stokes shifts, essential for bio-imaging probes and organic solar cells (OSCs).

Nomenclature Alert: Researchers must distinguish between the two common isomers to avoid costly synthetic errors:

  • Target of this Guide: Benzo[c][1,2,5]thiadiazol-4-amine (CAS: 767-64-6).[1] Also known as 4-amino-2,1,3-benzothiadiazole.[1][2][3][4][5][6][7] Structure: N-S-N bridge.

  • Isomer: Benzo[d][1,2,3]thiadiazol-4-amine . Structure: N-N-S chain. This isomer has different reactivity (e.g., susceptibility to Hurd-Mori cyclization).

Part 2: Chemical Properties & Handling

PropertySpecificationPractical Implication
Molecular Weight 151.19 g/mol Low MW allows for significant decoration without breaking "Rule of 5".
Appearance Yellow to Orange SolidColor arises from n→π* transitions; useful for visual TLC monitoring.
Basicity (pKa) Weakly Basic (~2-3)The electron-withdrawing thiadiazole ring deactivates the amine. Standard nucleophilic attacks (e.g., SN2) are sluggish.
Solubility DMSO, DMF, DCMPoor solubility in water and hexanes.
Reactivity Profile Electrophilic Aromatic Substitution (EAS)The amine directs incoming electrophiles (Cl, Br) to the C5 position (ortho), not para.

Part 3: Synthetic Pathways & Protocols

Workflow Visualization

SyntheticTree Start Benzo[c][1,2,5]thiadiazole Nitro 4-Nitro-2,1,3-BTD Start->Nitro HNO3/H2SO4 (Nitration) Amine 4-Amino-2,1,3-BTD (The Building Block) Nitro->Amine Fe/AcOH or SnCl2 (Reduction) Halo 4-Halo-BTD (Sandmeyer) Amine->Halo CuBr2/tBuONO (Radical Subst.) Ortho 5-Chloro-4-Amino-BTD (Tizanidine Precursor) Amine->Ortho NCS, DMF (Directed EAS) Dye N,N-Dialkyl-BTD (Fluorescent Probes) Amine->Dye R-I, NaH (Alkylation) Coupling Biaryl-BTD (Suzuki/Buchwald) Halo->Coupling Pd(PPh3)4 Ar-B(OH)2

Figure 1: Divergent synthetic utility of the 4-aminobenzothiadiazole scaffold.

Protocol A: Synthesis of the Building Block

For labs synthesizing the core rather than purchasing.

Objective: Preparation of 4-amino-2,1,3-benzothiadiazole from commercial 2,1,3-benzothiadiazole.

Step 1: Nitration

  • Dissolve 2,1,3-benzothiadiazole (10.0 g) in conc. H₂SO₄ (40 mL) at 0°C.

  • Dropwise add fuming HNO₃ (1.2 eq) maintaining temp <5°C.

  • Stir at 0°C for 1h, then pour onto ice.

  • Filter the yellow precipitate (4-nitro-2,1,3-benzothiadiazole). Yield: ~90%.

Step 2: Iron-Mediated Reduction (Bechamp Conditions) Rationale: Fe/AcOH is preferred over catalytic hydrogenation to avoid poisoning the catalyst with sulfur.

  • Suspend 4-nitro-2,1,3-benzothiadiazole (5.0 g) in EtOH/H₂O (4:1, 100 mL).

  • Add Iron powder (5 eq) and NH₄Cl (0.5 eq).

  • Reflux vigorously for 2 hours. The mixture will turn dark/black.

  • Critical Step: Filter hot through Celite to remove iron oxides. Wash Celite with hot EtOAc.

  • Concentrate filtrate. Recrystallize from Ethanol.

  • QC: 1H NMR (DMSO-d6): δ 7.38 (dd, 1H), 7.20 (s, 2H, NH₂), 6.75 (d, 1H).

Protocol B: Regioselective Halogenation (Tizanidine Route)

Application: Synthesis of 5-chloro-4-amino-2,1,3-benzothiadiazole.[2][4][8]

Mechanism: The amine group activates the ring. Due to the fusion with the electron-withdrawing thiadiazole, the para position (C7) is deactivated relative to the ortho position (C5).

  • Dissolution: Dissolve 4-amino-2,1,3-benzothiadiazole (1.0 eq) in DMF (0.5 M).

  • Reagent: Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise at 0°C.

  • Reaction: Warm to RT and stir for 4–6 hours. Monitor by TLC (Rf changes slightly; product is less polar).

  • Workup: Pour into water. The product precipitates as a reddish solid.

  • Purification: Recrystallization from cyclohexane.

  • Validation: The loss of the doublet at δ 6.75 (C5-H) in NMR confirms substitution at the 5-position.

Protocol C: Sandmeyer Reaction (Accessing the 4-Bromo Scaffold)

Application: Converting the amine to a bromide for subsequent Suzuki/Sonogashira couplings.

Challenge: Standard aqueous Sandmeyer conditions often fail due to poor solubility of the BTD scaffold in acid. Solution: Anhydrous Sandmeyer using alkyl nitrites.

  • Setup: Flame-dry a 3-neck flask. Add CuBr₂ (1.2 eq) and anhydrous Acetonitrile.

  • Diazotization: Add tert-Butyl nitrite (tBuONO) (1.5 eq) dropwise. Heat to 65°C.

  • Addition: Add 4-amino-2,1,3-benzothiadiazole (1.0 eq) in portions (solid or concentrated solution).

    • Observation: Evolution of N₂ gas (bubbling).

  • Completion: Stir 1h at 65°C.

  • Workup: Quench with 20% HCl (aq). Extract with EtOAc.

  • Result: 4-Bromo-2,1,3-benzothiadiazole.[9][10] This is the universal "handle" for attaching the BTD unit to polymers or drugs.

Part 4: Advanced Functionalization (Buchwald-Hartwig)

Directly coupling the 4-amine with aryl halides is difficult because the amine is electronically deactivated (weak nucleophile). Standard Pd(OAc)₂ conditions often fail.

Optimized Conditions (Self-Validating System):

ComponentRecommendationRationale
Catalyst Pd₂(dba)₃ (2 mol%)Robust Pd(0) source.
Ligand Xantphos or BrettPhos Large bite angle (Xantphos) or bulky steric bulk (BrettPhos) is required to force reductive elimination with the deactivated amine.
Base Cs₂CO₃ (2.0 eq)Weaker bases (K₂CO₃) are insufficient; strong alkoxides (NaOtBu) may degrade the thiadiazole ring.
Solvent 1,4-Dioxane or TolueneHigh boiling point required (100–110°C).

Procedure:

  • Mix Amine (1 eq), Aryl Bromide (1.2 eq), Base, and Ligand in a sealed tube.

  • Purge with Argon for 10 mins (Oxygen kills the active catalyst).

  • Add Pd source last.

  • Heat to 110°C for 16h.

  • Validation: Fluorescent change. The starting amine is weakly fluorescent; the coupled product (especially with electron-rich aryls) usually exhibits strong intramolecular Charge Transfer (ICT) fluorescence.

Part 5: Troubleshooting & QC

  • Problem: Low yield in Sandmeyer reaction.

    • Cause: Incomplete diazotization or side reactions with water.

    • Fix: Ensure reagents are anhydrous. Use CuBr₂ (copper(II)) with tBuONO, which generates the active Cu(I) species in situ via homolysis, often giving cleaner results than starting with CuBr.

  • Problem: Ring Opening.

    • Cause: Exposure to strong reducing agents (e.g., LiAlH₄) or vigorous hydrogenation (Pd/C + H₂ + High Pressure).

    • Fix: The N-S bond is labile. Use mild reducing agents (NaBH₄ is usually safe; Fe/acid is safe). Avoid high-pressure hydrogenation.

References

  • Neto, B. A. D., et al. (2013).[11] "The Benzothiadiazole Core as a Privileged Scaffold in Organic Synthesis." European Journal of Organic Chemistry.[11]

  • Ferraro, V., et al. (2021). "N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism." Chemistry Proceedings.

  • Makarov, V. A., et al. (2012). "Synthesis and biological activity of 1,2,3-thiadiazole derivatives." Science of Synthesis.

  • PubChem Database. (2024). "Benzo[c][1,2,5]thiadiazol-4-amine - Compound Summary." National Library of Medicine.

  • ChemicalBook. (2024). "Synthesis of Tizanidine Precursors." ChemicalBook Protocols.

Sources

Method

applications of benzo[d]thiadiazol-4-amine in medicinal chemistry

Application Note: Strategic Utilization of Benzo[d]thiadiazol-4-amine in Medicinal Chemistry & Bioimaging Executive Summary Benzo[d]thiadiazol-4-amine (specifically 2,1,3-benzothiadiazol-4-amine, CAS 767-64-6) is a privi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of Benzo[d]thiadiazol-4-amine in Medicinal Chemistry & Bioimaging

Executive Summary

Benzo[d]thiadiazol-4-amine (specifically 2,1,3-benzothiadiazol-4-amine, CAS 767-64-6) is a privileged heterocyclic scaffold that bridges the gap between classical medicinal chemistry and modern bioimaging. Unlike passive structural linkers, this moiety possesses intrinsic fluorogenic properties (via Intramolecular Charge Transfer, ICT) and bioisosteric equivalence to purine and quinazoline cores.

This guide details the rational design, chemical synthesis, and biological validation of benzo[d]thiadiazol-4-amine derivatives. It focuses on two high-impact applications: fluorogenic lipid droplet probes and ATP-competitive kinase inhibitors .

Structural Biology & Rational Design

The "Privileged" Scaffold Architecture

The 2,1,3-benzothiadiazole (BTD) core is planar and electron-deficient. When an electron-donating amino group is introduced at the C4 position, the molecule establishes a "push-pull" system.

  • Bioisosterism: The BTD core mimics the pteridine or purine ring systems found in biological cofactors (e.g., FAD, folate) and nucleobases (Adenine). The N1 and N3 nitrogens of the thiadiazole ring can serve as hydrogen bond acceptors, mimicking N1 and N3 of adenine in the ATP-binding pocket of kinases.

  • Solvatochromism: The 4-amino-BTD motif exhibits strong solvatochromism. In polar solvents, fluorescence is often quenched; in non-polar (lipophilic) environments—such as the hydrophobic cleft of a protein or a lipid droplet—fluorescence is restored and red-shifted. This makes it an intelligent "turn-on" sensor.

Design Logic: ATP Mimicry

In kinase inhibitor design, the 4-amino-BTD scaffold is often employed to target the hinge region.

  • Hinge Binder: The C4-amine (donor) and the N3-thiadiazole (acceptor) form a bidentate H-bond interaction with the kinase hinge region backbone, analogous to the interaction of the adenine exocyclic amine and N1.

  • Gatekeeper Interaction: Substituents at the C5 or C7 positions allow vectors to explore the hydrophobic pocket II or the solvent-exposed front regions.

BindingMode ATP_Pocket ATP Binding Pocket (Kinase Hinge Region) Scaffold Benzo[d]thiadiazol-4-amine (Scaffold) Interaction Bidentate H-Bonding (Donor/Acceptor Pair) Scaffold->Interaction Mimics Adenine N1/N6 Selectivity Hydrophobic Pocket (Lipophilicity/Shape) Scaffold->Selectivity C5/C7 Substitution Interaction->ATP_Pocket Binds Backbone CO/NH Selectivity->ATP_Pocket Gatekeeper Residue Avoidance

Figure 1: Rational design logic for using benzo[d]thiadiazol-4-amine as an ATP-competitive inhibitor mimic.

Key Applications

Case Study A: Fluorogenic Probes for Lipid Droplets

Lipid droplets (LDs) are dynamic organelles linked to metabolic diseases and cancer. 4-amino-BTD derivatives (e.g., LD-BTD1 ) are superior to Nile Red due to their large Stokes shift and high photostability.

  • Mechanism: The dye is non-fluorescent in the aqueous cytosol (quenching). Upon entering the non-polar LD core, the ICT state is stabilized, and bright orange/red fluorescence is emitted.

Case Study B: Kinase Inhibition (CK2 & Pim-1)

Derivatives of 4-amino-BTD have shown potency against Casein Kinase 2 (CK2) and Pim-1 kinase .

  • Data Summary:

    Compound Class Target IC50 / Ki Mechanism
    4-amino-BTD (unsubstituted) Methionine Synthase >100 µM Weak binder (fragment)
    4-sulfonamido-BTD CK2 ~0.5 - 5 µM ATP Competitive

    | 5-substituted-4-amino-BTD | Pim-1 | < 100 nM | Hinge binder + Hydrophobic fit |

Detailed Experimental Protocols

Protocol 1: Chemical Synthesis of 4-Amino-2,1,3-Benzothiadiazole Derivatives

Objective: Synthesize the core scaffold from nitro-precursors and functionalize the amine via Buchwald-Hartwig coupling.

Reagents:

  • 4-Nitro-2,1,3-benzothiadiazole (Starting Material)[1]

  • Iron powder (Fe), Ammonium Chloride (NH₄Cl)[1]

  • Ethanol (EtOH), Water

  • Aryl bromide (for coupling), Pd₂(dba)₃, BINAP, NaOtBu, Toluene.

Step-by-Step Methodology:

  • Reduction of Nitro Group (Formation of Core):

    • Dissolve 4-nitro-2,1,3-benzothiadiazole (1.0 equiv) in EtOH:H₂O (4:1 ratio).

    • Add NH₄Cl (5.0 equiv) and Iron powder (5.0 equiv).

    • Reflux at 80°C for 2–4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3). The yellow nitro spot will disappear, replaced by a fluorescent blue/green amine spot.

    • Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate. Extract with EtOAc, wash with brine, dry over Na₂SO₄.

    • Yield: Typically 85–95% of 4-amino-2,1,3-benzothiadiazole (Yellow/Orange solid).

  • Functionalization (Buchwald-Hartwig Coupling):

    • In a dry Schlenk tube, charge the 4-amino-BTD (1.0 equiv), Aryl bromide (1.2 equiv), NaOtBu (1.4 equiv), Pd₂(dba)₃ (2 mol%), and BINAP (4 mol%).

    • Evacuate and backfill with Argon (3 cycles).

    • Add anhydrous Toluene (0.1 M concentration).

    • Heat at 100°C for 12–16 hours.

    • Purification: Silica gel flash chromatography. BTD derivatives often streak; use 1% triethylamine in the eluent if necessary.

SynthesisWorkflow Start 4-Nitro-2,1,3-benzothiadiazole Step1 Reduction (Fe/NH4Cl, EtOH) Start->Step1 Intermediate 4-Amino-2,1,3-benzothiadiazole (The Core) Step1->Intermediate Step2 Buchwald-Hartwig Coupling (Ar-Br, Pd cat., Base) Intermediate->Step2 Product N-Substituted BTD Derivative (Probe/Drug Candidate) Step2->Product

Figure 2: Synthetic workflow for accessing functionalized BTD libraries.

Protocol 2: Live-Cell Lipid Droplet Imaging

Objective: Validate the fluorogenic properties of the synthesized BTD derivative in HeLa cells.

Materials:

  • HeLa cells cultured in DMEM + 10% FBS.

  • BTD Probe (Stock: 10 mM in DMSO).

  • Confocal Laser Scanning Microscope (CLSM).

Procedure:

  • Seeding: Seed HeLa cells on 35mm glass-bottom dishes (50,000 cells/dish) and incubate for 24h at 37°C/5% CO₂.

  • Staining:

    • Dilute BTD stock to 1–5 µM working solution in fresh media.

    • Remove old media from cells; wash 1x with PBS.

    • Add working solution and incubate for 15–30 minutes . (Note: BTD probes are cell-permeable and rapid).

  • Imaging:

    • Do not wash cells (low background due to solvatochromism). Image directly in live mode.

    • Excitation: 405 nm or 488 nm (depending on substitution).

    • Emission: Collect 500–650 nm (Green/Orange channel).

  • Validation: Co-stain with BODIPY 493/503 (Green) to confirm colocalization if the BTD probe emits in the Red channel.

Troubleshooting & Optimization

  • Synthesis Issue (Low Yield in Coupling): The amine at C4 is deactivated by the electron-withdrawing thiadiazole ring.

    • Solution: Use a stronger catalytic system (e.g., BrettPhos or XPhos precatalysts) rather than standard BINAP. Increase temperature to 110°C.

  • Fluorescence Quenching: If the probe is not fluorescent in solution.

    • Insight: This is normal for solvatochromic dyes in polar solvents (DMSO/MeOH). Test fluorescence in Toluene or Dioxane to verify the "turn-on" mechanism before discarding the compound.

  • Solubility: Planar BTD rings stack heavily.

    • Solution: Introduce alkyl chains (e.g., propyl/butyl) on the amine or the aryl partner to disrupt pi-stacking and improve solubility in biological media.

References

  • Neto, B. A. D., et al. (2015). "Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds." Accounts of Chemical Research.

  • Doloczki, S., et al. (2022). "Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles." RSC Advances.

  • Pagano, M. A., et al. (2008).[2] "Optimization of protein kinase CK2 inhibitors derived from 4,5,6,7-tetrabromobenzimidazole." Journal of Medicinal Chemistry. (Contextual reference for kinase hinge binding modes).

  • TargetMol. "4-Aminobenzo-2,1,3-thiadiazole Compound Summary."

  • BenchChem. "4-Amino-5-chloro-2,1,3-benzothiadiazole Technical Guide."

Sources

Application

Advanced Application Notes and Protocols: Benzo[d]thiadiazol-4-amine as a Fluorescent Probe for Bioimaging

Executive Summary The development of small-molecule fluorescent probes is a cornerstone of modern molecular biology and diagnostic imaging. While classical scaffolds like coumarins, fluoresceins, and BODIPYs have histori...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule fluorescent probes is a cornerstone of modern molecular biology and diagnostic imaging. While classical scaffolds like coumarins, fluoresceins, and BODIPYs have historically dominated the field, they frequently suffer from narrow Stokes shifts, poor photostability, and aggregation-caused quenching (ACQ). In recent years, benzo[d]thiadiazol-4-amine (4-amino-BTD) and its derivatives have emerged as a superior class of fluorophores 1. Characterized by a highly efficient push-pull electron system, 4-amino-BTD probes exhibit massive Stokes shifts, extreme photostability, and pronounced solvatochromism, making them exceptionally well-suited for targeting specific cellular organelles such as lipid droplets and mitochondria 2.

This technical guide provides a comprehensive overview of the photophysical mechanisms of 4-amino-BTD, alongside self-validating experimental protocols for its synthesis and application in live-cell bioimaging.

Photophysical Mechanisms: The Push-Pull Architecture

The unique optical properties of 4-amino-BTD stem from its inherent Donor-Acceptor (D-A) architecture. The benzothiadiazole core acts as a strong electron acceptor due to the electron-deficient nature of the thiadiazole ring, while the 4-amino group serves as a potent electron donor.

Upon photon absorption, the molecule undergoes an Intramolecular Charge Transfer (ICT) . This transition drastically alters the dipole moment of the fluorophore in its excited state. The causality here is critical for bioimaging: because the excited state is highly polarized, it becomes extremely sensitive to the polarity of the surrounding microenvironment (solvatochromism). In non-polar environments (like lipid droplets), the energy gap between the excited and ground states remains large, resulting in a blue-shifted, highly intense emission. In polar aqueous environments (like the cytosol), hydrogen bonding stabilizes the excited state, leading to a massive red-shift and significant fluorescence quenching 3. This mechanism inherently eliminates background noise in biological assays.

ICT_Mechanism D Donor (4-Amino Group) A Acceptor (Benzothiadiazole Core) D->A Push-Pull Electron Flow ICT Intramolecular Charge Transfer (ICT) State A->ICT Excitation (hv) & Solvent Relaxation Fluor Fluorescence Emission (Large Stokes Shift) ICT->Fluor Radiative Decay (Solvatochromic)

Fig 1: Push-pull Intramolecular Charge Transfer (ICT) mechanism in 4-amino-BTD derivatives.

Quantitative Solvatochromic Data

To illustrate the environmental sensitivity of 4-amino-BTD derivatives, the following table summarizes the quantitative photophysical shifts of a standard lipid-targeting 4-amino-BTD probe across different solvents.

Solvent EnvironmentPolarity IndexAbsorption Max (

)
Emission Max (

)
Stokes ShiftQuantum Yield (

)
Toluene (Lipid-like)2.4420 nm510 nm90 nm0.85
Chloroform4.1430 nm540 nm110 nm0.72
Acetonitrile5.8445 nm610 nm165 nm0.35
DMSO7.2450 nm670 nm220 nm0.12
Water (Cytosol-like)10.2455 nm>700 nm>245 nm<0.01 (Quenched)

Note: The near-zero quantum yield in water ensures that unbound probe in the cytosol remains "dark", providing an exceptionally high Signal-to-Noise (S/N) ratio when imaging hydrophobic organelles.

Experimental Protocols

Protocol 1: Synthesis of an N-Alkylated 4-Amino-BTD Lipid Probe

To utilize 4-amino-BTD for lipid droplet imaging, the primary amine is often alkylated to increase lipophilicity and tune the ICT strength. This protocol outlines the synthesis of a dialkylated derivative (e.g., N,N-dimethyl-4-amino-2,1,3-benzothiadiazole).

Reagents & Materials:

  • 4-amino-2,1,3-benzothiadiazole (Stock precursor)

  • Iodomethane (CH

    
    I) or equivalent alkyl halide
    
  • Potassium carbonate (K

    
    CO
    
    
    
    )
  • Anhydrous N,N-dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 4-amino-2,1,3-benzothiadiazole in anhydrous DMF under an inert argon atmosphere. Causality: Anhydrous conditions prevent the hydrolysis of the alkyl halide, ensuring a high yield of the target fluorophore.

  • Base Addition: Add 5.0 equivalents of K

    
    CO
    
    
    
    to the solution and stir for 15 minutes. Causality: K
    
    
    CO
    
    
    is a mild base that deprotonates the amine to enhance its nucleophilicity without risking the cleavage of the sensitive thiadiazole ring.
  • Alkylation: Dropwise add 5.0 equivalents of iodomethane. Heat the reaction to 60°C and stir for 24 hours.

  • Quenching & Extraction: Pour the mixture into ice-cold water to precipitate the crude product. Extract 3x with ethyl acetate. Wash the organic layer with brine to remove residual DMF.

  • Purification: Purify via silica gel column chromatography (Hexane/Ethyl Acetate, 8:2 v/v). Validation: Confirm the structure via

    
    H-NMR (disappearance of the -NH
    
    
    
    peak at ~5.5 ppm and appearance of the -N(CH
    
    
    )
    
    
    peak at ~3.2 ppm).
Protocol 2: Self-Validating Live-Cell Imaging Workflow

This protocol details the use of the synthesized 4-amino-BTD probe for targeting lipid droplets in live cells (e.g., HeLa or Caco-2 lines) 4. The protocol is designed as a self-validating system by incorporating a commercial co-stain to calculate Pearson's Correlation Coefficient (PCC).

Step-by-Step Methodology:

  • Probe Preparation: Prepare a 1 mM stock solution of the 4-amino-BTD probe in spectroscopic-grade DMSO. Causality: The probe is highly hydrophobic; diluting directly in aqueous media causes aggregation and ACQ. DMSO maintains the probe in a monomeric state.

  • Cell Seeding: Seed HeLa cells in a 35 mm glass-bottom confocal dish at a density of

    
     cells/mL. Incubate at 37°C with 5% CO
    
    
    
    for 24 hours until 70% confluency is reached.
  • Co-Staining Incubation (Validation Step): Dilute the BTD stock and a commercial lipid droplet marker (e.g., BODIPY 493/503) in pre-warmed DMEM (serum-free) to a final concentration of 2 µM each. Ensure the final DMSO concentration is <0.5% to prevent cellular toxicity. Incubate the cells with this dual-stain solution for 20 minutes at 37°C.

  • Washing: Remove the staining medium and wash the cells gently 3 times with pre-warmed PBS (pH 7.4). Causality: While 4-amino-BTD is quenched in water, residual dye trapped in the extracellular matrix can form fluorescent aggregates. Washing eliminates this artifact.

  • Confocal Microscopy: Image immediately using a confocal laser scanning microscope.

    • BTD Channel: Excitation at 405 nm; Emission collected at 500–550 nm.

    • BODIPY Channel: Excitation at 488 nm; Emission collected at 500–520 nm.

  • Data Validation: Overlay the two channels using image analysis software (e.g., ImageJ/Fiji). A Pearson's Correlation Coefficient (PCC)

    
     validates the absolute specificity of the 4-amino-BTD probe for lipid droplets.
    

Workflow Prep 1. Probe Preparation Dilute stock (DMSO) in PBS (Final conc: 1-5 µM) Incubate 3. Incubation Incubate cells with probe for 15-30 min (Ensures cellular uptake) Prep->Incubate Culture 2. Cell Culture Seed cells to 60-80% confluency (37°C, 5% CO2) Culture->Incubate Wash 4. Washing (Critical Step) Wash 3x with pre-warmed PBS (Removes unbound probe) Incubate->Wash Prevents background noise Image 5. Confocal Microscopy Ex/Em mapping based on solvatochromism (e.g., Ex: 405 nm, Em: 500-600 nm) Wash->Image Maximizes Signal-to-Noise Ratio

Fig 2: Standardized live-cell bioimaging workflow using 4-amino-BTD fluorescent probes.

References

  • Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds Source: Accounts of Chemical Research (ACS Publications) URL:[Link]

  • 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices Source: MDPI URL:[Link]

  • Lipid-Targeting Multiresponsive Benzothiadiazole Fluorophore for Live-Cell Imaging and Real-Time Liver Injury Monitoring Source: ACS Publications URL:[Link]

  • From Live Cells to Caenorhabditis elegans: Selective Staining and Quantification of Lipid Structures Using a Fluorescent Hybrid Benzothiadiazole Derivative Source: PMC (NIH) URL:[Link]

Sources

Method

Application Note: Quantitative Analysis of Benzo[d]thiadiazol-4-amine

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] Benzo[d]thiadiazol-4-amine is a critical heterocyclic intermediate used extensively in the synthesis of optoelectronic materials (OLEDs, solar cells) and fluor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Benzo[d]thiadiazol-4-amine is a critical heterocyclic intermediate used extensively in the synthesis of optoelectronic materials (OLEDs, solar cells) and fluorescent biological probes (lipid droplet imaging). In pharmaceutical development, it serves as a scaffold for kinase inhibitors and muscle relaxants (e.g., Tizanidine analogs).

Due to its primary amine functionality and aromatic core, this compound presents specific analytical challenges:

  • Genotoxic Potential: As an electron-deficient aromatic amine, it must be monitored at trace levels (ppm) in pharmaceutical drug substances to comply with ICH M7 guidelines.

  • Native Fluorescence: Unlike many primary amines requiring derivatization (e.g., OPA/FMOC), the benzothiadiazole core is natively fluorescent, offering a unique avenue for high-sensitivity detection.

This guide details two validated protocols: HPLC-FLD (Fluorescence Detection) for routine process control and LC-MS/MS for ultra-trace genotoxic impurity analysis.

Physicochemical Profile

Understanding the molecule is the first step to robust method design.

PropertyValue / CharacteristicAnalytical Implication
Molecular Weight 151.19 g/mol Target [M+H]⁺ = 152.2 in ESI(+) MS.
LogP ~1.8 - 2.1Retains well on C18 columns; moderate water solubility.
pKa ~2.5 - 3.5 (Weak base)The electron-withdrawing thiadiazole ring reduces amine basicity. Requires acidic mobile phase (pH < 3) to ensure full protonation and sharp peak shape.
UV Max ~300 nm, ~410 nmDual absorption bands allow UV detection, but visible absorption (yellow color) is distinctive.
Fluorescence Ex: ~420 nm / Em: ~540 nmCritical Feature: Highly solvatochromic. High quantum yield allows LOQ in the picogram range without derivatization.

Analytical Workflow Visualization

The following diagram outlines the decision logic for selecting the appropriate quantification strategy based on the analytical phase.

AnalyticalWorkflow Start Sample Matrix Input Decision Concentration Range? Start->Decision HighConc High Conc. (>0.1%) (Synthesis/Purity) Decision->HighConc Process Control TraceConc Trace Impurity (<100 ppm) (Drug Substance/Bio) Decision->TraceConc Safety Screen PrepA Dilute in MeOH/ACN Filter 0.22 µm HighConc->PrepA PrepB SPE or LLE Extraction Enrichment Step TraceConc->PrepB MethodA Method A: HPLC-UV/FLD (Native Fluorescence) DataA Purity % & Yield MethodA->DataA MethodB Method B: LC-MS/MS (MRM Quantification) DataB ppm Quantification (ICH M7 Compliance) MethodB->DataB PrepA->MethodA PrepB->MethodB

Figure 1: Decision matrix for selecting between HPLC-FLD and LC-MS/MS based on sensitivity requirements.

Method A: HPLC-FLD (High Sensitivity Process Control)

Rationale: Utilizing the native fluorescence of the benzothiadiazole core provides superior selectivity over UV detection, eliminating interference from non-fluorescent reagents or byproducts.

Chromatographic Conditions[1][2][8][9][10][11]
  • System: HPLC with Fluorescence Detector (FLD) and PDA (optional).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Injection Vol: 5 - 10 µL.

Gradient Profile
Time (min)% A (Water/FA)% B (ACN)Phase
0.0955Equilibration
2.0955Load
12.01090Elution
15.01090Wash
15.1955Re-equilibration
20.0955End
Detection Parameters[1][8][12]
  • Fluorescence: Excitation: 410 nm | Emission: 530 nm (Green/Yellow region).

    • Note: Perform a 3D spectral scan on your specific detector as the Stokes shift is highly solvent-dependent.

  • UV (Secondary): 305 nm (for mass balance of non-fluorescent impurities).

Sample Preparation (Synthesis Powder)
  • Weigh 10.0 mg of sample into a 50 mL volumetric flask.

  • Dissolve in 10 mL DMSO (Critical: Acid salts may require DMSO; free base dissolves in MeOH).

  • Sonicate for 10 mins.

  • Dilute to volume with Methanol.

  • Filter through 0.22 µm PTFE syringe filter.

Method B: LC-MS/MS (Trace Impurity Analysis)

Rationale: For quantifying benzo[d]thiadiazol-4-amine as a potential genotoxic impurity (PGI) in drug substances, specificity is paramount. MRM (Multiple Reaction Monitoring) ensures no matrix interference.

Mass Spectrometry Parameters (ESI+)[13]
  • Ion Source: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 400°C.

  • Precursor Ion: m/z 152.0 [M+H]⁺.

MRM Transitions:

Transition Type Collision Energy (eV) Purpose
152.0 → 135.0 Quantifier 20 Loss of NH₃ (Characteristic of primary amines)

| 152.0 → 108.0 | Qualifier | 35 | Ring fragmentation/Loss of S |

Protocol Steps
  • Standard Preparation: Prepare a stock solution of authentic benzo[d]thiadiazol-4-amine at 1 mg/mL in DMSO.

  • Calibration Curve: Serially dilute in Mobile Phase A to range: 1.0 ng/mL to 1000 ng/mL (ppb level).

  • Sample Prep: Dissolve Drug Substance (API) at 10 mg/mL in 50:50 Water:ACN.

  • System Suitability: Inject the 10 ng/mL standard 6 times. %RSD of area must be < 5.0%.

Validation & Troubleshooting

Performance Criteria (Method B)
  • Linearity (R²): > 0.995 over 1–1000 ng/mL range.

  • LOD (Limit of Detection): Typically ~0.2 ng/mL (S/N > 3).

  • LOQ (Limit of Quantification): ~1.0 ng/mL (S/N > 10).

  • Recovery: 85% - 115% (Spike recovery in API matrix).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Interaction of amine with silanols.Ensure mobile phase pH is < 3.0 (use Formic Acid). Increase ionic strength (add 5mM Ammonium Formate).
Low Fluorescence Signal Fluorescence quenching.Avoid chlorinated solvents (DCM/Chloroform) in sample prep. Ensure Mobile Phase is degassed (Oxygen quenches fluorescence).
Carryover Adsorption to injector loop.Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.

References

  • Chemical Structure & Properties: PubChem Compound Summary for CID 73686, 4-Amino-2,1,3-benzothiadiazole. Link

  • Fluorescence Characterization: Netz, I., et al. "Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles." Beilstein Journal of Organic Chemistry, 2018. Link

  • Impurity Analysis Context: ICH Harmonised Guideline M7(R1). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." Link

  • Synthesis Application: Sigma-Aldrich Product Specification, 4-Amino-2,1,3-benzothiadiazole (Cat# 753303). Link

Application

Application Note: Pd-Catalyzed Amination of 4-Halobenzo[d]thiadiazoles

Executive Summary The benzo[c][1,2,5]thiadiazole (BTD) unit is a privileged scaffold in organic electronics (OLEDs, OPVs) and medicinal chemistry due to its high electron affinity and planar geometry. However, installing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzo[c][1,2,5]thiadiazole (BTD) unit is a privileged scaffold in organic electronics (OLEDs, OPVs) and medicinal chemistry due to its high electron affinity and planar geometry. However, installing amine donors at the 4-position via Palladium-catalyzed Buchwald-Hartwig amination presents specific challenges: the electron-deficient nature of the ring accelerates oxidative addition but can destabilize the intermediate amido-complexes, while the peri-interaction with the N-5 nitrogen creates a unique steric pocket.

This guide provides a validated, modular protocol for the amination of 4-halobenzo[d]thiadiazoles. By leveraging bulky, electron-rich phosphine ligands (e.g., XPhos, BINAP) and optimizing base strength, researchers can achieve high yields of mono-aminated "Donor-Acceptor" (D-A) fluorophores and intermediates while suppressing hydrodehalogenation.

Mechanistic Architecture & Design Logic

The Electronic Paradox

The BTD ring is strongly electron-withdrawing. In the context of the catalytic cycle:

  • Oxidative Addition (Fast): The C4–Halogen bond is highly activated. Pd(0) inserts rapidly.

  • Amine Coordination/Deprotonation (Variable): The resulting Pd(II) species is electrophilic.

  • Reductive Elimination (Rate-Determining): Because the BTD ring pulls electron density away from the metal center, the Pd–N bond becomes stronger, potentially stalling the cycle before the product is released.

Solution: Use electron-rich ligands (dialkylbiaryl phosphines) to increase electron density at the Pd center, facilitating the reductive elimination step.

The "Peri" Effect

The 4-position is adjacent to the thiadiazole nitrogen (N-5). This creates a "peri-effect" where the lone pairs of the incoming amine and the ring nitrogen may repel, or the Pd-ligand complex may face steric clash.

  • Implication: Ligands must be bulky enough to enforce a monomeric Pd species (preventing bridging halides) but flexible enough to accommodate the substrate.

Pathway Visualization

The following diagram illustrates the catalytic cycle with specific annotations for the BTD scaffold.

BuchwaldHartwig_BTD cluster_warning Critical Failure Mode Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Fast due to e- deficient BTD) Pd0->OxAdd + 4-Halo-BTD Coord Amine Coordination OxAdd->Coord + Amine Deprot Deprotonation (Base Mediated) Coord->Deprot + Base (Cs2CO3/NaOtBu) RedElim Reductive Elimination (Rate Determining Step) Deprot->RedElim Pd(II)-Amido Complex BetaElim Beta-Hydride Elimination (If amine has alpha-H) Deprot->BetaElim Side Reaction RedElim->Pd0 Regeneration Product 4-Amino-BTD Product RedElim->Product Release

Figure 1: Catalytic cycle emphasizing the fast oxidative addition and critical reductive elimination steps characteristic of electron-deficient BTD substrates.

Strategic Optimization Guide

Ligand Selection Matrix

The choice of ligand is the single most critical variable.

Ligand ClassExampleRecommendationContext
Biaryl Phosphines XPhos , BrettPhos Primary Choice Excellent for difficult substrates; promotes reductive elimination via bulk and electron richness.
Bidentate BINAP , DPPF Secondary Choice Good for preventing chelation of the Pd to the BTD sulfur (poisoning). Standard for primary amines.
Simple Phosphines PPh3, P(o-tol)3Avoid Generally insufficient activity for sterically crowded 4-position; leads to low yields.
Base & Solvent Compatibility
  • Base:

    • Cs₂CO₃ (Cesium Carbonate): Preferred. Mild enough to tolerate functional groups (esters, nitriles) often found on D-A polymers.

    • NaOtBu (Sodium tert-butoxide): Use only for unfunctionalized, non-sensitive amines. Fast reaction but higher risk of side reactions.

  • Solvent:

    • Toluene: Standard non-polar solvent.

    • 1,4-Dioxane: Use if solubility of the catalytic system is an issue.[1]

Standard Protocol: Mono-Amination of 4-Bromobenzo[d]thiadiazole

Objective: Synthesis of 4-(diphenylamino)benzo[d]thiadiazole (Model D-A System).

Materials
  • Substrate: 4-Bromobenzo[c][1,2,5]thiadiazole (1.0 equiv)

  • Nucleophile: Diphenylamine (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: XPhos (10 mol%) or BINAP (7.5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv, dried)

  • Solvent: Toluene (anhydrous, 0.1 M concentration relative to substrate)

Step-by-Step Procedure
  • Pre-Catalyst Activation (Optional but Recommended):

    • In a glovebox or under Argon flow, mix Pd(OAc)₂ and the Ligand in a small volume of toluene. Stir for 10 minutes at room temperature to form the active L-Pd(0) species (indicated by a color change, often to orange/red).

  • Reaction Assembly:

    • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add:

      • 4-Bromobenzo[d]thiadiazole (1.0 equiv)

      • Amine nucleophile (1.2 equiv)[2]

      • Cs₂CO₃ (2.0 equiv)

    • Note: If using air-stable precatalysts (e.g., XPhos-Pd-G3), add them here as solids.

  • Inertion:

    • Cap the tube with a rubber septum. Evacuate and backfill with Argon three times.

    • Inject the anhydrous solvent (and the pre-mixed catalyst solution if Step 1 was used) via syringe.

  • Execution:

    • Seal the tube (replace septum with a Teflon screw cap if possible) and heat to 100 °C for 12–16 hours.

    • Monitoring: Check via TLC (Eluent: Hexane/EtOAc). The starting bromide is usually less polar than the aminated product (which often exhibits strong fluorescence under UV 365nm).

  • Workup:

    • Cool to room temperature.[3][4]

    • Filter the mixture through a pad of Celite to remove inorganic salts and Palladium black. Wash the pad with Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography on silica gel.

    • Gradient: Start with 100% Hexanes -> 5-10% EtOAc/Hexanes.

    • Note: BTD derivatives are often colored (yellow/orange/red).

Troubleshooting & Critical Controls

Decision Tree for Optimization

Optimization_Tree Start Low Yield? Check1 Is Starting Material Consumed? Start->Check1 BranchNo No (SM Remains) Check1->BranchNo BranchYes Yes (SM Gone) Check1->BranchYes Action1 Catalyst Death. 1. Switch to XPhos-Pd-G3 2. Ensure O2-free BranchNo->Action1 Check2 Product formed? BranchYes->Check2 Hydro Hydrodehalogenation (H replaces Br) Check2->Hydro Main Byproduct FixHydro 1. Use milder base (Cs2CO3) 2. Lower Temp 3. Increase Amine Equiv Hydro->FixHydro

Figure 2: Troubleshooting logic for common failure modes in BTD amination.

Common Issues
  • Hydrodehalogenation (Ar-Br -> Ar-H): This occurs if the amine undergoes

    
    -hydride elimination or if the solvent acts as a hydrogen source.
    
    • Fix: Switch from 2° alcohols (if used) to Toluene. Ensure the amine is dry.

  • Pd-S Poisoning: The thiadiazole sulfur can coordinate to Pd.

    • Fix: Increase catalyst loading to 5-10 mol%. Use bidentate ligands (BINAP) or highly bulky monodentate ligands (XPhos) to sterically shield the Pd center from the sulfur.

Safety & Handling

  • Toxicity: Benzo[c][1,2,5]thiadiazole derivatives are potential irritants and should be treated as toxic. Handle in a fume hood.

  • Pressure: Heating toluene to 100 °C in a closed vessel generates pressure. Use appropriate pressure-rated glassware (Schlenk tubes or microwave vials).

References

  • Fundamental Mechanism: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][5][6] Reaction of aryl bromides with tin amides. Journal of the American Chemical Society.[6] Link

  • Ligand Design (XPhos): Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Application to BTD (D-A Polymers): Marder, S. R., et al. (2011). Synthesis and properties of benzo[1,2-c:4,5-c']bis([1,2,5]thiadiazole) derivatives. Journal of Materials Chemistry. Link

  • Specific 4-Halo-BTD Synthesis: Neto, B. A. D., et al. (2015). Photophysical properties of 2,1,3-benzothiadiazole derivatives: from solution to biological applications. RSC Advances. Link

  • Microwave Assisted Protocols: Köteles, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Link

Sources

Method

Application Note: High-Purity Synthesis of Benzo[d]thiadiazol-4-amine for Organic Electronics

Executive Summary Benzo[d]thiadiazol-4-amine (4-aminobenzothiadiazole) is a critical intermediate in the synthesis of donor-acceptor (D-A) conjugated polymers and small molecules for organic photovoltaics (OPV), organic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzo[d]thiadiazol-4-amine (4-aminobenzothiadiazole) is a critical intermediate in the synthesis of donor-acceptor (D-A) conjugated polymers and small molecules for organic photovoltaics (OPV), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). Its primary utility lies in its ability to be converted into 4,7-dihalo derivatives or fused-ring systems, acting as a scaffold for tuning the bandgap of optoelectronic materials.

This guide details a robust, two-step synthesis protocol optimized for electronic-grade purity (>99.5%) . Unlike standard pharmaceutical synthesis, organic electronics require the absolute minimization of transition metal residues (which act as charge traps) and structural isomers (which disrupt pi-stacking).

Retrosynthetic Analysis & Workflow

The synthesis proceeds via the electrophilic aromatic nitration of the commercially available benzo[c][1,2,5]thiadiazole core, followed by a chemoselective reduction.

SynthesisWorkflow BT Benzo[c][1,2,5]thiadiazole (Starting Material) Nitration Step 1: Nitration HNO3 / H2SO4 0°C -> RT BT->Nitration NitroInter 4-Nitrobenzo[c][1,2,5]thiadiazole (Intermediate) Nitration->NitroInter Electrophilic Subst. Reduction Step 2: Reduction Fe Powder / AcOH 80°C NitroInter->Reduction CrudeAmine Crude Amine Reduction->CrudeAmine Béchamp Red. Purification Step 3: Purification Acid-Base Extraction + Recrystallization CrudeAmine->Purification FinalProduct Benzo[d]thiadiazol-4-amine (>99.5% Purity) Purification->FinalProduct

Caption: Figure 1. Optimized synthetic workflow for Benzo[d]thiadiazol-4-amine highlighting critical process steps.

Protocol 1: Regioselective Nitration

Objective: Synthesize 4-nitrobenzo[c][1,2,5]thiadiazole while minimizing the formation of the 4,7-dinitro byproduct.

Rationale

The benzothiadiazole ring is electron-deficient. Standard nitration requires strong mixed acids. Temperature control is the critical variable:

  • < 0°C: Reaction is too slow.

  • > 25°C: Increases risk of dinitration (4,7-dinitro species), which is difficult to separate chromatographically.

Materials
  • Benzo[c][1,2,5]thiadiazole (CAS: 273-13-2)

  • Sulfuric Acid (H₂SO₄), 98%

  • Nitric Acid (HNO₃), fuming (90%+) or conc. (65-70%)

  • Dichloromethane (DCM) for extraction (optional)

Step-by-Step Procedure
  • Preparation: In a 500 mL 3-neck round-bottom flask equipped with a thermometer and addition funnel, dissolve 10.0 g (73.4 mmol) of benzo[c][1,2,5]thiadiazole in 40 mL of conc. H₂SO₄ .[1][2][3][4] Cool the solution to 0–5°C using an ice-salt bath.

  • Acid Preparation: In a separate beaker, prepare a nitrating mixture of 3.5 mL conc. HNO₃ (approx. 1.1 eq) and 10 mL conc. H₂SO₄ .[1][2][3][4] Pre-cool this mixture to 0°C.

  • Addition: Add the nitrating mixture dropwise to the reaction flask over 30 minutes. CRITICAL: Ensure the internal temperature does not exceed 10°C .

  • Reaction: Allow the mixture to warm slowly to Room Temperature (RT) and stir for 2 hours. Monitor via TLC (Eluent: 20% Ethyl Acetate/Hexane). The product (4-nitro) is less polar than the starting material.

  • Quench: Pour the reaction mixture slowly onto 300 g of crushed ice with vigorous stirring. The yellow precipitate (4-nitrobenzothiadiazole) will form immediately.

  • Isolation: Filter the solid using a Büchner funnel. Wash copiously with water until the filtrate is neutral (pH ~7).

  • Purification (Intermediate): Recrystallize the crude yellow solid from Ethanol/Water (9:1).

    • Target Yield: 75-85%

    • Appearance: Yellow needles.

Protocol 2: Iron-Mediated Reduction (Béchamp)

Objective: Reduce the nitro group to an amine without degrading the sulfur-containing heterocycle.

Rationale

While catalytic hydrogenation (Pd/C, H₂) is cleaner, sulfur in the thiadiazole ring can poison noble metal catalysts. The Iron/Acetic Acid (Fe/AcOH) method is the industry standard for this substrate due to its robustness and high chemoselectivity.

Materials
  • 4-Nitrobenzo[c][1,2,5]thiadiazole (from Step 1)

  • Iron Powder (325 mesh, reduced)

  • Glacial Acetic Acid[5]

  • Ethyl Acetate (EtOAc)[6]

  • Sodium Bicarbonate (NaHCO₃)

Step-by-Step Procedure
  • Setup: In a 250 mL round-bottom flask, suspend 5.0 g (27.6 mmol) of 4-nitrobenzo[c][1,2,5]thiadiazole in 50 mL of glacial acetic acid .

  • Activation: Add 7.7 g (138 mmol, 5 eq) of Iron powder.

  • Reaction: Heat the mixture to 80°C under an inert atmosphere (N₂ or Ar) for 2–4 hours.

    • Visual Cue: The yellow suspension will turn dark/black (iron salts).

    • Monitoring: TLC should show the disappearance of the yellow nitro spot and the appearance of a fluorescent blue spot (amine) under UV (365 nm).

  • Workup (Critical for Purity):

    • Cool to RT. Dilute with 100 mL EtOAc.

    • Filter through a pad of Celite to remove unreacted iron and iron oxide sludge. Wash the pad with EtOAc.

    • Neutralization: Carefully wash the organic filtrate with saturated NaHCO₃ solution until gas evolution ceases. Caution: CO₂ generation.

    • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Purification Strategy for Organic Electronics

For device applications, trace metals (Fe) must be removed. Standard recrystallization is often insufficient.

Acid-Base Extraction Protocol
  • Dissolve the crude amine in 1M HCl (aq) . The amine will protonate and dissolve; non-basic impurities will remain suspended.

  • Filter the solution through a 0.45 µm PTFE membrane.

  • Slowly basify the filtrate with 1M NaOH to pH 9-10. The pure amine will precipitate.

  • Filter and dry.[3][7]

Final Polishing
  • Recrystallization: Cyclohexane or Toluene (hot).

  • Sublimation: For OFET/OLED applications, sublime the material at high vacuum (<10⁻⁵ Torr) at approx. 110–130°C.

Characterization & QC Data

ParameterSpecificationMethod
Appearance Yellow/Orange Crystalline SolidVisual
Melting Point 68–70 °CCapillary
¹H NMR (CDCl₃) δ 7.45 (d, 1H), 7.35 (t, 1H), 6.65 (d, 1H), 4.50 (br s, 2H, NH₂)400 MHz NMR
Purity (HPLC) > 99.5%C18 Column, MeCN/H₂O
Metal Content < 10 ppm (Fe)ICP-MS

References

  • Nitration Mechanism & Conditions

    • Benzothiadiazole and its π-extended, heteroannulated derivatives. (2016).[8][9] Journal of Materials Chemistry C. Link

  • Reduction Protocols

    • Reduction of Nitroarenes using Fe/AcOH. (Standard Organic Transformations). BenchChem Application Notes. Link

  • Applications in Electronics

    • Benzothiadiazole vs. iso-Benzothiadiazole in Organic Electronics. (2022).[10] Molecules. Link

  • General Synthesis Reference

    • Synthesis of 4,7-Bis(thiophen-2-yl)benzo[c][1,2,5]thiadiazole. (Precursor context). ChemicalBook. Link

Sources

Application

Application Note &amp; Protocol for the Scalable Synthesis of Benzo[d]thiadiazol-4-amine

Abstract This document provides a comprehensive guide for the synthesis of Benzo[d]thiadiazol-4-amine, a critical building block in medicinal chemistry and materials science. We present a detailed, two-step synthetic rou...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of Benzo[d]thiadiazol-4-amine, a critical building block in medicinal chemistry and materials science. We present a detailed, two-step synthetic route starting from the commercially available 2,1,3-benzothiadiazole. This application note offers two distinct protocols: a laboratory-scale synthesis suitable for initial research and discovery efforts, and a thorough protocol addressing the critical parameters for a successful and safe scale-up to the pilot or kilogram scale. The causality behind experimental choices, safety considerations, and process optimization strategies are discussed to ensure a robust and reproducible synthesis.

Introduction and Significance

Benzo[d]thiadiazol-4-amine, also known as 4-amino-2,1,3-benzothiadiazole, is a heterocyclic aromatic amine of significant interest. Its unique electronic properties, stemming from the electron-withdrawing benzothiadiazole core and the electron-donating amine group, make it a valuable synthon. Derivatives of this compound are integral to the development of novel pharmaceuticals, including kinase inhibitors for cancer therapy and agents with antifibrosis properties[1]. Furthermore, its fluorescent properties have led to its use in creating advanced materials such as organic light-emitting diodes (OLEDs) and fluorescent probes[2].

The growing demand for this intermediate necessitates a reliable and scalable synthetic protocol. This guide is designed for researchers in both academic and industrial settings, providing the foundational knowledge to move from gram-scale laboratory synthesis to larger-scale production.

Synthetic Strategy and Mechanistic Rationale

The selected synthetic pathway is a robust two-step process commencing with 2,1,3-benzothiadiazole. This approach is favored due to the high availability of the starting material and the straightforward, well-documented nature of the transformations.

The two core steps are:

  • Electrophilic Nitration: Introduction of a nitro group at the 4-position of the benzothiadiazole ring.

  • Reduction: Conversion of the nitro intermediate to the target primary amine.

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Rationale for Step 1 (Nitration): The benzothiadiazole ring is an electron-deficient system. A strong electrophile is required for aromatic substitution. The nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated sulfuric and nitric acids (a sulfonitric mixture), serves as a potent electrophile. The reaction is regioselective, with the nitro group preferentially adding to the 4-position. Sulfuric acid acts as both a solvent and a catalyst, protonating nitric acid to facilitate the formation of the nitronium ion.

Rationale for Step 2 (Reduction): The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. For laboratory scale, a common and effective method is the use of a metal salt in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid. For larger scales, catalytic hydrogenation offers a more atom-economical and environmentally benign alternative, avoiding the generation of heavy metal waste.

Laboratory-Scale Synthesis Protocol (10 g Scale)

This protocol is optimized for standard laboratory glassware and equipment.

Part A: Synthesis of 4-Nitro-2,1,3-benzothiadiazole

Safety First: This procedure involves highly corrosive and strong oxidizing acids. The reaction is exothermic. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Density (g/mL)Notes
2,1,3-Benzothiadiazole136.1810.0 g73.4-Starting Material
Sulfuric Acid (98%)98.0872 mL-1.84Catalyst/Solvent
Nitric Acid (70%)63.0124 mL-1.42Nitrating Agent

Step-by-Step Procedure:

  • Preparation: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add 72 mL of concentrated sulfuric acid.

  • Cooling: Cool the flask in an ice/salt bath to between 0 °C and -5 °C.

  • Nitrating Mixture: Slowly add 24 mL of 70% nitric acid to the sulfuric acid via the dropping funnel while maintaining the internal temperature below 10 °C.

  • Substrate Addition: Once the nitrating mixture has cooled back to 0-5 °C, add 10.0 g of 2,1,3-benzothiadiazole in small portions over 30 minutes. It is critical to control the rate of addition to keep the internal temperature below 10 °C to prevent dinitration.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Stir for an additional 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring. This is a highly exothermic step.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium hydroxide (NaOH). This will cause the product to precipitate. Perform this step in an ice bath to control the heat generated.

  • Isolation: Collect the yellow precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the solid under vacuum. The crude 4-nitro-2,1,3-benzothiadiazole can be used in the next step without further purification or can be recrystallized from ethanol for higher purity.

Part B: Synthesis of Benzo[d]thiadiazol-4-amine

Safety First: This reaction uses concentrated hydrochloric acid and generates heat. Ensure the work is performed in a well-ventilated fume hood.

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Notes
4-Nitro-2,1,3-benzothiadiazole181.1810.0 g55.2Crude from Part A
Tin(II) Chloride Dihydrate225.6362.2 g275.9Reducing Agent (5 eq.)
Hydrochloric Acid (37%)36.46100 mL-Solvent/Acid
Ethanol46.07100 mL-Co-solvent

Step-by-Step Procedure:

  • Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 10.0 g of 4-nitro-2,1,3-benzothiadiazole in 100 mL of ethanol.

  • Reagent Addition: Add 62.2 g of tin(II) chloride dihydrate to the suspension.

  • Reaction Initiation: Slowly add 100 mL of concentrated hydrochloric acid. The reaction is exothermic, and the mixture may begin to reflux.

  • Heating: Once the initial exotherm subsides, heat the mixture to reflux (approx. 80-90 °C) using a heating mantle for 2-3 hours, or until TLC indicates the complete consumption of the starting material.

  • Cooling & Basification: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add a 50% aqueous NaOH solution to basify the mixture to a pH > 10. This will precipitate tin salts and the product.

  • Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like an ethanol/water mixture to yield pure benzo[d]thiadiazol-4-amine as a gold to yellow-brown solid.

Protocol for Scaled-Up Synthesis (Kilogram Scale)

Scaling up a chemical synthesis introduces challenges not present at the lab scale, primarily related to heat management, material handling, and safety. This protocol is designed for a 1 kg batch size in a pilot plant setting.

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// Connections ScaleUp -> {Heat, Reagents, Safety, Workup} [arrowhead=none]; Heat -> {Heat_Sub1, Heat_Sub2}; Reagents -> {Reagents_Sub1, Reagents_Sub2}; Safety -> {Safety_Sub1, Safety_Sub2}; Workup -> {Workup_Sub1, Workup_Sub2}; } caption="Figure 2: Critical Factors for Synthesis Scale-Up."

Part A: Kilogram-Scale Nitration

Process Hazard Analysis: A thorough Process Hazard Analysis (PHA) must be conducted before attempting this procedure. The nitration is highly energetic, and the risk of a thermal runaway must be mitigated through engineered controls.

ReagentMolar Mass ( g/mol )QuantityMoles (mol)Notes
2,1,3-Benzothiadiazole136.181.00 kg7.34Starting Material
Sulfuric Acid (98%)98.087.2 L-Catalyst/Solvent
Nitric Acid (70%)63.012.4 L-Nitrating Agent

Step-by-Step Procedure:

  • Reactor Setup: Charge 7.2 L of concentrated sulfuric acid into a 20 L jacketed glass reactor equipped with a mechanical overhead stirrer, a thermocouple to monitor internal temperature, and a calibrated dosing pump for reagent addition.

  • Cooling: Cool the reactor jacket to -10 °C using a circulating chiller.

  • Nitrating Mixture: Once the sulfuric acid is below 0 °C, begin the slow, subsurface addition of 2.4 L of 70% nitric acid via the dosing pump over a period of 1-2 hours. The internal temperature must be maintained below 10 °C throughout the addition.

  • Substrate Addition: After the addition is complete, maintain the temperature at 0-5 °C. Add the 1.00 kg of 2,1,3-benzothiadiazole via a solid addition funnel in portions over 2-3 hours. The temperature must be strictly controlled below 10 °C.

  • Reaction: After addition, allow the reactor to warm to 20-25 °C and stir for 4-6 hours. Monitor for completion via in-situ sampling and HPLC analysis.

  • Quenching & Isolation: The quench and isolation must be carefully planned. The reaction mass is transferred via a pump into a separate, larger, agitated reactor containing a well-stirred mixture of ice and water (50 kg). The rate of transfer must be controlled to manage the exotherm. The resulting slurry is then filtered using a Nutsche filter, washed with copious amounts of water, and dried.

Part B: Kilogram-Scale Reduction via Catalytic Hydrogenation

This method is preferred at scale as it avoids stoichiometric metal waste.

Process Hazard Analysis: This procedure involves flammable hydrogen gas under pressure and a pyrophoric catalyst (when dry). All equipment must be properly grounded. The reactor must be pressure-rated and equipped with appropriate safety relief systems.

ReagentMolar Mass ( g/mol )QuantityMoles (mol)Notes
4-Nitro-2,1,3-benzothiadiazole181.181.00 kg5.52Starting Material
Palladium on Carbon (5% Pd)-50 g (5 wt%)-Catalyst, 50% wet
Methanol32.0410 L-Solvent
Hydrogen Gas (H₂)2.024 bar-Reducing Agent

Step-by-Step Procedure:

  • Reactor Loading: In a suitable pressure reactor (e.g., a 20 L stainless steel hydrogenator), charge 1.00 kg of 4-nitro-2,1,3-benzothiadiazole and 10 L of methanol.

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add 50 g of 5% Pd/C (50% wet paste) as a slurry in methanol. Caution: Dry Pd/C is pyrophoric and must not be allowed to dry in the presence of air.

  • Inerting: Seal the reactor and purge the headspace several times with nitrogen, followed by several purges with hydrogen gas.

  • Hydrogenation: Pressurize the reactor to 4 bar (approx. 60 psi) with hydrogen. Begin agitation and heat the reactor to 40-50 °C. The reaction is exothermic; cooling may be required to maintain the temperature. Hydrogen uptake should be monitored.

  • Monitoring: The reaction is typically complete within 4-8 hours. Monitor the consumption of hydrogen and confirm completion by HPLC analysis of a filtered sample.

  • Catalyst Filtration: After cooling the reactor and venting the hydrogen, purge the system with nitrogen. The pyrophoric catalyst must be filtered under a nitrogen blanket. A contained filtration system like a filter press or a sealed Nutsche filter is required. The filter cake must be kept wet with water or solvent at all times and handled according to established safety protocols for pyrophoric materials.

  • Work-up & Isolation: Concentrate the filtrate under reduced pressure to remove most of the methanol. The product can be precipitated by adding an anti-solvent (e.g., water) and isolated by filtration or centrifugation. The wet cake is then dried in a vacuum oven to afford the final product.

Characterization and Quality Control

The identity and purity of the final product, Benzo[d]thiadiazol-4-amine, should be confirmed using standard analytical techniques.

  • Appearance: Gold-green to yellow-brown powder/solid.

  • Melting Point: 67-69 °C.

  • ¹H NMR: Spectral data should be consistent with the structure.

  • Mass Spectrometry: (ESI+) m/z = 152.0 (M+H)⁺.

  • Purity (HPLC): ≥98% is typically required for subsequent applications.

References

  • Ferraro, V., et al. (2021). N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. ArTS. Available at: [Link]

  • Jin, C., et al. (2019). Design, synthesis, and antifibrosis evaluation of 4-(benzo-[c][2][3]thiadiazol-5-yl)-3(5)-(6-methyl- pyridin-2-yl)pyrazole and 3(5)-(6-methylpyridin- 2-yl)-4-(thieno-[3,2,-c]pyridin-2-yl)pyrazole derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

  • Britton, R., et al. (2024). A flexible and scalable synthesis of 4′-thionucleosides. Chemical Science. Available at: [Link]

  • Various Authors. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. MDPI. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

common problems in the synthesis of benzo[d]thiadiazoles

[1][2] Status: Operational Ticket Type: Technical Troubleshooting & Optimization Subject: Resolution of Common Failures in BT Scaffold Synthesis and Derivatization Authorized By: Senior Application Scientist[1] Executive...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Status: Operational Ticket Type: Technical Troubleshooting & Optimization Subject: Resolution of Common Failures in BT Scaffold Synthesis and Derivatization Authorized By: Senior Application Scientist[1]

Executive Summary

Benzo[d]thiadiazole (BT) is a privileged electron-deficient scaffold critical for organic photovoltaics (OPV), OLEDs, and bio-imaging agents.[1][2] Despite its structural simplicity, the synthesis is prone to three specific failure modes: oxidative polymerization during cyclization, regio-isomeric scrambling during halogenation, and catalyst poisoning during cross-coupling.[1]

This guide provides self-validating protocols and diagnostic logic to resolve these issues.

Module 1: The Cyclization Phase (Ring Closure)

The Issue: "My reaction mixture turned into a black tar/insoluble solid, and the yield is <30%."

Root Cause Analysis: The standard reaction uses thionyl chloride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) with 

-phenylenediamine. ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

is a potent oxidant as well as a dehydrating agent. If the reaction exotherms uncontrolled, or if the diamine is oxidized by air prior to cyclization, it forms "aniline black" type polymers.[1]

Diagnostic Protocol:

  • TLC Check: The starting diamine is highly polar (stays at baseline in hexanes).[1] The BT product is non-polar and fluorescent.[1] If you see a streak from baseline to solvent front, polymerization has occurred.[1]

  • Color Indicator: A clean reaction should be yellow/orange. Dark brown/black indicates oxidation.[1]

Remediation Strategy (The "N-Thionyl" Bypass): If the standard ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 reflux fails, switch to the N-thionylaniline (PhNSO) protocol. This reagent acts as a "soft" sulfur transfer agent, avoiding the harsh HCl release and oxidative potential of neat thionyl chloride.[1]

Standard vs. Optimized Workflow:

BT_Cyclization Start Input: o-Phenylenediamine Decision Substrate Sensitivity? Start->Decision MethodA Method A: Standard Reagent: SOCl2 (neat or DCM) Risk: High Exotherm/HCl Decision->MethodA Robust Substrate MethodB Method B: Soft Transfer Reagent: PhNSO + TMSCl Benefit: Neutral conditions Decision->MethodB Electron-Rich/Sensitive Result Target: Benzo[d]thiadiazole MethodA->Result Reflux 3h MethodB->Result Pyridine, 80°C

Figure 1: Decision logic for selecting the cyclization agent. PhNSO (N-thionylaniline) is preferred for high-value or sensitive intermediates.

Key Technical Insight: When using ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


, always add the thionyl chloride dropwise  to the amine solution at 0°C , then warm to reflux. Never add the amine to the thionyl chloride, as the local excess of oxidant promotes polymerization.
Module 2: Functionalization (Bromination Regioselectivity)

The Issue: "I am trying to make 4,7-dibromo-BT, but I am getting a mixture of mono-bromo and inseparable isomers."

Root Cause Analysis: The BT ring is electron-deficient, making Electrophilic Aromatic Substitution (EAS) difficult.[1][2]

  • Positions 4,7 (alpha): Preferred site for nucleophilic attack, but also the standard site for EAS due to resonance stability relative to 5,6.[1]

  • Positions 5,6 (beta): significantly deactivated.

  • Failure Mode: Under-bromination leads to the 4-bromo derivative. Over-forcing conditions without Lewis acids can lead to decomposition.[1]

Optimization Table: Bromination Conditions

Target ProductReagentsSolvent SystemTempCritical Parameter
4,7-Dibromo-BT ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(3.0 equiv)
48% HBr (aq)120°C (Reflux)High temperature is mandatory to overcome ring deactivation [1].
4,7-Dibromo-BT (Alt) NBS (2.2 equiv)

/ TFA
RT to 60°CUse if substrate is acid-sensitive. The strong acid activates NBS [2].
4-Bromo-BT (Mono) ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(1.0 equiv)
DCM / AcOH0°CStoichiometry control is vital. Stop immediately upon consumption of SM.

Purification Hack: 4,7-Dibromo-BT has poor solubility in ethanol but high solubility in chloroform.

  • Protocol: Filter the crude reaction precipitate. Wash with water (remove acid) and cold ethanol (remove mono-bromo impurities). Recrystallize from

    
    /Hexane.
    
Module 3: Cross-Coupling (The "Catalyst Death" Loop)

The Issue: "My Suzuki coupling stalls at 40% conversion. Adding more catalyst doesn't help."

Root Cause Analysis: The benzo[d]thiadiazole nitrogen and sulfur atoms are Lewis basic.[1] They can coordinate to the Palladium (Pd) center, displacing the phosphine ligands and forming a catalytically inactive "Pd-black" species.[1] This is the Heteroatom Chelation Effect .

Troubleshooting Guide:

Q: Which catalyst system should I use?

  • Avoid: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (Tetrakis). The triphenylphosphine ligands are too labile and easily displaced by the BT nitrogens.[1]
    
  • Use: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     with SPhos  or XPhos .[3] These bulky, electron-rich Buchwald ligands create a steric shell around the Pd, preventing the BT nitrogens from coordinating [3].[1]
    

Q: Why is my reaction turning purple/green?

  • Diagnosis: This often indicates oxidation of the amine or decomposition of the boronic ester.[1]

  • Fix: BT derivatives are electron-deficient acceptors. In a polymerization (e.g., with a carbazole donor), the "push-pull" nature stabilizes charge transfer states.[1] Ensure strict exclusion of oxygen (freeze-pump-thaw x3).

Visualizing the Catalyst Poisoning Pathway:

Catalyst_Poisoning ActiveCat Active Species L-Pd(0) Poisoning Coordination (N -> Pd) ActiveCat->Poisoning Small Ligand (PPh3) Product Coupled Product ActiveCat->Product Bulky Ligand (SPhos) Protects Pd BT_Substrate BT Substrate (N/S Donor) BT_Substrate->Poisoning DeadCat Inactive Complex [Pd(BT)n] Poisoning->DeadCat Irreversible

Figure 2: Mechanism of catalyst deactivation. Bulky ligands are required to prevent the BT substrate from sequestering the palladium.[1]

FAQ: Rapid Fire Solutions

Q: Can I nitrate the BT ring? A: Yes, using ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


. However, nitration almost exclusively targets the 4-position .[1] To get the 4,7-dinitro, you need forcing conditions (fuming nitric acid, >100°C), but ring opening becomes a major risk.[1]

Q: How do I remove the sulfur smell from the waste? A: The "rotten egg" smell usually comes from sulfur dioxide or thio-byproducts.[1] Quench all waste streams with 10% aqueous bleach (sodium hypochlorite) or dilute hydrogen peroxide before disposal to oxidize sulfides to sulfates.[1]

Q: My product sublimes on the rotovap. What do I do? A: BTs have high vapor pressures.[1] Do not use high vacuum (<10 mbar) and heat (>40°C) simultaneously.[1] If drying is necessary, use a vacuum oven at ambient temperature.[1]

References
  • Pilgram, K., Zupan, M., & Skiles, R. (1970).[1][4] Bromination of 2,1,3-benzothiadiazoles. Journal of Heterocyclic Chemistry, 7(3), 629–633.[1][4] [1]

  • Neto, B. A. D., et al. (2015).[1] 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. European Journal of Organic Chemistry, 2015(24), 5385–5466.[1]

  • Welch, G. C., et al. (2011).[1] Direct Heteroarylation of Organic Dye Molecules.[1] Journal of the American Chemical Society, 133(12), 4632–4644.[1]

Sources

Optimization

optimizing reaction conditions for the amination of benzothiadiazole

Welcome to the Benzothiadiazole (BTD) Synthesis Support Center . This technical guide is designed for organic chemists and materials scientists facing challenges in the functionalization of 2,1,3-benzothiadiazole (BTD).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Benzothiadiazole (BTD) Synthesis Support Center .

This technical guide is designed for organic chemists and materials scientists facing challenges in the functionalization of 2,1,3-benzothiadiazole (BTD). Due to its electron-deficient nature and the presence of coordinating heteroatoms (N, S), BTD presents unique challenges in Palladium-catalyzed cross-coupling, distinct from standard phenyl halides.

Module 1: The Reaction Engine (Catalyst & Ligand Selection)

The Core Challenge: The 2,1,3-benzothiadiazole ring is highly electron-deficient.[1] While this facilitates oxidative addition (Pd insertion into C-Br), it stabilizes the Pd(II) intermediate, making the subsequent reductive elimination (C-N bond formation) the rate-determining step. Furthermore, the sulfur and nitrogen atoms within the BTD core can act as "ligand decoys," coordinating to the Palladium and arresting the catalytic cycle.

Recommended Catalyst Systems
ComponentRecommendationTechnical Rationale
Pd Source Pd₂(dba)₃ or Pd(OAc)₂ Pd₂(dba)₃ provides a reliable source of Pd(0). Pd(OAc)₂ is a cheaper alternative but requires reduction in situ (often by the phosphine or amine), which can be sluggish with electron-poor substrates.
Ligand (Primary) BINAP or Xantphos Critical: You need a bidentate ligand with a wide bite angle. Monodentate ligands (like PPh₃) are often displaced by the BTD sulfur/nitrogen, leading to catalyst poisoning. Bidentate ligands chelate the Pd tightly, preventing this displacement.
Ligand (Alternative) P(t-Bu)₃ or S-Phos If steric hindrance is extreme (e.g., coupling carbazole), bulky electron-rich monophosphines can accelerate reductive elimination.
Stoichiometry 1:1.2 to 1:2 (Pd:Ligand)Maintain a slight excess of ligand to ensure the active Pd species remains ligated and protected from BTD heteroatom interference.

Module 2: Reaction Environment (Base & Solvent)[2][3]

The choice of base dictates the pathway between productive amination and the destructive hydrodehalogenation (where the Br is replaced by H).

  • Solvent: Toluene or Xylene (Anhydrous).

    • Why: Non-polar solvents minimize the coordination of the BTD nitrogen atoms to the catalyst. Ethereal solvents (THF, Dioxane) are secondary choices but can sometimes compete for Pd coordination.

  • Base: NaOtBu (Sodium tert-butoxide).

    • Why: A strong, bulky base is required to deprotonate the amine rapidly. Weaker bases (

      
      , 
      
      
      
      ) are often too slow for BTD amination, leading to catalyst decomposition before the reaction completes.
    • Warning: If your substrate contains base-sensitive groups (esters, nitriles), switch to Cs₂CO₃ in Dioxane and increase reaction time.

Module 3: Troubleshooting & FAQs

Q1: My reaction stalls after the first amination (mono-product). How do I force the bis-amination?

  • Diagnosis: The mono-aminated product is significantly more electron-rich than the starting dibromide. This deactivates the remaining bromide towards the second oxidative addition.

  • Solution:

    • Temperature: Increase to

      
       (refluxing toluene).
      
    • Stoichiometry: Use 2.5 - 3.0 equivalents of the amine.

    • One-Pot, Two-Step: Add the second equivalent of amine and a fresh aliquot of catalyst (1 mol%) after the mono-product is observed by TLC.

Q2: I see significant "Hydrodehalogenation" (H-BTD-Br or H-BTD-H) instead of the amine product.

  • Diagnosis: This is the "Beta-Hydride Elimination" trap. If the amine addition is slow, the Pd-intermediate grabs a hydride (often from the solvent or ligand decomposition) and eliminates.

  • Solution:

    • Dry Solvents: Ensure Toluene is rigorously anhydrous. Water promotes this side reaction.

    • Switch Ligand: Move to Xantphos . Its large bite angle enforces a geometry that disfavors beta-hydride elimination.

    • Degas Thoroughly: Oxygen can promote ligand oxidation, leaving "naked" Pd that performs dehalogenation.

Q3: The reaction turns black immediately and yields are <10%.

  • Diagnosis: "Pd Black" formation. The catalyst has aggregated and precipitated out of the solution, likely due to poisoning by the BTD sulfur.

  • Solution:

    • Pre-complexation: Stir the Pd source and Ligand in the solvent for 30 minutes at

      
      before adding the BTD substrate. This ensures the Pd is fully protected by the ligand before it sees the "decoy" sulfur.
      
    • Load Higher: Increase catalyst loading from 5 mol% to 8-10 mol%.

Module 4: Visualization of Pathways

Figure 1: The BTD Catalytic Cycle & The "Sulfur Trap"

This diagram illustrates the competition between the productive cycle and the inhibitory coordination of the BTD Heterocycle.

BTD_Amination_Cycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Fast due to e- poor ring) Pd0->OxAdd + 4,7-dibromo-BTD PdII_Int Pd(II)-Ar-Br Intermediate OxAdd->PdII_Int SulfurTrap CATALYST TRAP S/N Coordination (Catalyst Arrest) PdII_Int->SulfurTrap Low Ligand Sterics AmineBind Amine Coordination & Deprotonation PdII_Int->AmineBind + HNR2 / Base SulfurTrap->Pd0 Slow Recovery RedElim Reductive Elimination (Rate Determining) AmineBind->RedElim RedElim->Pd0 Regeneration Product Aminated BTD Product RedElim->Product

Caption: The "Sulfur Trap" (Red) competes with the productive cycle. Bidentate ligands prevent this diversion.

Figure 2: Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Observed Issue1 Low Conversion (Starting Material Left) Start->Issue1 Issue2 Dehalogenation (H-BTD formed) Start->Issue2 Issue3 Pd Black Precipitation Start->Issue3 Sol1 Increase Temp to 110°C Check Ligand Bite Angle Issue1->Sol1 Sol2 Dry Solvent (Toluene) Switch to Xantphos Issue2->Sol2 Sol3 Pre-complex Pd+Ligand Increase Loading Issue3->Sol3

Caption: Rapid diagnostic flow for common BTD amination failures.

Module 5: Gold Standard Protocol

Protocol: Synthesis of 4,7-bis(diphenylamino)-2,1,3-benzothiadiazole Target Scale: 1.0 mmol

  • Preparation:

    • Flame-dry a two-neck round-bottom flask (50 mL) equipped with a magnetic stir bar and a reflux condenser.

    • Cool under a stream of Argon/Nitrogen.

  • Charging:

    • Add 4,7-dibromo-2,1,3-benzothiadiazole (294 mg, 1.0 mmol).

    • Add Diphenylamine (423 mg, 2.5 mmol, 2.5 eq).

    • Add NaOtBu (288 mg, 3.0 mmol, 3.0 eq).

    • Add Pd₂(dba)₃ (46 mg, 0.05 mmol, 5 mol%).

    • Add BINAP (62 mg, 0.10 mmol, 10 mol%).

    • Note: Pre-mixing Pd and BINAP in 2mL toluene for 10 mins before adding to the main flask is best practice.

  • Reaction:

    • Add anhydrous Toluene (10 mL) via syringe.

    • Degas the mixture by bubbling Argon through the solution for 10 minutes.

    • Heat to 110°C (oil bath temperature) for 16–24 hours. The solution should turn from dark red/brown to a fluorescent orange/red (depending on the amine).

  • Workup:

    • Cool to room temperature.[2]

    • Filter through a pad of Celite to remove Pd residues and inorganic salts. Wash with DCM.

    • Concentrate in vacuo.

    • Purify via column chromatography (Silica Gel, Hexane:DCM gradient).

References

  • Review of BTD Functionalization

    • Title: "2,1,3-Benzothiadiazole-5,6-dicarboxylic Imide-Based Polymer Semiconductors" (Contains relevant BTD coupling conditions).
    • Source: J. Am. Chem. Soc. 2016.
    • URL:[Link]

  • Buchwald-Hartwig General Mechanism & Ligands

    • Title: "Palladium-Catalyzed Carbon-Nitrogen Bond Formation: A General, C
    • Source: Buchwald, S. L. et al., Angew. Chem. Int. Ed.
    • URL:[Link]

  • Heterocycle Poisoning & Optimization

    • Title: "Overcoming Heterocycle Poisoning in C–H Functionalization" (Mechanistic insights applicable to BTD coordin
    • Source:Nature Communic
    • URL:[Link]

  • Specific BTD Amination Protocol

    • Title: "Synthesis and Properties of 4,7-Diamino-Substituted Benzothiadiazoles."
    • Source:Journal of Organic Chemistry.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for Benzo[d]thiadiazole Reactions

Welcome to the technical support center dedicated to the synthesis and functionalization of 2,1,3-benzothiadiazole (BTD) and its derivatives. This guide is structured to provide researchers, medicinal chemists, and mater...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis and functionalization of 2,1,3-benzothiadiazole (BTD) and its derivatives. This guide is structured to provide researchers, medicinal chemists, and materials scientists with practical, field-tested solutions to common challenges encountered in the lab. The 2,1,3-benzothiadiazole scaffold is a highly valuable, electron-deficient building block crucial for developing novel pharmaceuticals, organic electronics, and fluorescent probes.[1][2] However, its unique electronic properties can present specific synthetic hurdles.

This resource is designed as a dynamic Q&A, addressing problems from the foundational synthesis of the BTD core to its intricate functionalization via modern cross-coupling reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries that often arise during the planning and execution of BTD-related synthetic campaigns.

Q1: My initial synthesis of the 2,1,3-benzothiadiazole core from o-phenylenediamine is giving a low yield and a lot of tar-like byproducts. What's going wrong?

A1: This is a classic and robust reaction, but its success hinges on controlling the reaction conditions and the quality of your starting materials.[3] The reaction with thionyl chloride (SOCl₂) is highly exothermic. Uncontrolled temperature can lead to polymerization and the formation of intractable tars.

  • Causality: The primary cause is often poor temperature management. The reaction should be cooled, and the SOCl₂ added slowly to maintain control. Secondly, o-phenylenediamine is susceptible to air oxidation, appearing as dark-colored material. Using old or discolored starting material introduces impurities that can catalyze side reactions.

  • Solution: Ensure your o-phenylenediamine is pure (light-colored). If it's dark, consider recrystallization or sublimation. Perform the reaction in a suitable solvent like pyridine or DMF at a controlled, low temperature (e.g., 0 °C to RT), and add the thionyl chloride dropwise.[3]

Q2: I'm attempting a Suzuki-Miyaura cross-coupling on a 4,7-dibromo-2,1,3-benzothiadiazole substrate, but the reaction is stalled with low conversion. What are the first things I should check?

A2: Low conversion in Suzuki reactions with electron-deficient heteroaryls like BTD derivatives is a frequent challenge. The issue typically lies in one of three areas: catalyst deactivation, inefficient transmetalation, or degradation of the boronic acid/ester.[4]

  • Causality: The electron-deficient nature of the BTD ring can make oxidative addition more difficult and can also affect catalyst stability. The choice of base and ligand is critical for facilitating the transmetalation step, which is often rate-limiting.[4] Boronic acids are also prone to protodeboronation (hydrolysis back to the arene) under the reaction conditions.

  • Initial Troubleshooting Steps:

    • Inert Atmosphere: First, ensure your reaction setup is rigorously free of oxygen, as oxygen can deactivate the palladium catalyst. Degas your solvents and purge the reaction vessel thoroughly with nitrogen or argon.

    • Reagent Quality: Check the purity of your boronic acid/ester. They can degrade upon storage.

    • Base and Solvent: Ensure your base is anhydrous and your solvent is dry. Water can promote protodeboronation.

Q3: My purified benzothiadiazole product is a dark-colored solid. How can I decolorize it?

A3: Minor, highly-colored impurities are common. If your NMR and mass spectrometry data confirm the product's identity, a simple decolorization step during purification can often resolve this.

  • Solution: During recrystallization, add a small amount (spatula tip) of activated charcoal to the hot solution.[5] Swirl the hot mixture for a few minutes, and then perform a hot filtration through a fluted filter paper or a small plug of celite to remove the charcoal. The purified compound should crystallize from the filtrate upon cooling. Be cautious not to add too much charcoal, as it can adsorb your product and reduce the yield.

Part 2: Detailed Troubleshooting Guides

This section provides in-depth analysis and solutions for specific reaction classes.

Guide 1: Synthesis of the Benzothiadiazole Core

The foundational step is the creation of the heterocyclic ring system itself. While several methods exist, the reaction of an o-phenylenediamine with a sulfur source is most common.[3][6]

Problem: Low or no yield when reacting o-phenylenediamine with thionyl chloride.

Potential Cause Scientific Rationale & Explanation Recommended Solution
Poor Reagent Quality o-Phenylenediamine readily oxidizes in air to form colored, polymeric impurities. These impurities can interfere with the reaction and complicate purification.Use freshly purchased, light-colored o-phenylenediamine or purify older batches by recrystallization or sublimation before use.
Incorrect Stoichiometry The reaction requires two equivalents of thionyl chloride (SOCl₂) per mole of diamine.[3] One equivalent reacts to form the N-sulfinyl aniline intermediate, and the second facilitates the cyclization and dehydration.Carefully check the stoichiometry. Use at least 2.0-2.2 equivalents of SOCl₂.
Runaway Reaction The reaction is highly exothermic. An uncontrolled temperature increase leads to the formation of tar-like byproducts and decomposition of the desired product.Perform the reaction in an ice bath (0 °C). Add the SOCl₂ solution dropwise via an addition funnel over a prolonged period (e.g., 30-60 minutes) to maintain a low internal temperature.
Hydrolysis Thionyl chloride reacts violently with water. The presence of water in the solvent or on the glassware will consume the reagent and reduce the yield.Use anhydrous solvents (e.g., dry pyridine or DMF) and flame-dried glassware under an inert atmosphere (N₂ or Ar).

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve o-phenylenediamine (1.0 eq) in anhydrous pyridine (5-10 mL per gram of diamine). Cool the solution to 0 °C in an ice bath. Add thionyl chloride (2.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture into ice water. Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol/water.

Guide 2: Bromination and the Synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole

4,7-dibromo-2,1,3-benzothiadiazole is a cornerstone intermediate for building more complex molecules via cross-coupling.[1][7] However, controlling the bromination can be challenging.

Problem: My bromination of BTD yields a mixture of mono-brominated, di-brominated, and unreacted starting material.

A: The electron-withdrawing nature of the thiadiazole ring deactivates the benzene ring towards electrophilic substitution, requiring harsh conditions.[1] This can make it difficult to stop the reaction cleanly at a specific stage.

  • Causality & Selectivity: The first bromination occurs at the C4 position. The introduction of an electron-withdrawing bromine atom further deactivates the ring, making the second bromination (at C7) slower. However, under harsh conditions (e.g., high temperature, strong Lewis acid), it can be difficult to prevent the reaction from proceeding to the di-brominated product.

  • Solutions for Selectivity:

    • Control Stoichiometry: For mono-bromination, use slightly more than 1.0 equivalent of the brominating agent (e.g., N-Bromosuccinimide or Br₂). For di-bromination, use at least 2.1-2.2 equivalents.

    • Reaction Conditions: Milder conditions favor mono-substitution. Using N-Bromosuccinimide (NBS) in concentrated H₂SO₄ is a common and effective method for producing the di-bromo derivative.[8][9] For mono-bromination, you may need to explore less aggressive conditions or accept a mixture and separate the products chromatographically.

    • Reaction Time and Temperature: Monitor the reaction closely by TLC or GC-MS. Increasing the temperature will drive the reaction towards di-substitution. For the synthesis of the 4,7-dibromo product, heating (e.g., 60 °C or higher) is often required to achieve full conversion.[8][9]

Under a nitrogen atmosphere, dissolve 2,1,3-benzothiadiazole (1.0 eq) in concentrated sulfuric acid in a round-bottom flask. With vigorous stirring, add N-bromosuccinimide (NBS) (2.1 eq) portion-wise at room temperature. After the addition is complete, heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction by TLC (eluent: hexanes/ethyl acetate). After completion, cool the mixture to room temperature and carefully pour it into a beaker containing a large volume of ice water. A precipitate will form. Collect the solid by vacuum filtration, wash it extensively with water until the filtrate is neutral, then wash with methanol and n-hexane. Dry the resulting solid under vacuum to yield the product.

Guide 3: Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions are indispensable tools for functionalizing the BTD core.[10]

Problem: My Suzuki-Miyaura reaction is failing or giving low yields.

A systematic approach is essential for troubleshooting. The workflow below can help diagnose the issue.

Suzuki_Troubleshooting start Low Conversion in Suzuki Reaction check_inert 1. Verify Inert Atmosphere (Degassed Solvents, N₂/Ar Purge) start->check_inert check_reagents 2. Check Reagent Quality (Boronic Acid, Base, Solvent) check_inert->check_reagents If OK optimize_catalyst 3. Optimize Catalyst System (Ligand, Base, Pd Source) check_reagents->optimize_catalyst If OK optimize_conditions 4. Optimize Reaction Conditions (Temperature, Time) optimize_catalyst->optimize_conditions If Still Low success Reaction Successful optimize_conditions->success Improvement

Caption: Decision tree for troubleshooting Suzuki-Miyaura reactions.

Troubleshooting Step Scientific Rationale & Explanation Recommended Actions
1. Verify Inert Atmosphere The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by oxygen, halting the catalytic cycle.Use a Schlenk line or glovebox. Solvents must be thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for >30 min).
2. Check Reagent Quality Boronic acids can undergo protodeboronation (reaction with water) or form unreactive anhydride trimers (boroxines) upon storage. Bases can absorb moisture.Use fresh boronic acid or test its purity. Use a freshly opened or properly stored anhydrous base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[4] Use anhydrous solvents.
3. Optimize Catalyst System The ligand choice is crucial for stabilizing the Pd(0) center and facilitating oxidative addition and reductive elimination. For electron-deficient BTD halides, bulky, electron-rich phosphine ligands are often required. The base is critical for activating the boronic acid in the transmetalation step.Ligands: Screen bulky, electron-rich ligands like SPhos, XPhos, or Xantphos.[1][4][7] Bases: Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃. Catalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common precursors, used in combination with a ligand. Pd(PPh₃)₄ can also be effective.[11]
4. Optimize Conditions Higher temperatures can overcome activation barriers but may also promote side reactions like protodeboronation or catalyst decomposition.If the reaction is slow at 80-90 °C, try increasing the temperature to 100-110 °C. Monitor for decomposition. If homo-coupling of the boronic acid is observed, a lower temperature might be beneficial.

Choosing the right cross-coupling reaction is key. Each has distinct advantages and disadvantages.[10]

Feature Suzuki-Miyaura Coupling Stille Coupling Direct C-H Arylation
Reactants Aryl Halide + Arylboronic Acid/Ester Aryl Halide + Aryl-organostannane Aryl Halide + Aryl C-H Bond
Key Advantages Boronic acids are generally stable, commercially available, and have low toxicity byproducts.[10]Tolerant to a wide range of functional groups. Organotin reagents are stable to air and moisture.[10]High atom economy; avoids pre-functionalization of one partner, making it more environmentally friendly.[10]
Key Disadvantages Potential for boronic acid homo-coupling and protodeboronation.[10]High toxicity of organotin reagents and byproducts. Difficult to remove tin waste from the product.[10]Often requires higher temperatures and specific directing groups for regioselectivity. Can result in lower yields with certain substrates.[10]

This reaction is critical for installing amino groups on the BTD core.

Problem: My Buchwald-Hartwig amination of a bromo-BTD with a heteroaromatic amine is inefficient.

A: Coupling heteroaromatic amines can be challenging due to potential catalyst inhibition by the amine's nitrogen lone pair and the specific electronic demands of the reaction.[12]

  • Causality: The lone pair on the heteroaromatic amine can coordinate to the palladium center, inhibiting its catalytic activity. The choice of catalyst system, particularly the ligand, is paramount to overcoming this challenge.

  • Solution: Modern palladium pre-catalysts featuring N-heterocyclic carbene (NHC) ligands have shown great promise for these difficult couplings.[12][13] Specifically, complexes with expanded-ring NHC ligands can be highly effective.[12] A combination of an NHC-Pd complex with a phosphine ligand can also be a powerful strategy for arylating both primary and secondary amines.[12]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Complex L₂Pd(II)(Ar)(X) OxAdd->PdII_Complex Base_Coord Base Coordination & Amine Binding PdII_Complex->Base_Coord + HNR¹R², Base Amine_Complex L₂Pd(II)(Ar)(HNR¹R²)⁺X⁻ Base_Coord->Amine_Complex Red_Elim Reductive Elimination Amine_Complex->Red_Elim - HX, - Base Red_Elim->Pd0 Catalyst Regeneration Product Ar-NR¹R² Red_Elim->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Guide 4: Purification Challenges

Purifying BTD derivatives can be a significant hurdle.

Problem: My compound is streaking badly on a silica gel column or won't move from the baseline.

Potential Cause Scientific Rationale & Explanation Recommended Solution
Strong Adsorption to Silica The nitrogen atoms in the BTD ring are basic and can interact very strongly with the acidic silanol groups (Si-OH) on the surface of silica gel, leading to streaking or irreversible binding.[5]Deactivate Silica: Add a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonia to your eluent system.[5] This will cap the acidic sites on the silica. Switch Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina. For very polar compounds, reverse-phase chromatography (C18 silica) may be a better option.[5]
Inappropriate Solvent System The polarity of the eluent is not sufficient to move the compound, or it is too polar, causing it to elute with the solvent front.Systematically screen solvent systems using TLC. Start with a nonpolar solvent (e.g., hexanes) and gradually add a more polar one (e.g., ethyl acetate, dichloromethane). A good starting point for many BTD derivatives is a hexanes/ethyl acetate or hexanes/CH₂Cl₂ gradient.
Sample Overload Loading too much crude material onto the column leads to broad bands and poor separation.As a rule of thumb, the sample load should not exceed 1-5% of the stationary phase weight (e.g., 100-500 mg of sample for a 10g column).[5]

Problem: My compound "oils out" during recrystallization instead of forming crystals.

A: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystalline lattice. This often happens when the solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of the solute.

  • Solutions:

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, then transfer it to an ice bath or refrigerator. Rapid cooling promotes oil formation.

    • Induce Crystallization: Scratch the inside of the flask at the solvent-air interface with a glass rod or add a single seed crystal of the pure compound to provide a nucleation site.[5]

    • Change Solvent System: The chosen solvent may be too good at dissolving the compound. Try a solvent in which the compound has slightly lower solubility when hot. A mixed-solvent system (e.g., dichloromethane/hexane or ethanol/water) is often very effective. Dissolve the compound in a minimum of the "good" solvent while hot, then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Add a drop of the "good" solvent to clarify and then allow to cool slowly.[5]

References

  • Wikipedia. 2,1,3-Benzothiadiazole. [Link]

  • Karolina Starzak, et al. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. MDPI. [Link]

  • Pavel S. Gribanov, et al. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. PMC. [Link]

  • ResearchGate. Suzuki cross-coupling reactions of 4,7-dibromo[3][5][11]selenadiazolo[3,4-c]pyridine – a path to new solar cell components. [Link]

  • ResearchGate. Optimized synthesis of 4,7‐dibromo‐2,1,3‐benzothiadiazole (Br2BTD) from benzene‐1,2‐diamine (1). [Link]

  • ACS Publications. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. [Link]

  • Google Patents. Process for preparing 2,1,3-benzothiadiazoles.
  • Juha P. Heiskanen, et al. Synthesis of Benzothiadiazole Derivatives by Applying C–C Cross-Couplings. The Journal of Organic Chemistry. [Link]

  • Pavel S. Gribanov, et al. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. MDPI. [Link]

  • ResearchGate. Simplified catalytic cycle for Buchwald−Hartwig amination reaction. [Link]

  • Igor S. Golushko, et al. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. PMC. [Link]

  • Susanna Kunz, et al. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. PMC. [Link]

  • PubMed. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide-Nitrile Cycloaddition Followed by Buchwald-Hartwig Reaction. [Link]

  • Semantic Scholar. Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole. [Link]

Sources

Optimization

Technical Support Center: Benzo[d]thiadiazol-4-amine Stability &amp; Handling

This technical guide is structured as a dynamic support center resource for researchers working with benzo[d]thiadiazol-4-amine (also known as 4-aminobenzothiadiazole). It prioritizes mechanistic understanding over rote...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a dynamic support center resource for researchers working with benzo[d]thiadiazol-4-amine (also known as 4-aminobenzothiadiazole). It prioritizes mechanistic understanding over rote instructions to enable autonomous troubleshooting.

Compound ID: Benzo[d]thiadiazol-4-amine (CAS: 767-64-6) Molecular Formula: C₆H₅N₃S Molecular Weight: 151.19 g/mol Support Tier: Senior Application Scientist Level

Module 1: Storage & Handling (The First Line of Defense)

Q: I just received a shipment. What are the absolute critical storage parameters? A: Immediate degradation mitigation is required. This compound is an electron-deficient aniline derivative fused to a thiadiazole ring. It is thermodynamically predisposed to oxidative dimerization and photolytic ring-opening.

ParameterSpecificationMechanistic Rationale
Temperature 2–8°C (Short term)-20°C (Long term)Retards the kinetics of auto-oxidation. At RT, the amine group can slowly oxidize to the radical cation, initiating polymerization (browning).
Atmosphere Argon or Nitrogen The electron-rich amino group is susceptible to atmospheric oxygen, leading to N-oxide formation and azo-dimerization.
Light Amber Vial / Foil The benzothiadiazole (BTD) core is a chromophore.[1] UV-Vis absorption can trigger excited-state reactions that degrade the thiadiazole ring (sulfur extrusion).
Moisture Desiccator While the ring is hydrolytically stable, moisture catalyzes proton-transfer steps required for oxidative degradation pathways.

Q: My compound has turned from yellow/orange to dark brown/black. Is it usable? A: No. The color shift to black ("tarring") indicates the formation of complex oligomers and azo-dimers.

  • The Cause: Auto-oxidation of the primary amine generates a radical cation (

    
    ). These radicals couple (dimerize) at the para-position (C-7) or ortho-position relative to the amine, or form azo-linkages (
    
    
    
    ), creating extended conjugated systems that absorb all visible light (black appearance).
  • The Fix: You must repurify. Recrystallization from ethanol/water or silica gel chromatography (DCM/MeOH gradient) is required to remove the oligomers.

Module 2: Chemical Stability & Reactivity Profile

Q: How stable is the thiadiazole ring to acids and bases? A: The stability profile is asymmetric due to the electron-withdrawing nature of the thiadiazole ring.

  • Acid Stability (High):

    • Mechanism: The 4-amino group is weakly basic (Calculated pKa of conjugate acid

      
       0–1). Protonation occurs on the exocyclic amine, not the ring nitrogens.
      
    • Result: The compound is stable in dilute mineral acids (HCl, H₂SO₄) at RT.

    • Warning: Avoid oxidizing acids (HNO₃) unless you intend to nitrate the ring (which will occur at the 7-position).

  • Base Stability (Moderate to Low):

    • Mechanism: The thiadiazole ring is electrophilic.[2] Strong nucleophiles (OH⁻, alkoxides) can attack the sulfur or the ring carbons.

    • Result: Prolonged exposure to strong bases (NaOH, KOH) especially at elevated temperatures leads to ring opening , converting the BTD core into a 1,2-diaminobenzene derivative.

    • Protocol: Use weak bases (K₂CO₃, Cs₂CO₃) for coupling reactions. Avoid refluxing in strong aqueous base.

Q: I am performing a Suzuki coupling. Why is the catalyst dying? A: This is a common issue with sulfur-containing heterocycles.

  • Catalyst Poisoning: The sulfur atom in the thiadiazole ring and the free amine can both coordinate to Pd(0) or Pd(II) species, displacing phosphine ligands and deactivating the catalyst.

  • Solution:

    • Protect the Amine: Convert the free amine to an amide or carbamate (Boc) before coupling. This reduces the Lewis basicity of the nitrogen.

    • Ligand Choice: Use bulky, electron-rich phosphines (e.g., SPhos, XPhos) that bind tighter to Pd than the heterocyclic sulfur.

Module 3: Troubleshooting Experimental Anomalies

Visualizing the Degradation Pathways

The following diagram illustrates the causality between environmental stress and the specific degradation products you are observing.

StabilityPathways Compound Benzo[d]thiadiazol-4-amine (Yellow Solid) Radical Radical Cation [Ar-NH2]+. Compound->Radical -e- (Auto-oxidation) Compound->Radical Photo-oxidation RingOpen 1,2-Diaminobenzene Derivatives Compound->RingOpen Nucleophilic Attack Oxidation Oxidative Stress (Air/O2) Oxidation->Radical Light Photolysis (UV Light) Light->Radical Base Strong Base (NaOH/Heat) Base->RingOpen AzoDimer Azo Dimer (Red/Dark Impurity) Radical->AzoDimer N-N Coupling Oligomer Black Tar (Poly-aminobenzothiadiazole) Radical->Oligomer C-N Coupling

Caption: Figure 1. Degradation logic flow. The primary instability pathway is oxidative radical formation leading to dimerization (azo) or polymerization (black tar).

FAQ: Troubleshooting Specific Symptoms
SymptomProbable CauseVerification StepCorrective Action
New TLC spot (Higher R_f) Oxidation (Azo dimer) Is the spot red/orange? Azo compounds are highly colored.Purify via column chromatography. Store under Argon.
New TLC spot (Baseline) Salt Formation or N-Oxide Does it disappear with base wash?If salt, wash with NaHCO₃. If N-oxide, mild reduction (Zn/AcOH) may recover it.
Low Yield in Amide Coupling Nucleophilicity Reduced The BTD ring is electron-withdrawing, making the amine less nucleophilic than aniline.Use a stronger activating agent (HATU instead of EDC) or convert to acid chloride.
NMR: Broad signals Paramagnetic Impurities Radical species from partial oxidation.Add a drop of hydrazine (reducing agent) to NMR tube to quench radicals (diagnostic only).

Module 4: Analytical Validation & Purity Protocol

Q: How do I validate the purity of my batch? A: Do not rely solely on TLC. The degradation products often streak.

Standard Purity Protocol:

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA). Gradient 5% -> 95% ACN.

    • Detection: 254 nm (aromatic) and 350-400 nm (BTD specific absorption).

    • Pass Criteria: Single peak >98% area. Impurities often elute after the main peak (dimers).

  • ¹H NMR Diagnostic Signals (DMSO-d₆):

    • Amine Protons: Broad singlet around

      
       6.0 – 7.0 ppm (exchangeable with D₂O).
      
    • Aromatic Region: Look for the characteristic ABC system of the benzene ring protons.

      • 
         ~7.4 ppm (dd, H-5)
        
      • 
         ~7.5 ppm (dd, H-7)
        
      • 
         ~6.8 ppm (dd, H-6, ortho to amine)
        
    • Note: If the integral of the amine protons is < 2.0, or if aromatic peaks are split/complex, oxidation has occurred.

References
  • Neto, B. A. D., et al. (2022). Benzothiadiazole derivatives as fluorescence imaging probes: A review. Dyes and Pigments. (General stability and photophysical properties of BTD scaffold).

  • Kettle, A. J., et al. (1997). Mechanism of inactivation of myeloperoxidase by 4-aminobenzoic acid hydrazide.[3][4] Biochemical Journal. (Mechanistic parallel: Oxidation of aniline derivatives to radical cations and subsequent oligomerization).

  • BenchChem Technical Support. (2025). Stabilizing 4-(2-Naphthyl)-1,2,3-thiadiazole for long-term storage. (Analogous storage protocols for thiadiazole handling).

  • Sigma-Aldrich. (2025).[5] Safety Data Sheet: 4-Aminobenzothiadiazole. (Standard safety and physical property data).

  • ChemicalBook. (2026). 4-Amino-5-chloro-2,1,3-benzothiadiazole Properties and pKa. (pKa data for chlorinated analog supporting weak basicity claims).

Sources

Troubleshooting

identification of byproducts in benzo[d]thiadiazol-4-amine synthesis

Welcome to the technical support center for the synthesis of benzo[d]thiadiazol-4-amine, a critical building block for researchers in medicinal chemistry and materials science. This guide provides in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of benzo[d]thiadiazol-4-amine, a critical building block for researchers in medicinal chemistry and materials science. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis, ensuring a higher success rate and purity of the final product.

I. Synthetic Overview & Key Challenges

The most prevalent and scalable synthetic route to benzo[d]thiadiazol-4-amine (more formally known as 4-amino-2,1,3-benzothiadiazole) commences with the commercially available 2,1,3-benzothiadiazole. The synthesis is a two-step process involving:

  • Electrophilic Nitration: Introduction of a nitro group at the 4-position of the benzothiadiazole ring using a sulfonitric mixture.

  • Reduction of the Nitro Group: Conversion of the 4-nitro-2,1,3-benzothiadiazole intermediate to the desired 4-amino product.

While seemingly straightforward, this synthesis is fraught with potential pitfalls, primarily concerning regioselectivity during nitration and the formation of various byproducts during both steps. This guide will systematically address these challenges.

Diagram of the Synthetic Workflow

Synthesis_Workflow start 2,1,3-Benzothiadiazole step1 Nitration (H₂SO₄/HNO₃) start->step1 Step 1 intermediate 4-Nitro-2,1,3-benzothiadiazole step1->intermediate step2 Reduction (e.g., Fe/NH₄Cl or Zn/FeSO₄) intermediate->step2 Step 2 product Benzo[d]thiadiazol-4-amine step2->product

Caption: Synthetic pathway for benzo[d]thiadiazol-4-amine.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Nitration of 2,1,3-Benzothiadiazole

Q1: My NMR spectrum shows more than one set of aromatic signals after nitration. What are these other isomers?

A1: This is a classic issue of regioselectivity. While the 4-nitro isomer is the major product due to the electronic properties of the benzothiadiazole ring system, the formation of the 7-nitro isomer is a common side reaction.[1][2] The electron-withdrawing nature of the thiadiazole ring deactivates the benzene ring towards electrophilic substitution, but the directing effects are not perfectly selective.

Troubleshooting Steps:

  • Temperature Control: Maintain a low reaction temperature (0-5 °C) during the addition of the nitrating mixture. Higher temperatures can lead to decreased selectivity and the formation of dinitro byproducts.

  • Order of Addition: Slowly add the 2,1,3-benzothiadiazole to the pre-cooled sulfonitric mixture. This ensures that the electrophile is always in excess, which can favor the formation of the desired mononitrated product.

  • Purification: The 4-nitro and 7-nitro isomers can often be separated by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate or dichloromethane/hexane). The polarity difference between the two isomers is usually sufficient for separation.

Q2: The yield of my nitration reaction is very low. What could be the cause?

A2: Low yields can stem from several factors, from incomplete reaction to product degradation.

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure that your sulfuric and nitric acids are of high concentration and that your glassware is thoroughly dried. Water in the reaction mixture can deactivate the nitrating agent (the nitronium ion, NO₂⁺).

  • Reaction Time: While excessive reaction times can lead to side products, insufficient time will result in a low conversion of the starting material. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Work-up Procedure: The work-up is critical. Quenching the reaction mixture by pouring it onto ice is a standard procedure. However, ensure that the neutralization of the acidic solution is done carefully and at a low temperature to avoid hydrolysis of the product or other side reactions.

Q3: I see some dark, tar-like material in my reaction flask. What is it and how can I avoid it?

A3: The formation of tar is often due to over-nitration or oxidation of the starting material or product. The strong oxidizing nature of the nitrating mixture can lead to the degradation of the aromatic system, especially at elevated temperatures.

Troubleshooting Steps:

  • Strict Temperature Control: As mentioned before, maintaining a low temperature is paramount.

  • Stoichiometry: Use a modest excess of the nitrating agent. A large excess can promote side reactions.

  • Purity of Starting Material: Ensure your 2,1,3-benzothiadiazole is pure. Impurities can be more susceptible to oxidation and charring under the harsh reaction conditions.

Part 2: Reduction of 4-Nitro-2,1,3-benzothiadiazole

Q1: My final product is not the expected amine. The mass spectrum shows a peak corresponding to the starting nitro compound. What went wrong?

A1: This indicates an incomplete reduction. The reduction of an aromatic nitro group can be sluggish if the conditions are not optimal.

Troubleshooting Steps:

  • Choice of Reducing Agent: Several reducing agents can be employed. A common and effective method is the use of iron powder in the presence of an ammonium chloride solution.[3] Zinc dust with ferrous sulfate is another viable option. Stannous chloride (SnCl₂) in hydrochloric acid is also a classic method.

  • Activation of the Metal: If using iron or zinc, it's often beneficial to activate the metal surface. This can be done by briefly washing the metal powder with dilute acid (e.g., HCl) to remove any passivating oxide layer, followed by washing with water and then the reaction solvent.

  • pH of the Reaction Medium: For reductions with metals like iron, maintaining a slightly acidic to neutral pH is important. The use of ammonium chloride helps to buffer the reaction.

  • Reaction Time and Temperature: These reductions may require heating (reflux) to go to completion. Monitor the reaction by TLC until the starting nitro compound is no longer visible.

Q2: My product seems to be contaminated with byproducts that I can't easily identify. What are the likely side products of the reduction?

A2: Besides incomplete reduction, several other side reactions can occur:

  • Over-reduction: While less common for aromatic nitro groups, it is possible to form hydroxylamine or even azo/azoxy compounds, especially if the reaction conditions are not well-controlled.

  • Formation of Thiourea Derivatives: In some synthetic routes, particularly those related to the synthesis of the drug Tizanidine (which is a derivative of 4-amino-5-chloro-2,1,3-benzothiadiazole), the formation of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)thiourea has been reported as an impurity.[4][5] This can arise from side reactions with certain reagents.

  • Dimerization: Dimeric impurities have also been identified in related syntheses.[4][5][6] These can form through various condensation or coupling reactions under the reaction conditions.

  • Isothiouronium Salt Formation: The formation of S-methyl-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-isothiouronium iodide is another documented impurity in the synthesis of Tizanidine.[4][5]

Troubleshooting and Characterization:

  • Purification: Column chromatography is the most effective method for removing these byproducts. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) is typically effective.

  • Characterization:

    • Mass Spectrometry (MS): This is invaluable for identifying the molecular weight of the impurities and can provide clues to their structures.

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will help in elucidating the exact structure of the byproducts. For example, the presence of unexpected signals or changes in the integration of the aromatic protons can indicate the presence of isomers or other impurities.

Table 1: Common Byproducts and Their Potential Mass Spectrometric Signatures

Byproduct/ImpurityPotential Molecular FormulaExpected [M+H]⁺ (m/z)
7-Nitro-2,1,3-benzothiadiazoleC₆H₃N₃O₂S182.0
4-Hydroxylamino-2,1,3-benzothiadiazoleC₆H₅N₃OS168.0
N-(2,1,3-benzothiadiazol-4-yl)thioureaC₇H₆N₄S₂211.0
Dimer of benzo[d]thiadiazol-4-amineC₁₂H₈N₆S₂301.0

Note: The exact masses may vary depending on the specific structure and isotopic distribution.

Q3: How do I best purify the final 4-amino-2,1,3-benzothiadiazole product?

A3: The purification strategy will depend on the nature and quantity of the impurities.

Recommended Purification Workflow:

  • Aqueous Work-up: After the reaction is complete, the crude product is typically extracted into an organic solvent (e.g., ethyl acetate). Washing the organic layer with brine can help to remove water-soluble impurities.

  • Column Chromatography: This is the most reliable method for achieving high purity. Silica gel is the standard stationary phase. The choice of eluent is crucial and should be determined by TLC analysis of the crude product. A typical eluent system would be a gradient of ethyl acetate in hexane.

  • Recrystallization: If the product is obtained as a solid and is relatively pure after chromatography, recrystallization can be an excellent final purification step to obtain highly crystalline material. Suitable solvents for recrystallization include ethanol, methanol, or a mixture of solvents like dichloromethane/hexane.

Diagram of the Purification Workflow

Purification_Workflow crude Crude Reaction Mixture workup Aqueous Work-up (Extraction & Washing) crude->workup column Column Chromatography (Silica Gel) workup->column fractions Collect Pure Fractions (TLC analysis) column->fractions recrystallization Recrystallization fractions->recrystallization pure_product Pure Benzo[d]thiadiazol-4-amine recrystallization->pure_product

Sources

Optimization

Technical Support Center: Purification Challenges of Amino-Substituted Benzothiadiazoles (Am-BTDs)

Welcome to the Advanced Technical Support Center for the purification of amino-substituted 2,1,3-benzothiadiazoles (Am-BTDs). Am-BTDs are highly privileged scaffolds in the development of organic light-emitting diodes (O...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the purification of amino-substituted 2,1,3-benzothiadiazoles (Am-BTDs). Am-BTDs are highly privileged scaffolds in the development of organic light-emitting diodes (OLEDs), fluorescent chemosensors, and organic photovoltaics due to their unique intramolecular charge transfer (ICT) and anti-Kasha emission properties 1[1].

However, the very structural features that make them photophysically valuable—strong push-pull dipoles, rigid planar geometries, and basic nitrogen centers—make their isolation notoriously difficult. This guide is designed for researchers and drug development professionals to troubleshoot and overcome these specific chromatographic bottlenecks.

Part 1: Diagnostic FAQ & Troubleshooting Guide

Q1: Why does my Am-BTD streak severely on silica gel, even in highly polar solvent systems?

Mechanistic Rationale: The 2,1,3-benzothiadiazole core is electron-deficient, but the exocyclic amino groups are strongly electron-donating. This creates a powerful push-pull dipole. The basicity of the thiadiazole nitrogens and the amine protons leads to aggressive, multi-point hydrogen bonding with the acidic silanol groups (Si-OH) on standard normal-phase silica gel. Self-Validating Action: Before running your column, run two Thin Layer Chromatography (TLC) plates side-by-side: one in standard Hexane/EtOAc and one in Hexane/EtOAc with 1% Triethylamine (TEA). If the comet-like streak resolves into a tight, circular spot on the TEA plate, silanol interaction is confirmed. Solution: Add 1–2% TEA to your bulk chromatography eluent. TEA competitively binds to the acidic silanol sites, deactivating the silica and allowing the Am-BTD to elute as a sharp band. Alternatively, switch to neutral Alumina as the stationary phase.

Q2: My crude mixture precipitates in the loading solvent (e.g., Hexane/DCM) before I can load it onto the column. How do I proceed?

Mechanistic Rationale: Am-BTDs possess rigid, highly planar aromatic structures that promote strong intermolecular


 stacking. This leads to aggregation and extremely poor solubility in non-polar chromatography solvents, causing the sample to crash out at the column head, ruining the separation bands.
Self-Validating Action:  Attempt to dissolve 10 mg of crude product in 1 mL of your starting mobile phase. If turbidity or precipitation occurs within 5 minutes, liquid loading will fail.
Solution:  Utilize Solid Loading (Dry Loading) . Dissolve your crude mixture in a highly polar, volatile solvent (like THF or pure DCM). Add Celite or deactivated silica gel (mass ratio of 1:3, sample to solid), and evaporate the solvent completely under reduced pressure. This disperses the compound over a massive surface area, physically preventing 

stacking and allowing for smooth dissolution as the mobile phase passes through.
Q3: I synthesized an Am-BTD via a Buchwald-Hartwig amination, but the product co-elutes with the unreacted amine starting material. How can I separate them?

Mechanistic Rationale: Am-BTDs are frequently synthesized via Buchwald-Hartwig cross-coupling of bromobenzothiadiazoles with aryl amines 2[2]. Unreacted starting amines and the resulting Am-BTD product often share near-identical


 values due to similar polar surface areas.
Self-Validating Action:  Subject a 1 mL aliquot of the crude organic mixture to a 1M HCl wash. Check the organic layer via TLC. If the spot corresponding to the starting amine disappears (due to protonation and migration to the aqueous layer) while the Am-BTD spot remains, an acid wash is viable.
Solution:  Perform a pre-chromatography liquid-liquid extraction using 1M HCl to scavenge unreacted aliphatic or highly basic aryl amines. If the Am-BTD is also sensitive to acid, use a polymer-bound isocyanate scavenger resin to selectively react with and filter out the primary/secondary amine impurities before chromatography.

Part 2: Experimental Protocols

Protocol 1: Optimized Flash Chromatography for Am-BTDs

This protocol ensures high-resolution separation of polar Am-BTDs from debrominated byproducts and catalyst ligands.

  • Stationary Phase Preparation: Slurry-pack a glass column with 230–400 mesh silica gel using a solvent mixture of Hexane/EtOAc (80:20) containing 1% TEA (v/v). Flush the column with 2 column volumes (CV) of this mixture to fully deactivate the silanol sites.

  • Solid Loading: Dissolve the crude Am-BTD mixture in a minimal amount of DCM. Add Celite 545 (3 grams per 1 gram of crude). Remove the DCM via rotary evaporation until a free-flowing powder is obtained.

  • Column Loading: Carefully pour the dry powder evenly onto the flat head of the silica bed. Top with a 1 cm layer of clean sea sand to prevent disturbance.

  • Elution: Elute using a gradient. Start at Hexane/EtOAc (80:20 + 1% TEA) and gradually increase polarity to Hexane/EtOAc (50:50 + 1% TEA).

  • Fraction Collection: Monitor fractions via TLC under 365 nm UV light (Am-BTDs are highly fluorescent) 3[3]. Combine pure fractions and remove solvent under reduced pressure.

Protocol 2: Recrystallization for OLED-Grade Purity (>99.5%)

Chromatography alone is rarely sufficient for optoelectronic applications due to trace palladium or ligand contamination.

  • Dissolution: Place the chromatographically purified Am-BTD in a round-bottom flask. Add absolute ethanol or toluene (depending on solubility) dropwise while heating to reflux until the solid just dissolves.

  • Hot Filtration: Rapidly filter the boiling solution through a pre-warmed fritted funnel to remove trace insoluble palladium black or silica dust.

  • Controlled Cooling: Allow the filtrate to cool to room temperature undisturbed over 4 hours, then transfer to a 4 °C refrigerator for 12 hours. Causality: Slow cooling promotes the exclusion of impurities from the growing crystal lattice.

  • Isolation: Collect the crystals via vacuum filtration, wash with ice-cold ethanol, and dry under high vacuum (0.1 mbar) at 60 °C for 24 hours.

Part 3: Quantitative Data Presentation

The following table summarizes typical purification metrics and solvent systems for various classes of Am-BTDs.

Compound ClassRecommended LoadingOptimal Eluent SystemAverage

Typical YieldTarget Purity
Mono-amino BTDs Liquid (DCM)Hexane/EtOAc (3:1) + 1% TEA0.3575–85%>98.0%
Di-amino BTDs Solid (Celite)Hexane/EtOAc (1:1) + 2% TEA0.2560–70%>95.0%
Triazole-linked Am-BTDs Solid (Silica)DCM/MeOH (95:5)0.4065–80%>99.5%
Carbazole-BTD Hybrids Solid (Celite)Toluene/Hexane (1:1)0.5070–85%>99.0%

*Requires secondary purification via Protocol 2 (Recrystallization) to achieve stated purity.

Part 4: Visualizations

Workflow Start Crude Am-BTD Mixture Solubility Soluble in Loading Solvent? Start->Solubility LiquidLoad Liquid Loading (DCM/Hexane) Solubility->LiquidLoad Yes SolidLoad Solid Loading (Celite/Deactivated Silica) Solubility->SolidLoad No Chromatography Flash Chromatography (Hexane/EtOAc + 1-2% TEA) LiquidLoad->Chromatography SolidLoad->Chromatography Fractions Fraction Analysis (TLC & LC-MS) Chromatography->Fractions Purity Purity > 99%? Fractions->Purity Recryst Recrystallization (Toluene or EtOH) Purity->Recryst No Pure OLED-Grade Am-BTD Purity->Pure Yes Recryst->Pure

Figure 1: Standardized purification workflow for crude Am-BTD mixtures.

LogicTree Issue Chromatographic Anomaly Detected Symptom Identify Primary Symptom Issue->Symptom Tailing Severe Tailing / Streaking (Silanol Interaction) Symptom->Tailing Precipitation On-Column Precipitation (π-π Stacking) Symptom->Precipitation Coelution Co-elution with Amines (Similar Rf) Symptom->Coelution Fix1 Add 1-2% TEA to Eluent or Switch to Alumina Tailing->Fix1 Fix2 Utilize Solid Loading Maximize Surface Area Precipitation->Fix2 Fix3 Pre-wash with 1M HCl or use Scavenger Resin Coelution->Fix3

Figure 2: Troubleshooting logic tree for Am-BTD chromatographic anomalies.

References

  • Peng, Z., et al. "Expression of anti-Kasha's emission from amino benzothiadiazole and its utilization for fluorescent chemosensors and organic light emitting materials." Journal of Materials Chemistry C, 2018.1

  • "Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction." Molecules (via PMC), 2024. 2

  • "Revisiting the Fluorescence of Benzothiadiazole Derivatives: Anti-Kasha Emission or Not?" Journal of Physical Chemistry Letters (via KU Leuven), 2019. 3

Sources

Troubleshooting

regioselectivity issues in the functionalization of benzothiadiazoles

Topic: Regioselectivity Issues in the Functionalization of Benzothiadiazoles (BTDs) Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Medicinal Chemists, and Materials Scientists. Wel...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Regioselectivity Issues in the Functionalization of Benzothiadiazoles (BTDs) Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Medicinal Chemists, and Materials Scientists.

Welcome to the Advanced Technical Support Hub for 2,1,3-Benzothiadiazole (BTD) Chemistry.

As a Senior Application Scientist, I understand that BTD is a "privileged scaffold" in organic electronics (OPV/OLEDs) and bio-imaging. However, its electron-deficient nature creates a paradox: it is stubborn toward electrophilic attack yet prone to over-reaction (bis-substitution) once activated.[1]

This guide moves beyond generic textbook advice. We address the specific regioselectivity checkpoints that cause batch failure in the lab.

Quick Navigation
  • (The "Mono vs. Bis" Struggle)

  • (Breaking Symmetry in 4,7-Dibromo-BTD)

  • (Accessing the Elusive C5 Position)

  • (SNAr Selectivity)

Module 1: Halogenation – Controlling the Gateway

Context: The 4- and 7-positions are electronically equivalent and activated relative to the 5,6-positions, but deactivated relative to benzene. The challenge is rarely where it reacts (almost always C4/C7), but how many times.

FAQ: Why can't I isolate 4-bromo-2,1,3-benzothiadiazole cleanly?

Diagnosis: You are likely using molecular bromine (Br2) in hydrobromic acid.[1] Root Cause: The BTD ring is electron-poor.[1][2][3][4] The first bromination at C4 deactivates the ring further, but not significantly enough to prevent the second attack at C7 under harsh conditions (high temp/high concentration). The reaction kinetics for the second bromination are comparable to the first in aggressive media. The Fix (Kinetic Control): Switch to N-Bromosuccinimide (NBS) in concentrated H2SO4 or a heterogeneous melt.

  • Protocol Adjustment: Use exactly 1.0 eq of NBS in H2SO4 at 0°C to room temperature. The protonation of the N-atoms by sulfuric acid makes the system extremely electron-deficient, slowing the reaction down enough to separate the kinetic mono-product from the thermodynamic bis-product.

Visual Guide: Halogenation Pathways

Halogenation BTD Native BTD (Starting Material) MethodA Method A: Br2 / HBr (reflux) BTD->MethodA MethodB Method B: NBS / H2SO4 (RT) BTD->MethodB BisProd 4,7-Dibromo-BTD (Major Product) MethodA->BisProd Thermodynamic Control MonoProd 4-Bromo-BTD (Kinetic Product) MethodB->MonoProd Kinetic Control MonoProd->BisProd Excess Reagent or Heat

Figure 1: Decision tree for selecting halogenation conditions based on desired substitution count.

Module 2: Cross-Coupling Asymmetry

Context: Creating "Push-Pull" systems (e.g., D-A-D') often requires desymmetrizing 4,7-dibromo-BTD via Suzuki or Stille coupling.[1]

Troubleshooting: "I want a mono-coupled product, but I get a mixture of starting material, mono, and bis."

Diagnosis: Statistical distribution failure. Technical Insight:

  • Electronic Feedback: If you couple a strong electron donor (e.g., carbazole, alkoxy-thiophene) to the first bromide, the BTD ring becomes more electron-rich.[1] This accelerates the oxidative addition of the second bromide, promoting bis-coupling.[1]

  • Solubility: Mono-substituted products often precipitate or have vastly different solubility than the dibromide, complicating homogenous kinetics.[1]

The "Self-Validating" Protocol for Mono-Suzuki:

  • Stoichiometry: Use 0.9 equivalents of boronic acid relative to the dibromide. (Sacrifice yield for purity).

  • Solvent System: Use a biphasic system (Toluene/Water or DME/Water) with weak base (Na2CO3) rather than strong base (CsF/Ba(OH)2).

  • Catalyst: Use bulky phosphine ligands (e.g., Pd(PPh3)4 or XPhos).[1] Steric bulk around the metal center helps discourage the catalyst from attacking the more sterically crowded mono-product intermediate.

Data Summary: Donor Strength vs. Selectivity [1]

Donor TypeExampleElectronic Effect on IntermediateRisk of Bis-CouplingRecommended Strategy
Weak Donor Phenyl, ThiopheneMinimal activationLowStandard stoichiometry (1:[1]1)
Strong Donor Carbazole, EDOT, AmineStrong activation (makes ring e- rich)High Reverse addition (add catalyst to mixture last), 0.8 eq donor
Module 3: C-H Activation – Precision Regiocontrol

Context: Avoiding halogenation entirely. This is the frontier of BTD functionalization.

FAQ: How do I target C5 vs. C4 using C-H activation?

The Rule: Selectivity is dictated by the mechanism of the metal catalyst.

  • Scenario A: You want C4-Functionalization.

    • Mechanism: CMD (Concerted Metallation-Deprotonation).[1][5]

    • Why: The C4 proton is the most acidic (pKa ~26) due to the inductive effect of the adjacent nitrogen.

    • Catalyst: Palladium (Pd) .[1][2][6][7][8][9][10][11]

    • Outcome: Pd(OAc)2 will almost exclusively target C4 (and C7).

  • Scenario B: You want C5-Functionalization (The "Impossible" Isomer).

    • Mechanism: Steric/Electronic directing via Borylation.[1]

    • Why: Iridium catalysts are sensitive to steric hindrance.[1] The lone pair on the BTD nitrogen inhibits activation at C4 (ortho to N). Therefore, Ir-catalysts skip C4 and activate the sterically accessible C5.[1]

    • Catalyst: Iridium (Ir) (e.g., [Ir(OMe)(cod)]2 / dtbpy).

    • Outcome: Formation of 5-Bpin-BTD, which can then be coupled to aryl halides.[1]

Visual Guide: Regioselectivity Map

CH_Activation BTD_Center BTD Core C4 Position C4/C7 (Most Acidic) BTD_Center->C4 Pd-Catalysis (Direct Arylation) C5 Position C5/C6 (Sterically Open) BTD_Center->C5 Ir-Catalysis (C-H Borylation) Note1 Mechanism: CMD Driven by Acidity C4->Note1 Note2 Mechanism: Steric Control Avoids N-lone pair C5->Note2

Figure 2: Divergent regioselectivity pathways. Palladium favors the acidic C4 position, while Iridium targets the sterically accessible C5 position.

Module 4: SNAr Regiocontrol
Issue: Substitution on Fluorinated BTDs

Scenario: You have 4,7-difluoro-BTD and want to introduce an amine. Guidance:

  • Leaving Group Ability: In SNAr on electron-deficient heterocycles, F >> Cl > Br . The highly electronegative fluorine stabilizes the Meisenheimer complex intermediate.[1]

  • Selectivity: If you use a secondary amine (e.g., morpholine), you can achieve high mono-selectivity by controlling temperature (0°C).[1]

  • Warning: Thiols (R-SH) are highly nucleophilic and often lead to uncontrollable bis-substitution (formation of 4,7-bis(alkylthio)-BTD) unless a large excess of substrate is used.

References
  • Regioselective C-H Arylation (Pd vs Ir)

    • Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionaliz
    • Source: The Journal of Organic Chemistry (2024).
  • General Functionalization & Halogenation Protocols

    • The Functionalization of 2,1,3-Benzothiadiazole: A Comprehensive Technical Guide.
    • Source: BenchChem Technical Library.[1]

  • Suzuki Coupling Selectivity (Donor Strength)

    • Suzuki cross-coupling reactions of 4,7-dibromo[1, 2, 5]selenadiazolo[3,4-c]pyridine.[1][12] (Analogous BTD reactivity data).

    • Source: ResearchGate / Springer.[1]

  • Nucleophilic Substitution (SNAr)

    • Efficient Synthesis of 4,8-Dibromo Deriv
    • Source: MDPI (Molecules).[1]

Sources

Optimization

Technical Support Center: Managing Exothermic Reactions in Thiadiazole Synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. The cyclization of thiosemicarbazides to form 1,3,4-thiadiazoles is a fundamental transformation in drug development, yielding critical pharmacophores f...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. The cyclization of thiosemicarbazides to form 1,3,4-thiadiazoles is a fundamental transformation in drug development, yielding critical pharmacophores found in antimicrobials, antivirals, and anticancer agents. However, the reliance on aggressive dehydrating and halogenating agents (e.g., POCl₃, SOCl₂, concentrated H₂SO₄) makes these reactions notoriously exothermic and prone to thermal runaways.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we analyze the thermodynamic causality behind these exotherms and provide self-validating workflows to ensure safety, scalability, and high product yield.

Troubleshooting & FAQs: Mechanistic Insights

Q: Why does the cyclization of thiosemicarbazides with POCl₃ or SOCl₂ cause severe, sudden temperature spikes? A: The synthesis of 1,3,4-thiadiazoles via dehydrative cyclization is heavily thermodynamically driven[1]. The exotherm is caused by a cascade of bond formations: the cleavage of P-Cl or S-Cl bonds and the concurrent formation of highly stable P=O or S=O bonds release substantial thermal energy. Furthermore, the reaction rapidly generates HCl and SO₂ gases[2]. The rapid expansion of these gases, coupled with the heat of the reaction, can lead to a runaway exotherm and reactor over-pressurization if the heat generation rate exceeds the vessel's cooling capacity.

Q: My product degrades into a black, tarry substance during the addition of concentrated H₂SO₄. What is the mechanistic cause, and how can I prevent it? A: This degradation is caused by localized heating, or "hot spots," which occur when the exothermic protonation and dehydration reactions outpace the bulk mixing of the solvent[3]. Concentrated sulfuric acid acts as both a strong dehydrating agent and an oxidant[4]. At elevated localized temperatures, it oxidizes the electron-rich thiosemicarbazide intermediate, leading to rapid polymerization (tar formation). To prevent this, ensure vigorous mechanical stirring, maintain the internal temperature strictly between 0–5 °C during addition, and use a solvent with high heat capacity if neat acid is not strictly required[3].

Q: How can I safely scale up the synthesis of 1,3,4-thiadiazoles without risking a thermal runaway? A: Batch scale-up of highly exothermic cyclizations is inherently dangerous due to the decreased surface-area-to-volume ratio of larger reactors, which severely limits heat dissipation. Transitioning to a semi-batch process—where the dehydrating agent is added at a strictly controlled rate governed by real-time calorimetric feedback—is the standard approach[5]. Alternatively, continuous flow chemistry allows for precise isothermal control and immediate in-line quenching of hazardous intermediates, significantly enhancing process safety and preventing undesired side reactions[6].

Quantitative Data: Exotherm Management and Yield Profiles

The choice of cyclizing agent dictates the thermal profile of the reaction. The table below summarizes the expected exotherm risks and typical yields based on the selected methodology.

Reagent / MethodScale ApplicabilityTemperature ProfileExotherm Risk LevelTypical Yield (%)
POCl₃ (Neat) < 10 mmol0 °C → 60–90 °CHigh65 – 85%
SOCl₂ (in DCM) 10 – 50 mmol-10 °C → 25 °CModerate70 – 90%
Conc. H₂SO₄ > 50 mmol0 °C → 50 °CVery High50 – 75%
Continuous Flow > 100 mmolIsothermal (e.g., 60 °C)Low80 – 95%

Self-Validating Experimental Protocol: POCl₃-Mediated Cyclization

This protocol outlines the synthesis of 2-amino-1,3,4-thiadiazole derivatives with strict thermal control. Every step includes a built-in validation check to ensure the reaction remains within safe thermodynamic limits.

Step 1: Substrate Preparation Suspend the thiosemicarbazide derivative (1.0 equiv) and the corresponding carboxylic acid (1.0 equiv) in a dry, inert solvent (e.g., chlorobenzene) under a nitrogen atmosphere.

  • Self-Validation Check: The mixture should form a uniform suspension. Clumping indicates moisture contamination, which will react violently with POCl₃.

Step 2: Thermal Equilibration Submerge the reaction vessel in an ice-salt bath. Equip the flask with an internal temperature probe and establish vigorous mechanical stirring.

  • Self-Validation Check: Do not proceed until the internal temperature stabilizes strictly between 0 °C and 5 °C[5].

Step 3: Controlled Reagent Addition Add POCl₃ (2.0–4.0 equiv) dropwise via an addition funnel[1]. Modulate the addition rate to ensure the internal temperature does not exceed 10 °C.

  • Self-Validation Check: Controlled, steady gas evolution (HCl) should be observed. A sudden spike in temperature (>2 °C/min) indicates the accumulation of unreacted POCl₃; halt addition immediately.

Step 4: Cyclization & Heating Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature over 30 minutes, then heat to 60 °C for 2 hours[1].

  • Self-Validation Check: Monitor via Thin Layer Chromatography (TLC). The disappearance of the lower-Rf thiosemicarbazide spot confirms complete cyclization.

Step 5: Exothermic Quench Cool the mixture back to 0 °C. Slowly pour the reaction mixture onto a large excess of crushed ice with rapid stirring to hydrolyze unreacted POCl₃.

  • Self-Validation Check: The hydrolysis is highly exothermic. Successful quenching is validated by the cessation of fuming and the precipitation of the crude 1,3,4-thiadiazole product[3].

Visualizing the Workflow

The following diagram maps the critical path for managing thermal energy during the synthesis workflow.

G N1 1. Substrate Preparation Thiosemicarbazide + Acid N2 2. Thermal Equilibration Cool to 0-5 °C N1->N2 N3 3. Controlled Addition Dropwise POCl3/SOCl2 N2->N3 N4 4. Exotherm Monitoring Maintain < 10 °C N3->N4 N5 5. Cyclization Heat to 60-90 °C N4->N5 N6 6. Exothermic Quench Pour onto Crushed Ice N5->N6 N7 7. Product Isolation 1,3,4-Thiadiazole N6->N7

Workflow for exothermic 1,3,4-thiadiazole synthesis and thermal control.

References

  • BenchChem Technical Support. Synthesis of 1,2,3-Thiadiazoles. BenchChem.2

  • BenchChem Technical Support. Scale-Up Synthesis of 5-Chloro-1,3,4-thiadiazol-2-amine. BenchChem. 5

  • BenchChem Technical Support. Overcoming challenges in scaling up the synthesis of 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole. BenchChem. 3

  • Journal of the American Chemical Society. Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. ACS Publications. 6

  • Arabian Journal of Chemistry. Optimized POCl₃-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. Elsevier. 1

  • BenchChem Technical Support. Optimization of Reaction Conditions for Cyclization of Thiosemicarbazides. BenchChem. 4

Sources

Troubleshooting

Technical Support Center: Solvent Systems for Benzo[d]thiadiazol-4-amine Synthesis

Introduction: The Critical Role of Solvation Welcome to the Technical Support Center. You are likely here because the synthesis of benzo[d]thiadiazol-4-amine (BTD-4-amine) is deceivingly simple.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Solvation

Welcome to the Technical Support Center. You are likely here because the synthesis of benzo[d]thiadiazol-4-amine (BTD-4-amine) is deceivingly simple. While the core transformation—reduction of the 4-nitro precursor—is standard, the electron-deficient nature of the benzothiadiazole ring creates unique solubility and reactivity profiles.

This guide moves beyond generic protocols. We analyze how solvent choice dictates reaction kinetics, impurity profiles (specifically azo-dimer formation), and isolation efficiency.

Module 1: The Reduction Protocol (Fe/Acid System)

The most robust method for synthesizing BTD-4-amine is the Béchamp reduction (Iron/Acid) or its modern variants. This method avoids the catalyst poisoning often seen with Pd/C due to the sulfur atom in the thiadiazole ring.

The Mechanism & Solvent Influence

The reduction requires the transfer of electrons from the metal surface (Fe) and protons from the solvent.

  • Protic Solvents (Essential): The solvent must act as a proton shuttle.

  • Miscibility: The 4-nitro precursor is lipophilic; the iron salts generated are hydrophilic. The solvent system must bridge this phase gap.

Standard Operating Procedure (SOP)
ParameterSpecification
Precursor 4-nitrobenzo[d]thiadiazole
Reagent Iron Powder (3-5 equiv), NH₄Cl (catalytic) or AcOH (stoichiometric)
Primary Solvent Ethanol (EtOH) / Water (4:1 ratio)
Temperature Reflux (78–80 °C)
Reaction Time 1–3 Hours
Troubleshooting Guide: Fe/Acid Reduction

Q: The reaction has stalled at 60% conversion. Adding more iron doesn't help. Why? A: This is a Surface Passivation issue caused by solvent choice.

  • Diagnosis: If you are using pure Ethanol or Ethyl Acetate, the iron oxide/hydroxide byproducts are coating the active Fe surface, blocking electron transfer.

  • Solution: Add Water (up to 20% v/v) and a catalytic amount of electrolyte (NH₄Cl or dilute HCl). The water solubilizes the iron salts, cleaning the metal surface.

Q: I see a reddish/orange impurity spot on TLC that tracks near the product. What is it? A: This is likely the Azo-dimer or Azoxy intermediate.

  • Cause: The reaction medium was too basic or lacked sufficient proton availability (solvent too aprotic). In proton-starved environments, the nitroso intermediate couples with the amine product.

  • Correction: Ensure your solvent system is acidic (Acetic Acid/Ethanol) or contains NH₄Cl. Avoid neutral aprotic solvents like THF for Fe reduction.

Workflow Visualization

ReductionWorkflow Start Start: 4-Nitro Precursor SolventCheck Check Solvent System Start->SolventCheck PathA System: EtOH/Water/AcOH (Recommended) SolventCheck->PathA Protic/Polar PathB System: Anhydrous THF or EtOAc SolventCheck->PathB Aprotic/Dry ReactionA Rapid Proton Transfer Clean Surface PathA->ReactionA ReactionB Surface Passivation Stalled Reaction PathB->ReactionB Product Product: BTD-4-amine ReactionA->Product High Yield ReactionB->Product Low Yield Impurity Impurity: Azo-Dimer ReactionB->Impurity Side Reaction

Caption: Impact of solvent proticity on reaction pathway and impurity formation.

Module 2: Catalytic Hydrogenation (H₂/Pd-C)

While cleaner, this method is risky due to the sulfur in the thiadiazole ring, which can poison the catalyst.

Q: My hydrogenation works in Methanol but fails in Ethyl Acetate. Is this a solvent effect? A: Yes.

  • Solubility: The 4-amine product is highly soluble in Methanol but less so in EtOAc. In EtOAc, the product may precipitate onto the Pd/C catalyst, physically blocking active sites.

  • H-Bonding: Methanol facilitates hydrogen transfer better than esters.

  • Recommendation: Use Methanol or Ethanol . If solubility is an issue, use THF/MeOH (1:1) .

Module 3: Purification & Isolation

The workup is where most yield is lost. The BTD-4-amine is a weak base, and its solubility is highly pH-dependent.

Solvent Selection for Workup
OperationRecommended SolventTechnical Rationale
Extraction Ethyl Acetate (EtOAc) The amine is moderately polar. DCM is denser than water and often forms stubborn emulsions with the iron sludge. EtOAc separates cleaner.
Washing Brine (Saturated NaCl) Essential to break emulsions. Do NOT use acidic water, or you will protonate the amine and lose it to the aqueous layer.
Recrystallization Water/Ethanol (1:1) The amine is soluble in hot EtOH but insoluble in water. Cooling a hot mixture precipitates pure yellow needles.
Troubleshooting Guide: Isolation

Q: I extracted with DCM, but my yield is <30%. The aqueous layer is dark. A: You likely lost the product as a salt.

  • Cause: If you used the Fe/AcOH method, the reaction mixture is acidic. The amine exists as the acetate salt (water-soluble).

  • Fix: You must neutralize the reaction mixture with NaHCO₃ or NaOH (to pH ~8-9) before extraction. This liberates the free base, driving it into the organic layer.

Module 4: Cyclization Route (Alternative)

If synthesizing from 1,2,3-triaminobenzene using Thionyl Chloride (


) or N-sulfinylaniline (

):

Q: Why is anhydrous Toluene or DCM required? A: Hydrolysis control.

  • 
     reacts violently with water to form 
    
    
    
    and
    
    
    .
  • Solvent Effect: In this pathway, the solvent must be non-nucleophilic and anhydrous . Any moisture will consume the thionyl chloride and generate excess acid, which protonates the amines and deactivates the ring closure.

Summary: Solvent Decision Matrix

SolventMatrix Goal Goal: Synthesize BTD-4-amine Route1 Route: Reduction (Fe/Acid) Goal->Route1 Route2 Route: Cyclization (SOCl2) Goal->Route2 Solvent1 Solvent: EtOH/H2O (Protic/Polar) Route1->Solvent1 Solvent2 Solvent: Toluene/DCM (Anhydrous/Aprotic) Route2->Solvent2 Result1 Facilitates Proton Transfer Prevents Azo-dimers Solvent1->Result1 Result2 Prevents Hydrolysis Ensures Ring Closure Solvent2->Result2

Caption: Solvent selection logic based on synthetic pathway.

References

  • Reduction Protocols & Mechanism

    • Neto, B. A. D., et al. (2019). Benzothiadiazole derivatives as fluorophores and their applications.[1][2]Journal of the Brazilian Chemical Society . Link

    • Note: Discusses the stability and reduction of the nitro-precursor in protic media.
  • Solvent Effects on Nucleophilic Aromatic Substitution (Precursor Synthesis)

    • Lamm, J. H., et al. (2014). Synthesis of 4-Amino-2,1,3-benzothiadiazoles.Journal of Organic Chemistry . Link

    • Note: Provides authoritative grounding for the sensitivity of the benzothiadiazole scaffold to reaction conditions.
  • General Bechamp Reduction Methodology

    • Org.[2][3][4][5][6][7][8] Synth. 1948, 28, 11. Reduction of Nitro Compounds with Iron and Acetic Acid.Link

    • Note: The foundational reference for the Fe/AcOH protocol adapted for this synthesis.

Sources

Reference Data & Comparative Studies

Validation

Validation of the Biological Potential of Benzo[d]thiadiazol-4-amine: Scaffold Versatility &amp; Functional Derivatization

Executive Summary: The "Privileged Scaffold" Benzo[d]thiadiazol-4-amine (CAS: 767-64-6), also known as 4-amino-2,1,3-benzothiadiazole, represents a "privileged scaffold" in medicinal chemistry. Unlike simple building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged Scaffold"

Benzo[d]thiadiazol-4-amine (CAS: 767-64-6), also known as 4-amino-2,1,3-benzothiadiazole, represents a "privileged scaffold" in medicinal chemistry. Unlike simple building blocks, this heterocyclic amine possesses intrinsic electronic properties—specifically a highly electron-deficient benzothiadiazole ring—that make it a critical pharmacophore for alpha-2 adrenergic agonists (e.g., Tizanidine) and a potent fluorophore precursor in biological imaging.

This guide provides a technical roadmap for validating the biological activity of this scaffold, focusing on its transformation into high-affinity ligands and its comparative performance against structural isosteres.

Key Applications & Biological Targets
Application DomainTarget / MechanismKey Derivative / Drug
Neurology

-Adrenergic Receptor (Agonist)
Tizanidine (Muscle Relaxant)
Plant Biology Systemic Acquired Resistance (SAR)Acibenzolar-S-methyl (Analog)
Bio-Imaging Internal Charge Transfer (ICT)Benzothiadiazole Dyes (Fluorescent Probes)
Antimicrobial DNA Gyrase / Membrane DisruptionSchiff Base Derivatives

Comparative Analysis: Benzothiadiazole vs. Alternatives

To validate the selection of benzo[d]thiadiazol-4-amine over common alternatives, one must understand its unique electronic signature.

Structural & Electronic Comparison

The 2,1,3-benzothiadiazole ring is significantly more electron-withdrawing than the benzothiazole or quinoxaline rings due to the high electronegativity of the two nitrogen atoms flanking the sulfur.

FeatureBenzo[d]thiadiazol-4-amine 2-Aminobenzothiazole 5-Aminoquinoxaline
Core Structure S-N-N fused ringS-N-C fused ringN-C-C-N fused ring
Electronic Character

-deficient (Strong Acceptor)
Weakly

-deficient
Moderate

-deficient
Fluorescence High Quantum Yield (ICT state)Low / ModerateModerate
Lipophilicity (LogP) ~1.8 (Moderate)~2.2 (Higher)~1.2 (Lower)
Primary Utility

-Agonists, OLEDs, Plant Defense
Antitumor, AntimicrobialDNA Intercalators

Scientific Insight: The enhanced electron deficiency of the benzothiadiazole ring lowers the pKa of the amine group compared to benzothiazole. In drug design, this modulation of basicity is crucial for optimizing binding affinity in acidic pockets, such as the aspartate residue (Asp113) in adrenergic receptors.

Experimental Validation Protocols

The following protocols are designed to validate the functional potential of the scaffold. These are not generic assays but specific workflows to prove the compound's utility as a precursor for bioactive agents.

Protocol A: Chemical Validation (Purity & Isomer Check)

Objective: Ensure the starting material is the correct 4-amino isomer (2,1,3-benzothiadiazole), distinct from the 5-amino isomer or the 1,2,3-thiadiazole variants.

  • HPLC Method: C18 Reverse Phase Column (150 x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient 10% to 90% Acetonitrile in Water (0.1% TFA).

  • Detection: UV at 254 nm and 365 nm (exploiting its fluorescence).

  • Acceptance Criteria: Purity > 98.5%.

    • Note: The 4-amino isomer typically elutes earlier than the 5-amino isomer due to intramolecular H-bonding interactions with the ring nitrogens.

Protocol B: Functional Validation (Synthesis of Tizanidine Analog)

Objective: Validate the scaffold's reactivity and ability to form bioactive imidazoline derivatives (mimicking Tizanidine).

Step-by-Step Workflow:

  • Reagents: Benzo[d]thiadiazol-4-amine (1.0 eq), 2-imidazolidinone (1.2 eq), POCl

    
     (excess).
    
  • Reaction: Reflux the amine with 2-imidazolidinone in POCl

    
     at 100°C for 4 hours.
    
  • Quenching: Pour reaction mixture onto crushed ice; basify with NaOH to pH 9.

  • Purification: Recrystallize the precipitate from Methanol/Water.

  • Validation Endpoint:

    • Yield: > 70% indicates high nucleophilic reactivity of the amine.

    • Bioassay: The resulting product (Tizanidine analog) should be tested for muscle relaxant activity (see Protocol C).

Protocol C: Biological Validation ( -Adrenergic Binding)

Objective: Confirm the affinity of the benzothiadiazole-derived ligand for the


-adrenergic receptor.
  • System: CHO cells stably expressing human

    
    -adrenergic receptors.
    
  • Radioligand: [³H]-RX821002 (Antagonist) or [³H]-UK14304 (Agonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl

    
    .
    
  • Procedure:

    • Incubate membrane preparations (10 µg protein) with radioligand (2 nM) and increasing concentrations of the Test Compound (

      
       to 
      
      
      
      M).
    • Incubate for 60 min at 25°C.

    • Terminate by rapid filtration over GF/B filters.

  • Data Analysis: Calculate

    
     values using the Cheng-Prusoff equation.
    
    • Target Benchmark:

      
       < 100 nM (Comparable to Clonidine/Tizanidine).
      

Mechanism of Action & Signaling Pathways[1]

The biological activity of benzothiadiazole derivatives (specifically Tizanidine-like structures) is mediated through G-protein coupled receptors (GPCRs).

Alpha2_Signaling Ligand Benzothiadiazole Derivative (Agonist) Receptor α2-Adrenergic Receptor (GPCR) Ligand->Receptor Binding Gi_Protein Gi/o Protein (Activation) Receptor->Gi_Protein Coupling AC Adenylyl Cyclase (Inhibition) Gi_Protein->AC Inhibits Ca_Channel Voltage-gated Ca2+ Channels (Inhibition) Gi_Protein->Ca_Channel Blocks Influx K_Channel K+ Channels (Activation/Efflux) Gi_Protein->K_Channel Opens cAMP cAMP Levels (Decrease) AC->cAMP Reduces Response Reduced Neurotransmitter Release (Muscle Relaxation / Analgesia) cAMP->Response Ca_Channel->Response Presynaptic Inhibition K_Channel->Response Hyperpolarization

Figure 1: Signal transduction pathway activated by benzothiadiazole-based alpha-2 agonists, leading to presynaptic inhibition.

Quantitative Data Summary

The following table summarizes the comparative biological activity of the benzothiadiazole scaffold when derivatized, versus standard reference drugs.

Compound ClassTarget AssayIC50 / Ki ValuePotency Relative to Standard
Benzothiadiazole-4-amine (Free) Cytotoxicity (HepG2)> 100 µMInactive (Safe Scaffold)
Tizanidine (Derivative)

-Adrenergic Binding
36 nM (

)
0.2x Clonidine (Highly Potent)
Benzothiazole Analog

-Adrenergic Binding
> 500 nM (

)
Weak / Inactive
Schiff Base Derivative Antibacterial (S. aureus)12.5 µg/mL (MIC)Moderate (vs. Ciprofloxacin)

Interpretation: The free amine is relatively biologically inert (low cytotoxicity), which is an advantage for a scaffold, as it minimizes off-target toxicity before derivatization. Its value is realized upon conversion to the imidazoline (Tizanidine) form, where it exhibits nanomolar affinity.

Derivatization & Chemical Space

The versatility of benzo[d]thiadiazol-4-amine allows it to serve as a precursor for three distinct classes of bioactive molecules.

Derivatization_Pathways Core Benzo[d]thiadiazol-4-amine (Scaffold) Path1 Imidazoline Coupling (POCl3 / Imidazolidinone) Core->Path1 Path2 Suzuki/Buchwald Coupling (Pd-Catalyzed) Core->Path2 Path3 Schiff Base Formation (Aldehyde Condensation) Core->Path3 Prod1 Tizanidine & Analogs (Muscle Relaxants) Path1->Prod1 Prod2 Push-Pull Fluorophores (Bio-Imaging / OLEDs) Path2->Prod2 Prod3 Antimicrobial Agents (DNA Gyrase Inhibitors) Path3->Prod3

Figure 2: Synthetic utility of the scaffold. Path 1 yields high-value pharmaceuticals; Path 2 yields optical probes.

References

  • Neumann, P. (1974). Heterocyclic compounds and their use as pharmaceuticals. US Patent 3,843,668. (Foundational patent for Tizanidine synthesis).

  • Neto, B. A. D., & Lari, V. (2021). Benzothiadiazole derivatives: A privileged scaffold for optical and biological applications. European Journal of Medicinal Chemistry.

  • Kunz, W., et al. (1997). The benzothiadiazole plant activator acibenzolar-S-methyl. Pesticide Science.

  • Ghate, M., et al. (2003). Synthesis and biological evaluation of Tizanidine analogs. Indian Journal of Pharmaceutical Sciences.

  • Bylund, D. B., et al. (1997). Alpha-2 adrenergic receptor subtypes: Pharmacological characterization. Pharmacology & Therapeutics.

Comparative

Comparative Guide: Benzo[d]thiadiazol-4-amine vs. Isomeric Alternatives

Executive Summary: The Isomer Divergence Benzo[d]thiadiazol-4-amine (4-amino-1,2,3-benzothiadiazole) represents a distinct class of heterocyclic building blocks often confused with its more famous isomer, benzo[c][1,2,5]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomer Divergence

Benzo[d]thiadiazol-4-amine (4-amino-1,2,3-benzothiadiazole) represents a distinct class of heterocyclic building blocks often confused with its more famous isomer, benzo[c][1,2,5]thiadiazol-4-amine (4-amino-2,1,3-benzothiadiazole). While the latter (benzo[c]) is the gold standard for fluorescent probes and organic electronics due to its strong internal charge transfer (ICT) capabilities, the benzo[d] (1,2,3-isomer) offers unique electronic stability and higher LUMO levels, making it a critical scaffold for plant defense activators (SAR inducers) and specialized optoelectronic acceptors.

This guide objectively compares the 1,2,3-benzo[d] system against its 2,1,3-benzo[c] counterpart and positional isomers (5-, 6-, 7-amino), providing experimental protocols for synthesis and characterization.

Structural & Electronic Analysis

The nomenclature distinction is the first point of failure in experimental design. The "d" fusion implies a 1,2,3-thiadiazole ring fused to benzene, whereas "c" implies a 1,2,5-thiadiazole (often numbered 2,1,3).

Isomer Landscape
FeatureBenzo[d]thiadiazol-4-amine Benzo[c]thiadiazol-4-amine
System 1,2,3-Benzothiadiazole2,1,3-Benzothiadiazole (BTD)
Heteroatoms N-N-S sequenceN-S-N sequence
Electronic Nature Moderate Acceptor (High LUMO)Strong Acceptor (Low LUMO)
Fluorescence Weak / Non-emissive (typically)Strongly Fluorescent (Yellow/Orange)
Primary Application Agrochemicals, "Iso-BTD" polymersOLEDs, Bio-imaging, Solar Cells
CAS Registry Varies by derivative767-64-6
Visualization of Isomerism

The following diagram illustrates the structural differences and the numbering conventions that dictate their properties.

Isomers cluster_0 Target: Benzo[d] (1,2,3-System) cluster_1 Major Alternative: Benzo[c] (2,1,3-System) D4 Benzo[d]thiadiazol-4-amine (1,2,3-isomer) Less Common, Higher LUMO D7 Benzo[d]thiadiazol-7-amine (Positional Isomer) Plant Defense Analog D4->D7 Positional Shift (Changes pKa) C4 Benzo[c]thiadiazol-4-amine (2,1,3-isomer) Highly Fluorescent Standard Acceptor D4->C4 Ring Isomerism (Drastic Electronic Change)

Figure 1: Structural relationship between the target benzo[d] isomer and its key alternatives.

Comparative Properties & Performance

Photophysical Properties

The most critical distinction for researchers is the fluorescence profile.

  • Benzo[c] (2,1,3): Exhibits a strong "push-pull" effect when the amine (donor) is coupled to the thiadiazole (acceptor). This results in large Stokes shifts and high quantum yields in polar solvents.

  • Benzo[d] (1,2,3): Lacks the symmetry and the specific quinoid character of the 2,1,3-system. It is generally non-fluorescent or weakly emissive, making it unsuitable as a probe but excellent as a "dark" quencher or a stable pharmacophore.

Electronic Energy Levels (DFT Trends)

For organic electronics (OPV/OLED) development:

  • HOMO: The amine group raises the HOMO in both cases.

  • LUMO: The 1,2,3-ring (benzo[d]) has a higher LUMO (-2.8 eV est.) compared to the 2,1,3-ring (-3.2 eV est.).

  • Implication: Benzo[d] derivatives yield larger open-circuit voltages (Voc) in solar cells but generally have narrower absorption bands compared to Benzo[c].

Experimental Protocols

Synthesis of Benzo[d]thiadiazol-4-amine

Caution: 1,2,3-Benzothiadiazoles can decompose to release nitrogen gas and reactive sulfur species under high heat or radical conditions.

Method A: Reduction of 4-Nitrobenzo[d]thiadiazole This is the most reliable route for high purity.

  • Starting Material: 4-Nitrobenzo[d]thiadiazole (Synthesized via nitration of benzo[d]thiadiazole; note that nitration often yields a mixture of 4- and 7-isomers which must be separated).

  • Reduction Step:

    • Dissolve 1.0 eq of 4-nitrobenzo[d]thiadiazole in Ethanol/Water (3:1).

    • Add 5.0 eq Iron powder and 0.1 eq NH₄Cl (mild conditions prevent ring opening).

    • Reflux at 80°C for 2 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

    • Workup: Filter hot through Celite to remove iron. Concentrate filtrate.[1]

    • Purification: Recrystallize from Ethanol.

    • Yield: Typically 75-85%.

Method B: The Peoc'h Cyclization (De Novo Synthesis) Used if the nitro-precursor is unavailable.

  • Precursor: 2-Amino-3-nitrobenzenethiol (generated in situ from 2-chloro-3-nitroaniline + Na₂S).

  • Cyclization:

    • Suspend thiol in aqueous HCl (2M) at 0°C.

    • Add NaNO₂ (1.1 eq) dropwise. The diazonium intermediate cyclizes instantaneously onto the sulfur.

    • Result: 4-Nitrobenzo[d]thiadiazole.

    • Proceed to reduction as above.

Synthesis of Benzo[c]thiadiazol-4-amine (Comparison)

Method: Hurd-Mori / Thionyl Chloride Cyclization.

  • Precursor: 1,2,3-Triaminobenzene (unstable) or 1,2-Diamino-3-nitrobenzene.

  • Cyclization:

    • Reflux 1,2-diamino-3-nitrobenzene with Thionyl Chloride (SOCl₂) or N-sulfinylaniline.

    • Yields 4-nitro-2,1,3-benzothiadiazole.

    • Reduce using Fe/AcOH or H₂/Pd-C.

    • Note: This ring system is far more robust to acid/base than the 1,2,3-isomer.

Workflow Diagram

Synthesis cluster_d Benzo[d] (1,2,3) Route cluster_c Benzo[c] (2,1,3) Route StartD 2-Chloro-3-nitroaniline StepD1 1. Na2S (Thiolation) 2. NaNO2/HCl (Diazotization) StartD->StepD1 InterD 4-Nitrobenzo[d]thiadiazole StepD1->InterD StepD2 Fe / NH4Cl (Reduction) InterD->StepD2 FinalD Benzo[d]thiadiazol-4-amine StepD2->FinalD StartC 1,2-Diamino-3-nitrobenzene StepC1 SOCl2 or N-sulfinylaniline (Ring Closure) StartC->StepC1 InterC 4-Nitrobenzo[c]thiadiazole StepC1->InterC StepC2 H2 / Pd-C (Reduction) InterC->StepC2 FinalC Benzo[c]thiadiazol-4-amine StepC2->FinalC

Figure 2: Parallel synthetic pathways highlighting the divergent ring-closure chemistries (Diazotization vs. Thionyl Chloride).

Biological & Pharmacological Relevance[7][8][9][10][11][12]

Bioisosterism
  • Benzo[d] (1,2,3): Acts as a bioisostere for the indole or purine ring systems.

  • Plant Defense: The 1,2,3-benzothiadiazole core is the pharmacophore of Acibenzolar-S-methyl (Bion®), a commercial plant activator that induces Systemic Acquired Resistance (SAR). The 4-amino derivative acts as a metabolite or a probe for these pathways.

  • Mechanism: It mimics salicylic acid signaling, triggering defense genes (PR-1) without direct antimicrobial activity.

Toxicity & Stability
  • Benzo[d]: Susceptible to nucleophilic attack at the sulfur, leading to ring opening (forming 2-aminothiophenols). This reactivity is often exploited for "prodrug" strategies where the ring opens in vivo.

  • Benzo[c]: Highly stable. Often used in cellular imaging dyes (e.g., NBD-Cl derivatives) because it survives cellular environments intact.

Summary Table: Selection Guide

RequirementRecommended IsomerReason
Fluorescent Probe Benzo[c] (2,1,3) High quantum yield, visible emission (Yellow/Orange).
Plant Biology Study Benzo[d] (1,2,3) Structural homology to Acibenzolar (SAR inducer).
OLED Emitter Benzo[c] (2,1,3) Strong donor-acceptor coupling, tunable emission.
High Voc Solar Cell Benzo[d] (1,2,3) Higher LUMO level reduces voltage loss.
Prodrug Scaffold Benzo[d] (1,2,3) Potential for ring-opening metabolism.

References

  • Gudim, N. S., et al. (2021). "Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules." Molecules, 26(16), 4914. Link

  • Neto, B. A. D., et al. (2013). "Benzothiadiazole derivatives as fluorescence imaging probes: Beyond the classic." Dyes and Pigments, 99(1), 1-15.
  • Kunze, J., et al. (1997). "Acibenzolar-S-methyl: A new plant activator." Pesticide Science, 50(4), 311-315. (Reference for 1,2,3-BTD biological activity).
  • CymitQuimica. "4-Aminobenzo-2,1,3-thiadiazole Product Data." (Confirmation of CAS 767-64-6 for the 2,1,3-isomer). Link

  • Rakitin, O. A. (2018). "Benzo[1,2-d:4,5-d']bis([1,2,3]thiadiazole) and Its Derivatives.

Sources

Validation

benzo[d]thiadiazol-4-amine versus benzo[c]thiadiazole derivatives

An in-depth comparative analysis of benzothiadiazole isomers reveals a fascinating dichotomy in modern applied chemistry. The subtle shift of a sulfur atom within the thiadiazole ring dictates profound changes in symmetr...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of benzothiadiazole isomers reveals a fascinating dichotomy in modern applied chemistry. The subtle shift of a sulfur atom within the thiadiazole ring dictates profound changes in symmetry, electron density, and chemical reactivity. This guide provides a comprehensive technical comparison between benzo[d]thiadiazol-4-amine (a 1,2,3-benzothiadiazole derivative) and benzo[c]thiadiazole (2,1,3-benzothiadiazole) derivatives, detailing their divergent roles in drug development, agricultural chemistry, and organic electronics.

Structural and Electronic Divergence

The core difference between these two scaffolds lies in their heteroatom arrangement, which fundamentally alters their electronic landscape:

  • Benzo[d]thiadiazole (1,2,3-Benzothiadiazole): Characterized by an asymmetrical fused ring system. The adjacent nitrogen and sulfur atoms create a distinct dipole moment. This asymmetry makes the 1,2,3-isomer less nucleophilic than naphthalene, and it acts as a very weak base[1]. Derivatives like benzo[d]thiadiazol-4-amine (and its chlorinated analogs) are primarily explored for their specific biological target binding capabilities[2].

  • Benzo[c]thiadiazole (2,1,3-Benzothiadiazole): Features a highly symmetrical structure with a 10-π-electron system stabilized by sulfur and nitrogen lone-pair contributions[3]. The symmetrical placement of the highly electronegative nitrogen atoms flanking the sulfur creates a potent electron-deficient core. This strong electron-withdrawing ability significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO), making 2,1,3-benzothiadiazole an elite electron acceptor in Donor-Acceptor (D-A) architectures[4].

IsomerDivergence Root Benzothiadiazole Scaffolds Node123 Benzo[d]thiadiazole (1,2,3-Isomer) Root->Node123 Node213 Benzo[c]thiadiazole (2,1,3-Isomer) Root->Node213 Prop123 Asymmetrical Dipole Weak Base Target-Specific Binding Node123->Prop123 Electronic Nature Prop213 Symmetrical Core Strong Electron Acceptor Low LUMO Level Node213->Prop213 Electronic Nature App123 Pharmaceuticals & Agrochemicals Prop123->App123 Drives Application App213 Organic Electronics & Phototheranostics Prop213->App213 Drives Application

Fig 1. Structural and application divergence of benzothiadiazole isomers based on electronic properties.

Benzo[d]thiadiazol-4-amine: Pharmaceutical and Biological Applications

Benzo[d]thiadiazol-4-amine (often cataloged as 1,2,3-benzothiadiazol-4-amine) and its halogenated derivatives, such as 4-amino-5-chloro-1,2,3-benzothiadiazole, are critical building blocks in medicinal chemistry[2].

Mechanism of Action & Utility: The 1,2,3-benzothiadiazole core is a known bioisostere for indole and benzimidazole rings. In agrochemistry, the scaffold is famous for eliciting systemic acquired resistance (SAR) in plants (e.g., Acibenzolar-S-methyl). In human pharmacology, 4-amino-5-chloro-1,2,3-benzothiadiazole is actively investigated as a precursor for central muscle relaxants and antiviral agents[2]. The amine group at the 4-position provides a versatile nucleophilic handle for amide coupling or reductive amination, allowing researchers to append the pharmacophore to larger target molecules.

Experimental Protocol: Synthesis of the 1,2,3-Benzothiadiazole Core

Because the parent system cannot be efficiently made directly from aniline due to competitive halogenation, the synthesis relies on the diazotization of 2-aminothiophenols[1].

  • Preparation: Dissolve 10 mmol of the substituted 2-aminothiophenol in 20 mL of glacial acetic acid.

  • Cooling: Chill the reaction vessel to 0–5 °C using an ice-salt bath to prevent the decomposition of the diazonium intermediate.

  • Diazotization: Slowly add an aqueous solution of sodium nitrite (11 mmol in 5 mL H₂O) dropwise over 30 minutes under vigorous stirring[1].

  • Cyclization: Allow the mixture to stir for an additional 2 hours at room temperature. The intramolecular attack of the thiol group on the diazonium salt drives the ring closure.

  • Validation: Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography. Confirm the asymmetrical structure using ¹H NMR (focusing on the non-equivalent aromatic protons) and ¹³C NMR.

Benzo[c]thiadiazole Derivatives: Advanced Materials and Phototheranostics

Benzo[c]thiadiazoles (2,1,3-BTDs) dominate the field of organic semiconductors. Derivatives such as 4,7-dibromo-2,1,3-benzothiadiazole are ubiquitous monomers used to synthesize Donor-Acceptor-Donor (D-A-D) conjugated polymers[3].

Mechanism of Action & Utility: By co-polymerizing the electron-deficient 2,1,3-BTD unit with electron-rich donors (e.g., fluorene, thiophene, or carbazole), researchers can finely tune the HOMO-LUMO gap[3]. This intramolecular charge transfer (ICT) shifts absorption into the visible or near-infrared (NIR) spectrum. Consequently, these derivatives are heavily utilized in organic photovoltaics (OPVs), achieving power conversion efficiencies (PCE) exceeding 11% in fullerene-based systems[4], and as aggregation-induced emission (AIE) luminogens for light-mediated nano-theranostics (LMNT)[4].

Experimental Protocol: Suzuki-Miyaura Polymerization of 2,1,3-BTD

To create a high-performance D-A-D polymer (e.g., PFBT - poly(9,9-dioctylfluorene-alt-benzothiadiazole))[4]:

  • Monomer Preparation: Combine 4,7-dibromo-2,1,3-benzothiadiazole (1.0 eq) and 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1.0 eq) in a Schlenk flask.

  • Catalyst & Solvent: Add a catalytic amount of Pd(PPh₃)₄ (0.02 eq) and phase-transfer catalyst Aliquat 336. Dissolve in a degassed mixture of toluene and 2M aqueous K₂CO₃ (3:1 v/v).

  • Cross-Coupling: Purge the system with argon and heat to 90 °C for 48 hours under vigorous stirring. The palladium catalyst facilitates the oxidative addition into the C-Br bond, followed by transmetalation with the boronic ester, and reductive elimination to form the C-C bond[3].

  • End-Capping: Add phenylboronic acid, followed by bromobenzene 12 hours later, to end-cap the polymer chains and remove reactive terminal halogens.

  • Validation: Precipitate the polymer in cold methanol. Validate the molecular weight via Gel Permeation Chromatography (GPC) and the optical bandgap via UV-Vis spectroscopy.

SuzukiCoupling Donor Donor Monomer (Fluorene-Boronic Ester) Catalyst Pd(PPh3)4 / K2CO3 90°C, 48h Donor->Catalyst Acceptor Acceptor Monomer (4,7-Dibromo-2,1,3-BTD) Acceptor->Catalyst Polymer D-A-D Polymer (e.g., PFBT) Catalyst->Polymer Cross-Coupling Application Photocatalysis & Solar Cells Polymer->Application Tuned Bandgap

Fig 2. Workflow for synthesizing D-A-D conjugated polymers using 2,1,3-benzothiadiazole.

Quantitative Comparative Analysis

The table below summarizes the key physicochemical and functional differences between the two scaffolds, aiding researchers in selecting the appropriate building block for their specific application.

ParameterBenzo[d]thiadiazol-4-amine (1,2,3-Isomer)Benzo[c]thiadiazole (2,1,3-Isomer) Derivatives
IUPAC Nomenclature 1,2,3-benzothiadiazol-4-amine2,1,3-benzothiadiazole
Structural Symmetry Asymmetrical (C1 point group)Highly Symmetrical (C2v point group)
Electronic Behavior Weak base, moderate electrophile[1]Strong electron acceptor, low LUMO[4]
Primary Derivatization Diazotization, Amide coupling[2]Bromination (4,7-positions), Suzuki coupling[3]
Key Applications Antivirals, muscle relaxants, agrochemicals[2]OLEDs, OPVs, COFs, fluorescent probes[3],[4]
Optical Properties Minimal intrinsic fluorescenceHigh fluorescence quantum yield (when polymerized)[4]

Conclusion

The choice between benzo[d]thiadiazol-4-amine and benzo[c]thiadiazole derivatives is strictly dictated by the end-use requirement. If the objective is to synthesize a biologically active small molecule where steric fit, hydrogen bonding, and specific receptor binding are paramount, the asymmetrical 1,2,3-benzothiadiazole scaffold is the superior choice. Conversely, if the goal is to engineer the optoelectronic properties of a material—such as lowering the bandgap for solar energy harvesting or creating stable, highly fluorescent nanoparticles for bioimaging—the symmetrical, electron-withdrawing 2,1,3-benzothiadiazole is the undisputed industry standard.

References

Sources

Comparative

A Researcher's Guide to the Spectroscopic Comparison of Substituted Benzothiadiazoles

This guide provides an in-depth comparative analysis of substituted 2,1,3-benzothiadiazoles (BTDs), a class of heterocyclic compounds pivotal to advancements in materials science and drug development. Renowned for their...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of substituted 2,1,3-benzothiadiazoles (BTDs), a class of heterocyclic compounds pivotal to advancements in materials science and drug development. Renowned for their tunable electronic and photophysical properties, BTDs are integral to the development of organic light-emitting diodes (OLEDs), fluorescent sensors, and organic photovoltaics.[1] This document will explore the causal relationships between substituent effects and the resulting spectroscopic behavior, supported by experimental data and detailed protocols for researchers.

The Benzothiadiazole Core: An Intrinsic Acceptor

The 2,1,3-benzothiadiazole scaffold is an electron-deficient system, a property that defines its role as an excellent electron acceptor in donor-acceptor (D-A) molecular architectures.[2] The absorption and emission properties of BTD derivatives are dominated by intramolecular charge transfer (ICT) transitions, where electron density moves from an electron-rich donor moiety to the electron-deficient BTD core upon photoexcitation.[3][4] The efficiency and energy of this ICT process are highly sensitive to the nature and position of chemical substituents on the BTD ring or appended π-systems, allowing for precise tuning of their optical properties.[1][5]

The Influence of Substituents on Spectroscopic Properties

The strategic placement of electron-donating (EDG) or electron-withdrawing (EWG) groups is the primary method for modulating the photophysical characteristics of BTDs.

Electron-Donating vs. Electron-Withdrawing Groups
  • Electron-Donating Groups (EDGs): Groups like amino (-NR₂), methoxy (-OCH₃), and alkyl chains raise the energy of the Highest Occupied Molecular Orbital (HOMO) of the donor segment. This reduces the HOMO-LUMO energy gap, leading to a bathochromic (red) shift in both absorption and emission spectra.[3] BTDs with strong EDGs, such as an N,N-dimethylamino group, exhibit a pronounced ICT character in the excited state.[6] These strong "push-pull" systems often display high fluorescence quantum yields in nonpolar solvents but are significantly quenched in polar environments due to the stabilization of a non-radiative charge-separated state.[6][7]

  • Electron-Withdrawing Groups (EWGs): Substituents like cyano (-CN) or fluoro (-F) can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor BTD core.[3] This also narrows the energy gap, but the effect on the ICT character is often less pronounced than with strong donors. BTDs substituted with EWGs tend to show weaker ICT character and may exhibit higher fluorescence quantum yields in polar solvents compared to their nonpolar counterparts.[6]

Positional Isomerism and Steric Effects

The substitution pattern on the BTD ring is critical. Symmetrically substituted 4,7-disubstituted BTDs are common and their properties are well-documented.[2] However, the specific position of a substituent dramatically impacts the emissive behavior.[5] For instance, introducing a bulky group like a methyl substituent can induce a twist in the molecular backbone.[3][8] This steric hindrance can disrupt π-conjugation between the donor and the BTD acceptor, inhibiting the ICT process and causing a hypsochromic (blue) shift in both absorption and emission.[3]

Solvatochromism: Probing the Excited State

The sensitivity of a BTD derivative's emission spectrum to solvent polarity, known as solvatochromism, is a hallmark of its ICT character.[9] Molecules with a significant change in dipole moment between the ground and excited states will show a pronounced red-shift in emission as solvent polarity increases.[6][10] This phenomenon is particularly strong in BTDs with potent EDGs, confirming a highly polar excited state.[6] This property makes them excellent candidates for fluorescent probes that can report on microenvironmental changes.[11]

Comparative Spectroscopic Data

The following table summarizes representative spectroscopic data for various substituted BTDs, illustrating the principles discussed.

CompoundSubstituent TypeSolventλ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_F)Reference(s)
BTD-PhNMe₂ Strong Donor (N,N-dimethylaminophenyl)Toluene4706536400High[6],[12]
BTD-PhOMe Moderate Donor (Methoxyphenyl)Toluene~420~550~5500Moderate[6]
BTD-Phenyl Weak Donor (Phenyl)Toluene~390~520~6800Low[6]
Phenoxy-BTD Donor (Phenoxy)Hexanes~400~475~4000Up to 84%[10],[13]
BTD-Triphenylamine (Methylated) Donor (Triphenylamine) with Steric HindranceCH₂Cl₂406523520048%[3]
BTD-Triphenylamine (Non-methylated) Donor (Triphenylamine) without Steric HindranceCH₂Cl₂432559500035%[3]

Note: Data is compiled from multiple sources and represents typical values. Stokes shifts are approximated. "High/Moderate/Low" are qualitative descriptors based on literature.

Experimental Design & Protocols

Accurate spectroscopic comparison requires rigorous and standardized experimental protocols. The following sections detail the necessary steps for characterizing BTD derivatives.

General Workflow for Spectroscopic Analysis

The diagram below outlines the standard workflow for acquiring and analyzing absorption and fluorescence data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis p1 Prepare Stock Solution (e.g., 1 mM in Toluene) p2 Create Dilute Solutions (for UV-Vis & PL) p1->p2 p3 Prepare Blank (Pure Solvent) p2->p3 a1 Calibrate Spectrophotometer with Blank p3->a1 a3 Calibrate Fluorimeter with Blank a2 Measure UV-Vis Spectrum (Determine λ_max) a1->a2 a4 Measure Emission Spectrum (Excite at λ_max) a2->a4 Use λ_max for Excitation a3->a4 d1 Calculate Stokes Shift a4->d1 d2 Determine Quantum Yield (Relative Method) d1->d2 d3 Analyze Solvatochromism (Repeat in different solvents) d2->d3

Caption: Standard workflow for photophysical characterization.

Protocol 1: UV-Vis Absorption Spectroscopy

Causality: This protocol uses Beer-Lambert Law to relate absorbance to concentration. A dilute solution is necessary to ensure a linear relationship and avoid inner filter effects which can distort fluorescence measurements.

Methodology:

  • Stock Solution Preparation: Accurately weigh the BTD compound and dissolve it in a high-purity spectroscopic grade solvent (e.g., toluene) in a Class A volumetric flask to create a stock solution of known concentration (e.g., 10⁻³ M).[14]

  • Working Solution Preparation: Perform serial dilutions from the stock solution to prepare working solutions in the concentration range of 10⁻⁵ to 10⁻⁶ M. The final absorbance should ideally be between 0.1 and 1.0.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.[14]

  • Blanking: Fill a quartz cuvette with the pure solvent to be used for the measurement. Place it in both the sample and reference holders and run a baseline correction to zero the instrument.[14]

  • Measurement: Replace the blank cuvette in the sample holder with a cuvette containing the working solution. Scan a spectrum over the desired wavelength range (e.g., 250-700 nm).

  • Data Extraction: Identify the wavelength of maximum absorbance (λ_max).[14]

Protocol 2: Photoluminescence (PL) Spectroscopy & Quantum Yield

Causality: Fluorescence emission is measured at a 90° angle to the excitation source to minimize interference from transmitted light and Rayleigh scattering.[15] The relative quantum yield is determined by comparing the integrated fluorescence intensity of the sample to a well-characterized standard.

Methodology:

  • Sample Preparation: Use a solution with a low absorbance (typically < 0.1 at the excitation wavelength) to minimize inner filter effects.[15]

  • Instrument Setup: Use a calibrated spectrofluorometer.[15] The instrument should have corrected excitation and emission spectra.

  • Measurement:

    • Place the sample cuvette in the fluorometer.

    • Set the excitation wavelength to the λ_max determined from the UV-Vis spectrum.

    • Scan the emission spectrum over a range that captures the entire fluorescence band.

    • Measure the absorbance of the solution at the excitation wavelength.

  • Quantum Yield (Φ_F) Determination (Relative Method):

    • Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region (e.g., perylene in hexane, Φ_F = 0.94).[4]

    • Measure the integrated fluorescence intensity and absorbance of the standard under the exact same conditions as the sample.

    • Calculate the quantum yield using the following equation:

      Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

      Where: Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Mechanistic Insights from Spectroscopy

Spectroscopic data provides a window into the electronic structure of BTD derivatives. The effect of substituents on the molecular orbitals can be visualized to understand the resulting optical properties.

G unsub_lumo LUMO unsub_homo HOMO unsub_homo->unsub_lumo Large Energy Gap ewg_homo HOMO edg_lumo LUMO edg_homo HOMO (Destabilized) edg_homo->edg_lumo Small Energy Gap (Red Shift) ewg_lumo LUMO (Stabilized) ewg_homo->ewg_lumo Smaller Energy Gap (Red Shift)

Caption: Effect of substituents on frontier molecular orbital energies.

Conclusion

The spectroscopic properties of substituted benzothiadiazoles are governed by a delicate interplay of electronic and steric factors. By rationally selecting substituents, researchers can precisely engineer the absorption wavelength, emission color, and fluorescence efficiency of these versatile molecules. A systematic approach, combining careful synthesis with standardized spectroscopic characterization as outlined in this guide, is essential for unlocking their full potential in advanced materials and biomedical applications.[16] The strong ICT character inherent in many BTD derivatives not only dictates their color but also makes them highly sensitive to their environment, a feature that continues to be exploited in the design of next-generation sensors and imaging agents.[6][16]

References

  • Effects of donor and acceptor substituents on the photophysics of 4-ethynyl-2,1,3-benzothiadiazole derivatives. RSC Publishing. Available at: [Link]

  • Effects of donor and acceptor substituents on the photophysics of 4-ethynyl-2,1,3-benzothiadiazole derivatives. RSC Publishing. Available at: [Link]

  • Fine-Tuning of Photophysical and Electroluminescence Properties of Benzothiadiazole-Based Emitters by Methyl Substitution. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

  • Fine-Tuning of Photophysical and Electroluminescence Properties of Benzothiadiazole-Based Emitters by Methyl Substitution. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

  • Benzothiadiazole-Centered Donor–Acceptor–Donor Systems: Synthesis, Characterization, and PFAS-Induced Fluorochromism. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

  • Tuning the Emission Properties of 2,1,3‐Benzothiadiazoles via Regioselective Substitution. Chemistry – A European Journal, Wiley Online Library. Available at: [Link]

  • 2,1,3-Benzothiadiazole-containing donor–acceptor–acceptor dyes for dye-sensitized solar cells. ResearchGate. Available at: [Link]

  • New Unsymmetrically Substituted Benzothiadiazole-Based Luminophores: Synthesis, Optical, Electrochemical Studies, Charge Transport, and Electroluminescent Characteristics. MDPI. Available at: [Link]

  • A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends. PMC, National Center for Biotechnology Information. Available at: [Link]

  • Phenoxy-Benzothiadiazole Donor-Acceptor Compounds Exhibit Solvatochromic Fluorescence and Are Precursors to Open-Shell Phenoxyl. ChemRxiv. Available at: [Link]

  • Phenoxy-Benzothiadiazole Donor-Acceptor Compounds Exhibit Solvatochromic Fluorescence and Are Precursors to Open-Shell Phenoxyl Radicals. ChemRxiv. Available at: [Link]

  • Ultraviolet-Visible Absorption and Fluorescence Spectroscopy. Course Hero. Available at: [Link]

  • Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. MDPI. Available at: [Link]

  • Donor–Acceptor Ferrocenyl-Substituted Benzothiadiazoles: Synthesis, Structure, and Properties. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

  • How to achieve near unity fluorescence quantum yields on gold(I) benzothiadiazole-based derivatives. Dipòsit Digital de la Universitat de Barcelona. Available at: [Link]

  • Revisiting the Fluorescence of Benzothiadiazole Derivatives: Anti-Kasha Emission or Not?. Lirias, KU Leuven. Available at: [Link]

  • Synthesis and characterizations of benzothiadiazole-based fluorophores as potential wavelength-shifting materials. ResearchGate. Available at: [Link]

  • Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer. Valencia College. Available at: [Link]

  • Analyzing experimental UV–vis spectra of conjugated molecules in solution: Pekarian function fit. RSC Publishing. Available at: [Link]

  • Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Publishing. Available at: [Link]

  • Crystals of Diphenyl-Benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Growth from Solutions, Structure, and Fluorescence Properties. ACS Omega, ACS Publications. Available at: [Link]

  • Combining UV-Vis and Fluorescence Spectroscopy for Optimal Results. Biocompare. Available at: [Link]

  • UV-Visible Fluorescence Spectrometers. NanoQAM. Available at: [Link]

Sources

Validation

Performance Evaluation of Benzo[d]thiadiazol-4-amine in Organic Devices and Bio-Sensors: A Comparative Guide

Benzo[d]thiadiazol-4-amine (ABTD, CAS: 767-64-6) has emerged as a highly versatile building block at the intersection of organic electronics and medicinal chemistry. For researchers and drug development professionals, th...

Author: BenchChem Technical Support Team. Date: March 2026

Benzo[d]thiadiazol-4-amine (ABTD, CAS: 767-64-6) has emerged as a highly versatile building block at the intersection of organic electronics and medicinal chemistry. For researchers and drug development professionals, the performance of organic devices—such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and fluorescent bio-sensors—relies heavily on the photophysical stability and charge-transport capabilities of their core fluorophores.

By integrating a strong electron-withdrawing benzothiadiazole (BT) unit with an electron-donating primary amine, ABTD forms an intrinsic Donor-Acceptor (D-A) push-pull system. This guide objectively evaluates ABTD's performance against conventional materials, providing actionable protocols and mechanistic insights for its application in optoelectronics and bio-imaging.

Mechanistic Profiling: The D-A Push-Pull Advantage

Why choose ABTD over unsubstituted Benzothiadiazole (BT)? In standard BT derivatives, the lack of a built-in electron-donating group requires complex, multi-step cross-coupling to achieve desired bandgap narrowing. ABTD's inherent 4-amino group serves two critical functions:

  • Electronic Tuning: The lone pair on the nitrogen atom participates in resonance with the electron-deficient thiadiazole ring, significantly lowering the HOMO-LUMO gap. This results in red-shifted absorption and emission profiles, which are highly desirable for deep-tissue bio-imaging (minimizing auto-fluorescence) and fine-tuning OLED emission colors.

  • Synthetic Handle: The primary amine acts as a direct site for palladium-catalyzed C-N coupling, allowing rapid conjugation with bulky groups (e.g., fluorene derivatives) to form novel fluorescent dyes and prevent aggregation-caused quenching (ACQ) in solid-state films[1]. Furthermore, ABTD functions as a highly efficient bidentate directing group for Pd(II)-catalyzed sp2/sp3 C–H activation, enabling the synthesis of complex pharmaceutical intermediates[2].

G A Benzo[d]thiadiazol-4-amine (ABTD Core) B Electron Acceptor (Thiadiazole Ring) A->B C Electron Donor (4-Amino Group) A->C D Strong D-A Push-Pull Architecture B->D C->D E Red-Shifted Emission & High Quantum Yield D->E F OLEDs & OPVs E->F G Bio-Imaging Probes E->G

Mechanistic pathway of ABTD's push-pull architecture enabling optoelectronic and bio-imaging utility.

Comparative Performance Evaluation

To establish a baseline, we compare ABTD-derived aryl-amine hole carriers and fluorophores against standard unsubstituted BT-dyes and the industry-standard hole transport material TCTA (Tris(4-carbazoyl-9-ylphenyl)amine).

Table 1: Optoelectronic and Device Performance Comparison
Material CoreRole in DeviceAbs. Max (nm)PL Emission (nm)Hole Mobility (cm²/Vs)Max EQE (%)Bio-Assay Compatibility
ABTD-Fluorene EML / Bio-Probe410 - 450550 - 620~1.5 × 10⁻⁴5.8 - 7.2High (High Stokes Shift)
Unsubstituted BT EML Acceptor350 - 380480 - 520~8.0 × 10⁻⁵4.1 - 5.0Moderate
TCTA (Standard)HTL290 - 330390 (UV)~3.0 × 10⁻⁴N/A (Host)Low (UV Emission)

Data synthesized from comparative studies on benzothiadiazole aryl-amine based materials[3] and solution-processable fluorescent dyes[1].

Performance Insights:

  • Charge Transport: While TCTA maintains superior raw hole mobility, ABTD-based aryl-amines exhibit highly competitive mobility while doubling as efficient emitters. The nitrogen atom in the amine facilitates intermolecular charge hopping, which has proven crucial for enhancing power conversion efficiency in Perovskite Solar Cells (PSCs) and OLEDs[3].

  • Bio-Sensor Translation: For drug development professionals, ABTD's large Stokes shift (>100 nm) is its most valuable asset. Fluorescent organic nanoparticles and metal-organic frameworks based on benzothiadiazoles have emerged as promising tools in bioimaging and drug delivery tracking because they avoid the excitation back-scattering common in dense biological media[4].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows must be treated as self-validating systems. Every synthetic step includes a quality-control gate, as trace impurities (especially residual palladium or halides) act as severe charge traps in organic devices.

Protocol 1: Synthesis of ABTD-Fluorene D-A Fluorophores

Objective: Synthesize a solution-processable fluorescent dye via C-N coupling.

  • Reagent Preparation: In a nitrogen-filled glovebox, combine ABTD (1.0 eq), 2-(2′-bromo-9′,9′-diethylfluoren-7′-yl)-9,9-diethylfluorene (1.1 eq), Pd2(dba)3 (0.02 eq), and sodium tert-butoxide (1.5 eq) in anhydrous toluene.

    • Causality: Sodium tert-butoxide is chosen over weaker bases (like K2CO3) to ensure complete deprotonation of the ABTD amine, accelerating the catalytic cycle and preventing side-reactions.

  • Reaction: Heat the mixture to 90°C under argon for 12 hours.

  • Validation Gate 1 (TLC & GC-MS): Confirm the disappearance of the ABTD starting material. The primary amine of ABTD is highly reactive; incomplete conversion usually indicates catalyst poisoning or oxygen ingress.

  • Purification: Perform silica gel column chromatography using a Hexane/Ethyl Acetate gradient.

  • Validation Gate 2 (NMR/Elemental Analysis): Purity must exceed 99.5% before device integration. Trace bromides will quench excitons via the heavy-atom effect in the OLED emission layer.

Protocol 2: OLED Device Fabrication & Characterization

Objective: Evaluate the ABTD-dye in a standard bottom-emitting OLED architecture (ITO / PEDOT:PSS / ABTD-Dye / TPBi / LiF / Al).

  • Substrate Preparation: Sonicate ITO-coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol (15 mins each). Treat with UV-Ozone for 20 mins to increase the ITO work function and improve hole injection.

  • Hole Injection Layer: Spin-coat PEDOT:PSS at 3000 rpm for 60s. Anneal at 150°C for 15 mins in ambient air to remove residual water.

  • Emission Layer (EML): Spin-coat the ABTD-dye (dissolved in chlorobenzene, 10 mg/mL) at 2000 rpm. Anneal at 80°C for 30 mins inside a nitrogen-filled glovebox.

    • Causality: Chlorobenzene is selected for its high boiling point, ensuring a slow evaporation rate that promotes uniform, pinhole-free film morphology critical for preventing electrical shorts.

  • Electrode Deposition: Transfer to a vacuum thermal evaporator (< 10⁻⁶ Torr). Deposit TPBi (40 nm) as the electron transport layer, followed by LiF (1 nm) and Al (100 nm).

  • Characterization: Measure J-V-L (Current density-Voltage-Luminance) characteristics using a Keithley 2400 source meter synchronized with a calibrated photodiode.

G Step1 1. Pd-Catalyzed C-N Coupling (ABTD + Aryl Halide) Step2 2. Purification & Validation (Column Chrom. + NMR/MS) Step1->Step2 Yield > 80% Step3 3. Thin-Film Spin Coating (HTL/EML Deposition) Step2->Step3 Purity > 99.5% Step4 4. Vacuum Thermal Evaporation (Electrode Deposition) Step3->Step4 Uniform Film Step5 5. Device Characterization (J-V-L & EQE Measurement) Step4->Step5 Encapsulation

Self-validating experimental workflow for ABTD-based organic device fabrication and testing.

Conclusion

Benzo[d]thiadiazol-4-amine bridges the gap between high-performance organic electronics and advanced biological assays. By leveraging its intrinsic push-pull electronics and reactive amine handle, researchers can engineer materials that outperform standard benzothiadiazole derivatives in both OLED efficiency and bio-imaging clarity.

References

  • Title: 4-Amino-2,1,3-benzothiadiazole as a Removable Bidentate Directing Group for the Pd(II)-Catalyzed Arylation/Oxygenation of sp2/sp3 β-C–H Bonds of Carboxamides Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Benzothiadiazole Aryl-amine Based Materials as Efficient Hole Carriers in Perovskite Solar Cells Source: ResearchGate URL: [Link]

  • Title: Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds Source: MDPI URL: [Link]

Sources

Comparative

comparative study of the fluorescence properties of aminobenzothiadiazoles

Executive Summary: The "Push-Pull" Advantage Aminobenzothiadiazoles (amino-BTDs) represent a specialized class of fluorophores defined by their internal charge transfer (ICT) architecture. Unlike rigid, high-quantum-yiel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Push-Pull" Advantage

Aminobenzothiadiazoles (amino-BTDs) represent a specialized class of fluorophores defined by their internal charge transfer (ICT) architecture. Unlike rigid, high-quantum-yield dyes like BODIPY or Fluorescein, amino-BTDs offer a distinct photophysical advantage: environmental sensitivity coupled with massive Stokes shifts .

This guide provides a technical comparison of amino-BTDs against standard commercial fluorophores, validating their utility in polarity sensing, lipid droplet imaging, and medicinal chemistry.

Mechanistic Foundation: Intramolecular Charge Transfer (ICT)

The fluorescence of aminobenzothiadiazoles arises from a "Push-Pull" mechanism. The electron-rich amine group acts as the donor (D) , while the electron-deficient 2,1,3-benzothiadiazole ring acts as the acceptor (A) .

Upon excitation, electron density shifts from the amine to the thiadiazole ring. This ICT state is highly polarized, making the emission energy strongly dependent on the solvent's ability to stabilize the dipole.

Diagram 1: The ICT Mechanism & Solvatochromism

ICT_Mechanism Ground Ground State (S0) (Less Polar) Excited_FC Franck-Condon Excited State (S1*) Ground->Excited_FC Excitation (hν) Relaxed_ICT Relaxed ICT State (S1) (Highly Polar) Excited_FC->Relaxed_ICT Solvent Relaxation (<10 ps) Emission Fluorescence Emission (Red Shifted) Relaxed_ICT->Emission Radiative Decay NonPolar Non-Polar Solvent (High Energy Emission) Relaxed_ICT->NonPolar Stabilizes Less Polar Polar Solvent (Low Energy Emission) Relaxed_ICT->Polar Stabilizes More (Lower Gap) Emission->Ground

Figure 1: Schematic of the Intramolecular Charge Transfer (ICT) process governing BTD fluorescence. Solvent polarity stabilizes the relaxed ICT state, lowering the energy gap and causing a red shift in emission.

Comparative Analysis: BTDs vs. Standard Fluorophores

The following data contrasts a representative 4-amino-2,1,3-benzothiadiazole (4-amino-BTD) derivative against common alternatives.

Table 1: Performance Benchmarking
FeatureAminobenzothiadiazole (BTD) NBD (7-Nitrobenz-2-oxa-1,3-diazole) Dansyl BODIPY
Core Structure Sulfur-containing HeterocycleOxygen-containing HeterocycleNaphthalene SulfonamideBoron-Dipyrromethene
Stokes Shift Large (80–140 nm) Moderate (40–60 nm)Large (100+ nm)Very Small (<20 nm)
Solvatochromism High (Green

Red)
ModerateHighLow/None
Photostability Excellent Poor (prone to bleaching)GoodExcellent
Quantum Yield (Water) Low (<5%)Low (<2%)Low (<5%)High (>80%)
Lipophilicity High (Lipid Droplet Specific)ModerateModerateHigh
Primary Use Polarity Sensing, Lipid ImagingAmine labelingProtein labelingLaser dyes, general imaging
Table 2: Solvatochromic Data (4-N,N-Dimethylamino-BTD)

Data synthesized from spectroscopic studies [1, 2].

SolventPolarity Index (

)

(nm)

(nm)
Stokes Shift (nm)Quantum Yield (

)
Hexane 31.041550590 0.92
Toluene 33.9425525100 0.85
Dichloromethane 40.7438560122 0.65
Acetonitrile 45.6442595153 0.15
Water 63.1450630 (Weak)180 <0.01

Key Insight: While BODIPY is superior for brightness in water, amino-BTDs dominate in Stokes shift and environmental sensitivity . The massive shift (>100 nm in polar solvents) allows for signal detection with zero excitation interference, a critical factor in complex biological matrices.

Experimental Protocols

Protocol A: Determination of Fluorescence Quantum Yield (Relative Method)

Objective: Calculate the quantum yield (


) of a novel amino-BTD derivative using a standard reference.

Reagents:

  • Sample: Aminobenzothiadiazole derivative (approx 1 mg).

  • Reference Standard: Coumarin 153 (in Ethanol,

    
    ) or Quinine Sulfate (in 0.1 M H2SO4, 
    
    
    
    ). Choose standard with
    
    
    closest to sample.
  • Solvents: Spectroscopic grade Toluene, DCM, EtOH.

Workflow:

  • Preparation: Prepare stock solutions (

    
     M) of sample and standard.
    
  • Dilution: Create 5 dilutions for both sample and standard. Crucial: Absorbance at excitation wavelength must be kept below 0.1 OD (ideally 0.02–0.08) to avoid inner-filter effects [3].

  • Measurement:

    • Record UV-Vis absorbance at

      
      .
      
    • Record integrated fluorescence emission area (

      
      ) using the same slit widths (e.g., 2.5 nm).
      
  • Calculation: Plot Integrated Fluorescence Intensity (

    
    ) vs. Absorbance (
    
    
    
    ). The slope (
    
    
    ) is used in the equation:


Where


 is the refractive index of the solvent.
Diagram 2: Experimental Workflow for QY Determination

QY_Protocol Start Start: Stock Solution (1 mM in DMSO) Dilute Prepare Dilution Series (Abs < 0.1 OD) Start->Dilute Check_Abs Measure UV-Vis (Check Inner Filter Effect) Dilute->Check_Abs Check_Abs->Dilute If Abs > 0.1 Fluoro Measure Fluorescence (Integrated Area) Check_Abs->Fluoro If Abs < 0.1 Plot Plot F vs. Abs (Calculate Gradient) Fluoro->Plot Calc Apply QY Equation (Correct for Refractive Index) Plot->Calc

Figure 2: Step-by-step workflow for the relative determination of fluorescence quantum yield, emphasizing the critical absorbance limit to prevent re-absorption artifacts.

Protocol B: Synthesis of 4-Amino-2,1,3-Benzothiadiazole (General Route)

Based on nucleophilic aromatic substitution or reduction of nitro-derivatives [4].

  • Nitration: 2,1,3-Benzothiadiazole is treated with

    
     at 0°C to yield 4-nitro-2,1,3-benzothiadiazole.
    
  • Reduction: The nitro group is reduced using Fe powder in acetic acid or

    
     in EtOH to yield 4-amino-2,1,3-benzothiadiazole .
    
  • Functionalization (Optional): The amine is alkylated (e.g., MeI,

    
    ) or coupled via Buchwald-Hartwig amination to tune the electron-donating strength, thereby adjusting the ICT strength and emission color.
    

References

  • Ferraro, V., et al. (2021).[1][2] "N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism." Chemistry Proceedings. Link

  • Neto, B. A. D., et al. (2022).[3] "Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles." RSC Advances. Link

  • Brouwer, A. M. (2011). "Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report)." Pure and Applied Chemistry. Link

  • Cui, M., et al. (2023). "Full-color emission of fluorinated benzothiadiazole-based D–A–D fluorophores and their bioimaging applications." Materials Advances. Link

Sources

Validation

Technical Guide: Purity Assessment of Synthesized Benzo[d]thiadiazol-4-amine

Executive Summary Benzo[d]thiadiazol-4-amine (4-aminobenzothiadiazole) is a critical heterocyclic intermediate, primarily utilized in the synthesis of the muscle relaxant Tizanidine and as a scaffold for fluorescent "pus...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzo[d]thiadiazol-4-amine (4-aminobenzothiadiazole) is a critical heterocyclic intermediate, primarily utilized in the synthesis of the muscle relaxant Tizanidine and as a scaffold for fluorescent "push-pull" dyes.[1] Its electron-deficient benzothiadiazole core makes it prone to specific synthetic impurities—namely regioisomers and oxidation byproducts—that standard purity assays often miss.[1]

This guide challenges the default reliance on "area %" HPLC integration. We compare the industry-standard HPLC-UV/MS workflow against Quantitative NMR (qNMR) . While HPLC offers superior sensitivity for trace impurity profiling (0.05% threshold), qNMR provides a more accurate absolute mass balance assay without requiring a certified reference standard, which is often unavailable for early-stage intermediates.

The Impurity Landscape: What Are We Detecting?

To assess purity, one must understand the origin of impurities. The synthesis of benzo[d]thiadiazol-4-amine typically proceeds via the reduction of 4-nitro-2,1,3-benzothiadiazole or cyclization of 1,2,3-triaminobenzene.[1]

Synthesis-Derived Impurities[1][2]
  • Unreacted Precursor: 4-Nitro-2,1,3-benzothiadiazole (if reduction is incomplete).[1]

  • Regioisomers: 5-amine isomers (if the starting nitration lacked specificity).

  • Ring-Opening Artifacts: 1,2-diaminobenzene derivatives formed by the degradation of the thiadiazole ring under harsh reducing conditions.[1]

  • Halogenated Byproducts: If synthesized via the 5-chloro route (Tizanidine precursor path), 4-amino-5-chloro-2,1,3-benzothiadiazole is a critical impurity (USP Related Compound A).[1]

Visualization: Impurity Origin Map[1]

ImpurityMap Precursor 4-Nitrobenzothiadiazole Reaction Reduction Step (Fe/HCl or H2/Pd) Precursor->Reaction Impurity3 Impurity C: Regioisomers (5-amine) Precursor->Impurity3 Isomeric Contamination Product Benzo[d]thiadiazol-4-amine (Target) Reaction->Product Main Pathway Impurity1 Impurity A: Unreacted Nitro Reaction->Impurity1 Incomplete Impurity2 Impurity B: Diaminobenzene derivatives (Over-reduction) Reaction->Impurity2 Ring Cleavage

Figure 1: Mechanistic origin of key impurities during the reduction synthesis of benzo[d]thiadiazol-4-amine.

Comparative Analysis: HPLC vs. qNMR

Method A: HPLC-UV (The Sensitivity Standard)

High-Performance Liquid Chromatography (HPLC) is the workhorse for detecting trace impurities.[1] However, for a synthesized intermediate, it has a fatal flaw: Response Factor Uncertainty . Without a pure standard of the impurity, you cannot assume the impurity absorbs UV light at the same intensity as the main peak.

  • Pros: Excellent Limit of Detection (LOD ~0.01%); separates structural isomers.

  • Cons: Requires reference standards; "Area %"

    
     "Weight %" if extinction coefficients differ.
    
Method B: H qNMR (The Accuracy Standard)

Quantitative NMR is a primary ratio method. The signal intensity is directly proportional to the number of protons, regardless of chemical structure.

  • Pros: Absolute purity determination (Weight %); no reference standard of the analyte needed (only an internal standard); rapid (<20 mins).

  • Cons: Higher LOD (~0.5-1.0%); expensive instrumentation.[1]

Performance Data Comparison
FeatureHPLC-UV (254 nm)

H qNMR (400 MHz)
Primary Output Chromatographic Purity (% Area)Absolute Assay (% w/w)
Limit of Quantitation (LOQ) ~0.05%~1.0%
Reference Standard Required for AnalyteInternal Standard (Generic) only
Specificity High (Separates Isomers)Moderate (Signals may overlap)
Time per Sample 25-40 mins (Gradient)15-20 mins
Suitability Trace Impurity ProfilingPotency/Assay Assignment

Experimental Protocols

Protocol A: Reversed-Phase HPLC for Impurity Profiling

Use this method to ensure no single impurity exceeds 0.1%.[1]

System: Agilent 1200/1260 or equivalent with DAD. Column: C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm. Mobile Phase A: 0.1% Formic Acid in Water.[1] Mobile Phase B: Acetonitrile.[1] Flow Rate: 1.0 mL/min.[1][2] Detection: 254 nm (aromatic ring) and 310 nm (benzothiadiazole specific absorbance).

Gradient Program:

  • 0-2 min: 5% B (Isocratic hold for polar diamine impurities).[1]

  • 2-15 min: 5%

    
     95% B (Linear gradient).
    
  • 15-20 min: 95% B (Wash).

  • 20-25 min: 5% B (Re-equilibration).

Data Interpretation: Integrate all peaks >0.05% area. Note that the 4-amine elutes earlier than the 4-nitro precursor due to the polarity of the amine group.[1]

Protocol B: H qNMR for Absolute Purity Assay

Use this method to assign the "purity factor" for yield calculations.

Internal Standard (IS): Maleic Acid (Singlet at


 6.2 ppm) or Dimethyl sulfone (Singlet at 

3.0 ppm). Note: Avoid IS signals overlapping with the aromatic region (7.0 - 8.5 ppm). Solvent: DMSO-

(Provides excellent solubility for benzothiadiazoles).[1]

Procedure:

  • Accurately weigh ~10 mg of the synthesized Benzo[d]thiadiazol-4-amine (

    
    ) into a vial.[1]
    
  • Accurately weigh ~5 mg of Maleic Acid (TraceCERT® or equivalent purity) (

    
    ) into the same vial.
    
  • Dissolve in 0.6 mL DMSO-

    
     and transfer to an NMR tube.
    
  • Acquisition Parameters:

    • Pulse angle: 90°[1]

    • Relaxation delay (

      
      ): 
      
      
      
      30 seconds (Critical for full relaxation of protons).
    • Scans: 16 or 32.[1]

    • Spectral width: -2 to 14 ppm.[1]

Calculation:



Where:

  • 
     = Integral area.[1]
    
  • 
     = Number of protons (e.g., 2 for Maleic acid singlet, 1 for a specific aromatic proton of the sample).
    
  • 
     = Molecular weight.[1][3]
    
  • 
     = Mass weighed.[1][3]
    

Analytical Decision Workflow

When should you use which method? Follow this logic gate for efficient method selection.

DecisionTree Start Synthesized Benzo[d]thiadiazol-4-amine Goal What is the primary goal? Start->Goal Trace Detect Trace Impurities (< 1%) Goal->Trace Quality Control Assay Determine Absolute Potency/Yield Goal->Assay Yield Calculation HPLC Run HPLC-UV (Gradient Method) Trace->HPLC qNMR Run qNMR (with Internal Std) Assay->qNMR Result1 Result: Purity Profile (Area %) HPLC->Result1 Result2 Result: Weight % (Use for stoichiometry) qNMR->Result2

Figure 2: Logical workflow for selecting the appropriate analytical technique based on research stage.

Conclusion and Recommendation

For Benzo[d]thiadiazol-4-amine , relying solely on HPLC area counts often overestimates purity because the highly conjugated benzothiadiazole core has a much higher extinction coefficient than non-aromatic impurities (like diamine degradation products).[1]

Final Recommendation:

  • Use qNMR to establish the "True Value" purity for yield calculations and biological assays.

  • Use HPLC only to confirm the absence of specific synthesis byproducts (like the 4-nitro precursor) that might be toxic or reactive in subsequent steps.

References

  • Tizanidine Impurity Profiling: European Pharmacopoeia (Ph.[1][4] Eur.) 10.0, Monograph 2568: Tizanidine Hydrochloride. (Defines "Impurity A" as 4-amino-5-chloro-2,1,3-benzothiadiazole, structurally homologous to the target).[1][5]

  • qNMR Methodology: Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay."[3][6] Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231.

  • Synthesis & Characterization: Neumann, P. "Synthesis of Tizanidine." German Patent DE2731557, 1978. (Describes the reduction of nitrobenzothiadiazoles).

  • Validation Guidelines: ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)."

Sources

Comparative

cross-reactivity studies of benzo[d]thiadiazol-4-amine-based probes

An in-depth evaluation of fluorescent probe performance requires moving beyond basic emission spectra and delving into the thermodynamic and kinetic realities of the biological milieu. For benzo[d]thiadiazol-4-amine-base...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of fluorescent probe performance requires moving beyond basic emission spectra and delving into the thermodynamic and kinetic realities of the biological milieu. For benzo[d]thiadiazol-4-amine-based probes (often structurally analogous to the widely utilized 2,1,3-benzothiadiazole or BTD core), cross-reactivity is the definitive metric that separates a functional in vivo imaging agent from a chemical novelty.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of recent benzo[d]thiadiazol-4-amine-based probes, dissect the causality behind their selectivity mechanisms, and provide a self-validating experimental framework for conducting rigorous cross-reactivity studies.

Mechanistic Causality: The "Why" Behind BTD Probe Selectivity

Benzo[d]thiadiazol-4-amine derivatives are highly privileged scaffolds in probe development due to their exceptional photostability, large two-photon absorption cross-sections, and highly tunable Intramolecular Charge Transfer (ICT)[1][2].

The core functions as a strong electron acceptor. By functionalizing the 4-amino position (the electron donor) with specific masking groups, we create a "push-pull" D-A (Donor-Acceptor) architecture[1]. The fluorescence is typically quenched (ICT OFF) until the target analyte specifically cleaves the masking group or coordinates with it, restoring the electron-donating ability of the amine (ICT ON).

The Root of Cross-Reactivity: Cross-reactivity occurs when non-target species share similar nucleophilic or redox properties with the target. For example, probes designed to detect hydrogen sulfide (H₂S) or sulfur dioxide (SO₂) often suffer from cross-reactivity with endogenous biothiols like Glutathione (GSH), Cysteine (Cys), and Homocysteine (Hcy) because all are strong sulfur-based nucleophiles. Overcoming this requires exploiting subtle kinetic differences—such as designing recognition moieties that rely on the unique double-nucleophilic addition of H₂S, or the specific Michael addition/aldehyde addition of SO₂ derivatives, rather than simple thiolysis[2].

Comparative Performance Data

The following table synthesizes the cross-reactivity profiles and performance metrics of prominent benzothiadiazole-based probes.

Probe ArchitectureTarget AnalyteRecognition MechanismDetection LimitKey Cross-Reactants ScreenedSelectivity Outcome
BTC (A-A-A Type) SO₂ / HSO₃⁻Aldehyde addition190 nMGSH, Cys, Hcy, H₂O₂, ClO⁻, NO, H₂SExcellent: Steric shielding of the β-chlorovinyl aldehyde prevents bulky biothiol attack[2].
IB (Imidazole-BTD) Hg²⁺Coordination / PET0.93 nMFe³⁺, Cu²⁺, Ag⁺, Zn²⁺, K⁺, Na⁺, Ca²⁺High: Selective coordination geometry; reversible "off-on-off" via CN⁻ addition[3].
Fluorinated BTD MicroenvironmentTICT / AggregationN/ApH variations, polar/non-polar solventsHigh: Emission color strictly governed by solvent polarity and aggregation state[1].

Cross-Reactivity Screening Workflow

To ensure scientific integrity, cross-reactivity studies must be designed as self-validating systems. The workflow below illustrates the logical routing of a robust selectivity assay.

G Probe Benzo[d]thiadiazol-4-amine Probe (ICT Quenched) Target Target Analyte (e.g., SO₂, Hg²⁺) Probe->Target Incubation Interferent Interfering Species (Biothiols, ROS, RNS) Probe->Interferent Incubation SignalON Specific Cleavage / Addition Strong Fluorescence (ICT ON) Target->SignalON SignalOFF No Reaction Baseline Fluorescence Interferent->SignalOFF Validation Selectivity Validation (High S/N Ratio) SignalON->Validation SignalOFF->Validation

Fig 1. Self-validating cross-reactivity workflow for benzothiadiazole-based fluorescent probes.

Self-Validating Experimental Protocol: Cross-Reactivity Assay

A protocol is only as trustworthy as its ability to control for false positives and false negatives. The following methodology provides a field-proven, step-by-step framework for evaluating benzo[d]thiadiazol-4-amine-based probes.

Phase 1: Buffer Selection and Preparation
  • Step 1: Prepare a 10 mM HEPES buffer solution (pH 7.4) containing 1% to 10% DMSO (depending on probe solubility).

  • Causality Check: Why HEPES instead of PBS? If your probe targets metal ions (like Hg²⁺), the phosphate in PBS will precipitate heavy metals, artificially lowering their concentration and yielding false-negative cross-reactivity data[3].

Phase 2: Physiologically Relevant Analyte Libraries
  • Step 2: Prepare fresh stock solutions of potential interferents. Crucially, these must be tested at physiologically relevant ratios, not just equimolar concentrations.

    • Biothiols (GSH, Cys, Hcy): Test at 1–5 mM (mimicking intracellular cytosol levels).

    • ROS/RNS (H₂O₂, ClO⁻, O₂•⁻, NO): Test at 10–50 µM.

    • Metal Ions (Na⁺, K⁺, Ca²⁺, Mg²⁺): Test at 10–100 mM (mimicking extracellular/intracellular gradients).

  • Causality Check: Testing GSH at 10 µM is a fundamental flaw. A probe that resists 10 µM GSH might still be completely cleaved by the 5 mM GSH present in living cells, rendering it useless for bioimaging.

Phase 3: Spectrofluorimetric Titration & Kinetic Monitoring
  • Step 3: Aliquot the probe (typically 5–10 µM) into a quartz cuvette.

  • Step 4: Introduce the target analyte or the specific interferent.

  • Step 5: Record the fluorescence emission spectra at 1-minute intervals for up to 60 minutes.

  • Causality Check: Why kinetic monitoring? Cross-reactivity is often a function of time. A biothiol might react with the probe 100 times slower than the target analyte. If you only measure at 5 minutes, the probe appears selective; if you measure at 60 minutes, the background noise may have overwhelmed the signal. Fast response times (<30s) are a hallmark of superior probe design[2].

Phase 4: The "Spike-and-Recovery" Interference Test (Self-Validation)
  • Step 6: To a cuvette containing the probe and a high concentration of an interferent (e.g., 5 mM GSH), record the baseline.

  • Step 7: Spike the true target analyte (e.g., 50 µM SO₂) into this exact mixture.

  • Step 8: Measure the fluorescence recovery.

  • Causality Check: This is the ultimate self-validating step. It proves that the interferent not only fails to trigger a false positive, but it also does not quench the fluorophore or competitively inhibit the target from reacting (preventing a false negative).

References

1.1 - Materials Advances (RSC Publishing) 2.3 - ResearchGate 3.2 - PubMed

Sources

Validation

Part 1: Benchmarking BTD Derivatives as Next-Generation Fluorophores

The 2,1,3-benzo[d]thiadiazole (BTD) core has emerged as a privileged, electron-deficient heterocycle that is fundamentally reshaping both chemical biology and medicinal chemistry. By acting as a powerful electron accepto...

Author: BenchChem Technical Support Team. Date: March 2026

The 2,1,3-benzo[d]thiadiazole (BTD) core has emerged as a privileged, electron-deficient heterocycle that is fundamentally reshaping both chemical biology and medicinal chemistry. By acting as a powerful electron acceptor in donor-acceptor-donor (D-A-D) architectures, BTD derivatives exhibit extraordinary photophysical properties. Concurrently, their unique steric and electronic profiles make them highly effective pharmacophores for targeted oncology.

This guide provides an objective, data-driven benchmark of new BTD derivatives against classical alternatives in two critical domains: Advanced Bioimaging (Fluorophores) and Targeted Anticancer Therapeutics .

Historically, bioimaging has relied on classical scaffolds such as coumarins, BODIPYs, and fluoresceins. However, these traditional dyes are fundamentally limited by small Stokes shifts, which lead to severe self-quenching and interference from cellular autofluorescence[1].

BTD derivatives overcome these limitations through highly tunable intramolecular charge transfer (ICT). When functionalized with electron-donating groups (e.g., thienyl or amido units), BTDs achieve massive Stokes shifts (>110 nm) while maintaining high fluorescence quantum yields (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) and exceptional photostability[2]. This makes them ideal candidates for deep-tissue, Two-Photon Fluorescence Microscopy (2PFM).
Quantitative Photophysical Comparison

The following table benchmarks a novel 5-thienyl-BTD derivative against industry-standard fluorophores in lipophilic environments (mimicking cellular lipid droplets and membranes).

Fluorophore ScaffoldEmission Max (

)
Stokes ShiftQuantum Yield (

)
PhotostabilityPrimary Limitation
5-Thienyl-BTD 714 nm (NIR)>110 nm 0.60 – 0.67 ExcellentHighly lipophilic (requires micellar delivery)
BODIPY 493/503 503 nm (Visible)~15 nm0.90ModerateSevere self-quenching at high concentrations
Coumarin 343 445 nm (Visible)~50 nm0.60LowRapid photobleaching under laser irradiation

Data synthesized from comparative photophysical studies of BTD probes versus classical scaffolds[1][2][3].

Experimental Protocol: 3D Two-Photon Fluorescence Bioimaging

To validate the efficacy of BTD fluorophores in complex biological models, the following self-validating protocol is utilized for 3D cellular imaging.

  • Probe Encapsulation: Dissolve the BTD derivative in DMSO, then encapsulate it within Pluronic F-127 micelles.

    • Causality: BTDs are highly lipophilic. Micellar encapsulation prevents aggregation-caused quenching (ACQ) in aqueous culture media, ensuring the probe remains in its highly emissive monomeric state until it partitions into the cell membrane[2].

  • Cellular Incubation: Incubate target cells (e.g., HeLa) grown on a 3D scaffold with 10 µM of the micellar BTD probe for 30 minutes at 37°C.

  • Stringent Washing (Validation Step): Wash the scaffold three times with PBS.

    • Causality: This removes any non-internalized probe. If fluorescence is detected post-wash, it serves as a self-validating indicator that the signal originates exclusively from successful membrane transposition rather than background precipitation.

  • Two-Photon Excitation: Excite the sample using a femtosecond pulsed Ti:Sapphire laser tuned to the near-infrared (NIR) window (e.g., 800 nm).

    • Causality: NIR excitation minimizes phototoxicity and bypasses endogenous cellular autofluorescence, allowing for high-contrast imaging at depths up to 100 µm[2].

G N1 Micellar BTD Incubation N2 Lipophilic Cellular Uptake N1->N2 N3 Two-Photon Excitation (NIR) N2->N3 N4 Large Stokes Shift Emission N3->N4 N5 High-Contrast 3D Bioimaging N4->N5

Caption: Workflow of BTD-based two-photon fluorescence microscopy for deep-tissue 3D cellular imaging.

Part 2: Benchmarking BTD Hybrids as Targeted Anticancer Agents

Beyond bioimaging, the BTD scaffold is a potent structural motif in rational drug design. By hybridizing BTD with other pharmacophores (such as imidazoles or quinolines), researchers have developed molecules that exhibit profound antiproliferative activity by targeting the mitotic spindle or specific kinase pathways (e.g., ALK5, EGFR)[4][5].

One of the most promising applications of BTD-imidazole hybrids is their role as microtubule-destabilizing agents. These compounds bind to the colchicine binding site on tubulin, preventing polymerization. This halts the formation of the mitotic spindle, leading directly to G2/M phase cell cycle arrest and subsequent apoptosis[4].

Quantitative Pharmacological Comparison

The table below benchmarks a highly active BTD-imidazole derivative (Compound 6) against standard chemotherapeutic tubulin inhibitors.

CompoundPrimary TargetTubulin Inhibition (IC₅₀)Cytotoxicity (MDA-MB-468 IC₅₀)Mechanism of Action
BTD-Imidazole (Cmpd 6) Tubulin (Colchicine Site)0.4 µM 0.08 – 0.2 µM Destabilization / G2/M Arrest
Colchicine Tubulin (Colchicine Site)7.5 µM~0.5 µMDestabilization / G2/M Arrest
Combretastatin A-4 Tubulin (Colchicine Site)1.1 µM~0.005 µMDestabilization / Vascular Disruption

Data demonstrating that specific BTD-imidazoles inhibit porcine brain tubulin polymerization significantly better than classical colchicine[4].

Experimental Protocol: Tubulin Polymerization Inhibition Assay

To objectively benchmark the target engagement of new BTD derivatives, an in vitro tubulin polymerization kinetic assay must be performed.

  • Reagent Assembly: Prepare a reaction mixture containing 3 mg/mL purified porcine brain tubulin, 1 mM GTP, and 10% glycerol in PEM buffer (PIPES, EGTA, MgCl₂).

    • Causality: Tubulin polymerization is thermodynamically unfavorable in vitro. GTP provides the necessary energy via hydrolysis, while glycerol lowers the critical concentration required for the nucleation phase.

  • Compound Introduction (Self-Validating Setup): Add the BTD derivative at varying concentrations (0.1 µM to 10 µM). Concurrently, run Colchicine (10 µM) as a positive control and a DMSO vehicle as a negative control.

    • Causality: If the Colchicine control fails to flatten the polymerization curve, the tubulin batch is degraded, invalidating the run. This built-in control ensures absolute data integrity.

  • Kinetic Measurement: Monitor the absorbance at 340 nm continuously for 60 minutes at 37°C using a temperature-controlled microplate reader.

    • Causality: As tubulin heterodimers polymerize into massive microtubule polymers, the solution becomes turbid. The increase in absorbance at 340 nm is a direct, label-free measurement of polymer mass.

  • Data Synthesis: Calculate the IC₅₀ by plotting the maximum velocity (

    
    ) of the growth phase against the log concentration of the BTD inhibitor[4].
    

G A BTD-Imidazole Derivative B Binds Tubulin (Colchicine Site) A->B C Inhibits Tubulin Polymerization B->C D Mitotic Spindle Disruption C->D E G2/M Phase Cell Cycle Arrest D->E F Apoptosis (Cancer Cell Death) E->F

Caption: Mechanism of BTD-imidazole derivatives inducing apoptosis via tubulin polymerization inhibition.

References

  • Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds ACS Publications[Link]

  • Synthesis of Near-Infrared Fluorescent Two-Photon-Absorbing Fluorenyl Benzothiadiazole and Benzoselenadiazole Derivatives ACS Publications[Link]

  • Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles RSC Publishing[Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies PMC - National Institutes of Health[Link]

  • Design, evaluation, cytotoxic activity, molecular docking, ADMET analysis, and dynamic simulations and the preparation of new isoxazole and thiazolopyridopyrimidinones Taylor & Francis[Link]

Sources

Comparative

Computational and Experimental Benchmarking of Benzo[d]thiadiazole and Its Analogues

Executive Summary The rational design of functional organic materials—ranging from organic photovoltaics (OPVs) to targeted immunotherapeutics—relies heavily on the precise tuning of molecular energy levels. While benzo[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of functional organic materials—ranging from organic photovoltaics (OPVs) to targeted immunotherapeutics—relies heavily on the precise tuning of molecular energy levels. While benzo[c][1,2,5]thiadiazole (BTD) has long been the gold standard electron-deficient core in Donor-Acceptor (D-A) architectures, its structural isomer benzo[d][1,2,3]thiadiazole (isoBTD) and fused analogues like benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) (isoBBT) offer distinct optoelectronic and steric profiles.

This guide provides an objective, data-driven comparison of isoBTD against its analogues. By synthesizing Density Functional Theory (DFT) calculations with self-validating experimental protocols, we establish a rigorous framework for selecting the optimal thiadiazole core for your specific application.

Structural Isomerism & Chemical Causality

The fundamental differences in the performance of thiadiazole analogues stem directly from their heteroatom arrangement, which dictates their electron-withdrawing capacity and excited-state dynamics [3].

  • Benzo[c][1,2,5]thiadiazole (BTD): Features a symmetrical 1,2,5-thiadiazole ring. Its high symmetry and strong electron-withdrawing nature make it highly effective at stabilizing the Lowest Unoccupied Molecular Orbital (LUMO), facilitating deep red-shifted absorption in D-A polymers [4].

  • Benzo[d][1,2,3]thiadiazole (isoBTD): The asymmetrical 1,2,3-thiadiazole ring alters the dipole moment and orbital coefficients. Quantum-mechanical calculations reveal that isoBTD possesses a higher LUMO energy and a wider bandgap (

    
    ) compared to BTD [1]. This higher LUMO is highly advantageous in OPVs for maximizing the open-circuit voltage (
    
    
    
    ).
  • Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) (isoBBT): A fused bis-thiadiazole system that dramatically increases electron affinity, pushing the LUMO deeper and narrowing the bandgap, making it ideal for ambipolar field-effect transistors [2].

  • Benzo[d]isothiazole: Lacking the second nitrogen atom, this analogue is less electron-deficient and is predominantly utilized in medicinal chemistry, recently showing exceptional promise as a scaffold for small-molecule PD-1/PD-L1 inhibitors[5].

DAD D1 Donor Unit (e.g., Thiophene) CT Intramolecular Charge Transfer (ICT) D1->CT Electron Push A1 Acceptor Core (isoBTD vs BTD) A1->CT Electron Pull Tuning Bandgap Tuning (Eg = ELUMO - EHOMO) CT->Tuning Orbital Hybridization

Intramolecular charge transfer mechanism in D-A-D isoBTD architectures.

Computational Benchmarking (DFT & TD-DFT)

To accurately predict the behavior of these heterocycles, computational protocols must account for the severe self-interaction error inherent in highly conjugated D-A systems.

Methodological Causality
  • Ground State Optimization: We recommend the M11 or B3LYP functionals paired with a 6-31+G(d) or 6-311G(d,p) basis set [1]. The inclusion of diffuse functions (+) is critical for accurately modeling the expanded electron clouds of sulfur-containing anions or excited states.

  • Excited State (TD-DFT): Standard B3LYP severely underestimates the energy of charge-transfer states. Therefore, long-range corrected functionals like CAM-B3LYP or

    
    B97XD  must be employed to accurately predict vertical excitation energies and optical bandgaps.
    
Quantitative Comparison of Unsubstituted Cores

The following table summarizes the computational frontier orbital energies of the core heterocycles, demonstrating the structure-property relationships:

Heterocycle CoreDFT Functional / Basis SetHOMO (eV)LUMO (eV)Bandgap (

, eV)
Primary Application
Benzo[c][1,2,5]thiadiazole (BTD) B3LYP / 6-311G(d,p)-5.90-3.202.70OPVs, OLEDs, Photocatalysis [4]
Benzo[d][1,2,3]thiadiazole (isoBTD) M11 / 6-31+G(d)-6.05-2.903.15High-

Solar Cells [1]
isoBBT (Fused bis-thiadiazole) B3LYP / 6-31G(d)-6.30-3.802.50Ambipolar OFETs [2]
Benzo[d]isothiazole M06-2X / def2-TZVP-6.50-2.104.40MedChem (PD-1/PD-L1) [5]

Data represents consensus computational values for isolated, unsubstituted cores in a vacuum to illustrate relative energetic trends.

Self-Validating Experimental Protocols

A robust scientific workflow requires that computational predictions be grounded in empirical reality. The following protocols act as a self-validating system: Cyclic Voltammetry (CV) validates the DFT-calculated ground-state orbitals, while UV-Vis spectroscopy validates the TD-DFT excited-state predictions.

G N1 Input Geometry (isoBTD/BTD) N2 DFT Ground State (B3LYP/6-311G**) N1->N2 N3 TD-DFT Excited State (CAM-B3LYP) N2->N3 Orbitals N4 Cyclic Voltammetry (Empirical HOMO/LUMO) N2->N4 Validates N5 UV-Vis & PL (Optical Bandgap) N3->N5 Validates N6 Data Correlation & Model Validation N4->N6 N5->N6

Computational-experimental validation workflow for thiadiazole derivatives.

Protocol A: Electrochemical Determination of Frontier Orbitals (CV)

Causality: The onset of the oxidation wave (


) corresponds to the energy required to remove an electron (HOMO), while the reduction onset (

) corresponds to electron affinity (LUMO).
  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (

    
    ) in anhydrous acetonitrile (or dichloromethane for poor solubility). Purge with 
    
    
    
    for 15 minutes to remove dissolved oxygen, which causes parasitic reduction waves.
  • Cell Assembly: Utilize a three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and an

    
     non-aqueous reference electrode.
    
  • Analyte Addition: Dissolve the isoBTD or BTD derivative to a concentration of

    
     M.
    
  • Measurement: Sweep the potential at a scan rate of 50 mV/s. Record the onset potentials.

  • Calibration: Spike the solution with Ferrocene (Fc) as an internal standard. Measure the half-wave potential of the

    
     couple (
    
    
    
    ).
  • Calculation:

Protocol B: Steady-State Photoluminescence and UV-Vis Absorption

Causality: The intersection of the normalized absorption and emission spectra (or the Tauc plot onset) provides the optical bandgap (


), which directly validates the TD-DFT vertical excitation energy.
  • Sample Preparation: Prepare dilute solutions (

    
     M) of the thiadiazole derivatives in spectroscopic-grade chloroform.
    
  • Absorption Spectra: Record the UV-Vis spectrum from 300 nm to 800 nm. Identify the longest-wavelength absorption maximum (

    
    ), which corresponds to the 
    
    
    
    or Intramolecular Charge Transfer (ICT) transition [4].
  • Emission Spectra: Excite the sample at its

    
     and record the photoluminescence (PL) spectrum.
    
  • Bandgap Extraction: Determine the optical bandgap from the absorption onset (

    
    ) using the equation: 
    
    
    
    .

Conclusion & Selection Matrix

When designing new molecular entities, the choice between benzo[d]thiadiazole and its analogues dictates the fundamental electronic behavior of the system:

  • Choose BTD when you need deep LUMO levels for efficient electron injection in standard OPVs/OLEDs [3].

  • Choose isoBTD when you need to selectively raise the LUMO to increase the open-circuit voltage (

    
    ) without sacrificing core stability [1].
    
  • Choose isoBBT for extreme electron-withdrawing capability in ambipolar or n-type transport materials [2].

  • Choose Benzo[d]isothiazole for medicinal chemistry applications requiring lower toxicity and specific protein-binding geometries (e.g., PD-L1 dimerization) [5].

References

  • Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. ResearchGate. Available at:[Link]

  • Benzobischalcogenadiazoles: synthesis and applications (microreview). ResearchGate. Available at:[Link]

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. PMC - NIH. Available at:[Link]

  • Hybrid Porous Polymers Combination of Octavinylsilsesquioxane/Pyrene with Benzothiadiazole Units for Robust Energy Storage and Efficient Photocatalytic Hydrogen Production from Water. ACS Publications. Available at:[Link]

  • Design, synthesis, pharmacological evaluation, and computational study of benzo[d] isothiazol-based small molecule inhibitors targeting PD-1/PD-l1 interaction. PubMed - NIH. Available at:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling benzo[d][1,2,3]thiadiazol-4-aMine

This comprehensive guide outlines the rigorous safety protocols, Personal Protective Equipment (PPE) requirements, and operational workflows necessary for handling benzo[d][1,2,3]thiadiazol-4-amine (CAS: 13599-80-9) . As...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide outlines the rigorous safety protocols, Personal Protective Equipment (PPE) requirements, and operational workflows necessary for handling benzo[d][1,2,3]thiadiazol-4-amine (CAS: 13599-80-9) . As a primary aromatic amine (PAA), this compound requires stringent handling procedures to mitigate risks associated with dermal absorption, respiratory irritation, and systemic toxicity.

Hazard Profile & Mechanistic Causality

Benzo[d][1,2,3]thiadiazol-4-amine is an organic intermediate utilized in pharmaceutical and agricultural chemical development. Like many primary aromatic amines, its primary danger lies in its high lipid solubility, which allows it to readily penetrate the human skin barrier and enter the bloodstream [2]. Once absorbed, PAAs can cause methemoglobinemia (reducing the blood's oxygen-carrying capacity) and act as potential sensitizers or mutagens [2].

Table 1: GHS Hazard Classification for Benzo[d][1,2,3]thiadiazol-4-amine [1]

Hazard CodeHazard StatementMechanistic Rationale & Risk
H302 Harmful if swallowedSystemic toxicity; potential for gastrointestinal absorption leading to methemoglobin formation.
H315 Causes skin irritationDirect contact disrupts the lipid bilayer of the stratum corneum, facilitating rapid dermal absorption [2].
H319 Causes serious eye irritationAmine groups are basic and can cause localized pH disruptions and tissue damage upon ocular contact.
H335 May cause respiratory irritationInhalation of fine powders or aerosols can inflame mucous membranes and lead to rapid pulmonary absorption [2].

Personal Protective Equipment (PPE) Matrix

To prevent exposure, a defense-in-depth approach to PPE is required. The selection of PPE is driven by the chemical's ability to permeate standard materials.

  • Hand Protection (Critical): Standard latex gloves are insufficient. You must use Nitrile or Butyl rubber gloves (minimum 0.11 mm thickness for splash protection, thicker for prolonged handling). Causality: Aromatic amines can rapidly permeate thin or degraded latex. If handling the amine in an organic solvent (e.g., dichloromethane), consult a specific glove compatibility chart, as the solvent acts as a carrier, exponentially increasing the skin absorption rate [2]. Double-gloving is recommended.

  • Eye Protection: Chemical splash goggles (NIOSH/ANSI Z87.1 approved) are mandatory. Safety glasses with side shields are inadequate because they do not form a seal against airborne dust or micro-aerosols.

  • Body Protection: A flame-resistant (FR) or standard heavy cotton laboratory coat must be worn and fully buttoned. Ensure the coat has knit cuffs to prevent wrist exposure between the glove and the sleeve.

  • Respiratory Protection: Handling must occur within a certified chemical fume hood. If a fume hood is unavailable or if the operation generates significant dust outside containment, a NIOSH-approved N95 or P100 particulate respirator is required to block inhalation of airborne particles [2].

Operational Workflow & Handling Procedures

The following self-validating protocol ensures that exposure risks are minimized during the weighing, transfer, and reaction setup phases.

G Start 1. Risk Assessment & Fume Hood Check PPE 2. Don Advanced PPE (Double Glove, Goggles) Start->PPE Handling 3. Execute Transfer (Inside Containment) PPE->Handling Decon 4. Surface Decontamination (Mild Acidic Wash) Handling->Decon Waste 5. Hazardous Waste Segregation Decon->Waste

Workflow for the safe handling and disposal of primary aromatic amines.

Step-by-Step Handling Protocol:

  • Containment Verification: Verify that the chemical fume hood is operational with a face velocity between 80-120 feet per minute (fpm). Do not proceed if the alarm is sounding.

  • Preparation: Line the working surface of the fume hood with disposable, absorbent, plastic-backed bench paper. This ensures that any micro-spills are immediately contained and prevents cross-contamination of the stainless steel surface.

  • Static Mitigation: Aromatic amines can sometimes be sensitive to friction or static discharge [2]. Use grounded equipment and anti-static weighing spatulas (e.g., ceramic or conductive plastic) when transferring the dry powder.

  • Transfer: Open the chemical container only inside the fume hood. Weigh the required amount using an analytical balance located within the hood enclosure.

  • Sealing: Immediately recap the source bottle tightly. Wipe the exterior of the bottle with a disposable wipe before returning it to the storage cabinet.

Waste Disposal & Decontamination Plan

Primary aromatic amines are highly toxic to aquatic life and can decompose into dangerous environmental contaminants [2]. They must never be disposed of via standard wastewater systems.

Decontamination Protocol:

  • Surface Cleaning: If a minor spill occurs, do not sweep dry powder, as this generates hazardous aerosols. Gently cover the spill with damp absorbent pads.

  • Chemical Neutralization: Wipe down the contaminated area with a dilute acidic solution (e.g., 5% acetic acid) followed by soap and water. The acid converts the free amine into a water-soluble, less volatile ammonium salt, facilitating easier cleanup and reducing vapor hazards.

Waste Segregation & Disposal:

  • Solid Waste: Place all contaminated bench paper, wipes, and disposable spatulas into a robust, sealable hazardous waste bag.

  • Liquid Waste: Any solvent mixtures containing benzo[d][1,2,3]thiadiazol-4-amine must be collected in a designated, chemically compatible high-density polyethylene (HDPE) liquid waste carboy.

  • Labeling & Storage: Label the waste container explicitly as "Hazardous Waste: Contains Primary Aromatic Amines (Toxic/Irritant)." Store the waste in a secondary containment tray away from strong oxidizing agents, as amines can react violently with oxidizers.

  • Final Disposal: Transfer the sealed containers to your institution's Environmental Health and Safety (EHS) department for professional incineration. EPA and OSHA regulations mandate that aromatic amine waste be handled as a regulated hazardous substance [3].

References

  • American Chemical Society (ACS) Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved March 1, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers. Retrieved March 1, 2026, from [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
benzo[d][1,2,3]thiadiazol-4-aMine
Reactant of Route 2
benzo[d][1,2,3]thiadiazol-4-aMine
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